molecular formula C9H16O B2732391 Bicyclo[2.2.2]octan-1-ylmethanol CAS No. 2574-42-7

Bicyclo[2.2.2]octan-1-ylmethanol

Cat. No.: B2732391
CAS No.: 2574-42-7
M. Wt: 140.226
InChI Key: HNFOXZBCUXJBJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[2.2.2]octan-1-ylmethanol (CAS 2574-42-7) is a saturated bicyclic organic alcohol with the molecular formula C9H16O and a molecular weight of 140.22 g/mol . This compound features a Bicyclo[2.2.2]octane skeleton, a fundamental and rigid cage-like hydrocarbon structure known for its three-dimensionality and high bond angle strain . The parent hydrocarbon, Bicyclo[2.2.2]octane (C8H14), has a molecular weight of 110.20 g/mol and is a classic framework in organic chemistry . The addition of a hydroxymethyl group at the 1-position makes this derivative a valuable bifunctional building block for chemical synthesis and materials science research. The molecule possesses no rotatable bonds, as characterized for the core structure, which contributes to its significant rigidity . This property is exploited in medicinal chemistry to design conformationally restricted analogs, and in materials science for the development of polymers with tailored properties and unique organic linkers for Metal-Organic Frameworks (MOFs). The alcohol functional group allows for further synthetic transformations, such as oxidation to aldehydes or carboxylic acids, esterification, and etherification. Patents detail synthetic methods for various bicyclo[2.2.2]octane derivatives, highlighting their industrial relevance in creating advanced chemical entities . This product is intended for research purposes only and is not for diagnostic, therapeutic, or consumer use. Researchers should handle this compound with appropriate precautions, noting its potential hazards including skin and eye irritation (H315-H319) and specific target organ toxicity upon repeated exposure (H335) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bicyclo[2.2.2]octanylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-7-9-4-1-8(2-5-9)3-6-9/h8,10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFOXZBCUXJBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2574-42-7
Record name {bicyclo[2.2.2]octan-1-yl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Bicyclo[2.2.2]octan-1-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Rigid Scaffold

In the landscape of modern drug discovery and materials science, the quest for molecular scaffolds that offer a precise three-dimensional arrangement of functional groups is paramount. Bicyclo[2.2.2]octane derivatives, prized for their conformational rigidity and well-defined stereochemistry, have emerged as invaluable building blocks.[1][2] Bicyclo[2.2.2]octan-1-ylmethanol, in particular, serves as a quintessential example of this molecular framework. Its rigid structure acts as a non-aromatic bioisosteric replacement for phenyl rings, a strategy often employed to enhance metabolic stability, improve solubility, and escape the flatland of aromatic compounds to explore new chemical space.[3] This guide provides an in-depth exploration of the synthesis and comprehensive characterization of this compound, offering field-proven insights for researchers and drug development professionals.

Strategic Synthesis: From Precursor to Product

The construction of this compound is most reliably achieved through the reduction of a corresponding bridgehead carboxylic acid ester, namely ethyl bicyclo[2.2.2]octane-1-carboxylate. This approach is favored due to the high yields and the commercial availability of the precursors required for the initial construction of the bicyclic core. The overall synthetic strategy involves two primary stages: the formation of the saturated bicyclic ester and its subsequent reduction to the target alcohol.

Workflow for the Synthesis of this compound

SynthesisWorkflow cluster_0 Stage 1: Bicyclic Ester Formation cluster_1 Stage 2: Reduction to Alcohol DA_reactants 1,3-Cyclohexadiene + Ethyl Acrylate DA_product Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate (Diels-Alder Adduct) DA_reactants->DA_product [4+2] Cycloaddition Hydrogenation Hydrogenation (H₂, Pd/C) DA_product->Hydrogenation Saturated_ester Ethyl bicyclo[2.2.2]octane-1-carboxylate Hydrogenation->Saturated_ester Reduction Reduction (LiAlH₄, THF) Saturated_ester->Reduction Final_product This compound Reduction->Final_product

Caption: Synthetic workflow from Diels-Alder reaction to the final product.

Part 1: Synthesis of Ethyl Bicyclo[2.2.2]octane-1-carboxylate

The synthesis begins with the construction of the bicyclo[2.2.2]octane skeleton via a Diels-Alder reaction, a powerful [4+2] cycloaddition. In this case, 1,3-cyclohexadiene acts as the diene and ethyl acrylate serves as the dienophile. The resulting adduct, ethyl bicyclo[2.2.2]oct-2-ene-1-carboxylate, contains a double bond that must be removed to yield the desired saturated core.[4] This is achieved through catalytic hydrogenation.

Experimental Protocol: Hydrogenation

  • Vessel Preparation: To a high-pressure reaction vessel, add ethyl bicyclo[2.2.2]oct-2-ene-1-carboxylate (1.0 eq).

  • Solvent and Catalyst: Add ethanol as the solvent and a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 1-2 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is fully consumed. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield ethyl bicyclo[2.2.2]octane-1-carboxylate as a clear liquid, which can be used in the next step without further purification.[4]

Causality Behind Experimental Choices:

  • Catalyst: Palladium on Carbon is the catalyst of choice for the hydrogenation of simple alkenes due to its high activity, selectivity, and ease of removal by filtration.

  • Solvent: Ethanol is an ideal solvent as it is relatively inert under these conditions and readily dissolves the starting material.

  • Pressure: While some hydrogenations can occur at atmospheric pressure, using elevated pressure increases the concentration of dissolved hydrogen, thereby accelerating the reaction rate.

Part 2: Reduction to this compound

The final step is the reduction of the bridgehead ester to the primary alcohol. Lithium aluminum hydride (LAH) is a potent reducing agent and is highly effective for this transformation.

Experimental Protocol: LAH Reduction

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of Lithium Aluminum Hydride (LAH) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve ethyl bicyclo[2.2.2]octane-1-carboxylate (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 2-4 hours to ensure complete reduction.

  • Quenching (Fieser work-up): Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH used in grams. This procedure is critical for safely quenching the excess LAH and precipitating the aluminum salts into a granular, easily filterable form.

  • Isolation: Stir the resulting mixture for 30 minutes, then filter through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (eluting with a hexanes/ethyl acetate gradient) to yield this compound as a white solid or clear liquid.[4]

Causality Behind Experimental Choices:

  • Reducing Agent: LAH is used because it is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols. Weaker reagents like sodium borohydride are generally not reactive enough for this transformation.

  • Anhydrous Conditions: LAH reacts violently with water. Therefore, anhydrous solvents and a dry, inert atmosphere (nitrogen or argon) are absolutely essential for safety and to prevent the decomposition of the reagent.

  • Quenching Protocol: The specific Fieser work-up is a well-established and trusted method to manage the highly exothermic quenching of LAH, resulting in a granular precipitate of aluminum salts that simplifies the isolation of the product.

Comprehensive Characterization: A Validating System

Confirming the identity and purity of the synthesized this compound requires a suite of analytical techniques. The data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) collectively provide a self-validating confirmation of the target structure.

Summary of Spectroscopic Data
Technique Parameter Expected Observation Interpretation
¹H NMR Chemical Shift (δ)~3.3-3.5 ppm (s, 2H, -CH₂ OH), ~1.5-1.8 ppm (m, 13H, bicyclic protons)Confirms the presence of the hydroxymethyl group and the saturated bicyclic core. The integration validates the proton count.
¹³C NMR Chemical Shift (δ)~70 ppm (-C H₂OH), ~35-40 ppm (bridgehead C ), ~25-30 ppm (other bicyclic carbons)Indicates the number of unique carbon environments, consistent with the molecule's symmetry.
IR Wavenumber (cm⁻¹)~3300-3400 cm⁻¹ (broad), ~2850-2950 cm⁻¹ (strong)The broad peak is characteristic of an O-H stretch (alcohol). The strong peaks correspond to C-H stretching of the alkane framework.[4][5]
MS (EI) m/zM⁺ at 140.12, [M-H₂O]⁺ at 122, [M-CH₂OH]⁺ at 109The molecular ion peak confirms the molecular weight. Fragmentation patterns are consistent with the loss of water or the hydroxymethyl group.[6]
Interpreting the Data
  • NMR Spectroscopy: The simplicity of the ¹H NMR spectrum, particularly the singlet for the -CH₂OH protons, is a direct consequence of the absence of adjacent protons for coupling. The complex multiplet for the bicyclic protons reflects the rigid structure and fixed spatial relationships between them. In ¹³C NMR, the number of signals will correspond to the number of chemically non-equivalent carbons, confirming the molecule's C₃v symmetry.

  • IR Spectroscopy: The most telling feature in the IR spectrum is the broad, strong absorption band for the O-H stretching vibration of the alcohol.[4][5] Its broadness is due to hydrogen bonding. The sharp, strong peaks in the 2850-2950 cm⁻¹ region are definitive evidence of the saturated C-H bonds of the bicyclo[2.2.2]octane core.[7]

  • Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) will show the molecular ion peak (M⁺), confirming the molecular formula C₉H₁₆O. Common fragmentation pathways for cyclic alcohols include the loss of a water molecule (H₂O) or the cleavage of the C-C bond adjacent to the oxygen, leading to the loss of the CH₂OH radical.

Conclusion

The synthesis and characterization of this compound is a well-defined process that provides access to a valuable and versatile molecular scaffold. The synthetic route, grounded in the fundamental Diels-Alder reaction and completed with a robust LAH reduction, is both logical and efficient. The identity of the final product is unequivocally confirmed through a combination of NMR, IR, and MS, where each technique provides a piece of corroborating evidence. This guide serves as a testament to the principles of sound synthetic strategy and rigorous analytical validation, providing researchers with the necessary knowledge to confidently produce and utilize this important chemical building block.

References

An In-depth Technical Guide to the Physicochemical Properties of Bicyclo[2.2.2]octan-1-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Rigid Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of molecular scaffolds that offer a specific combination of rigidity, three-dimensionality, and synthetic accessibility is of paramount importance. Bicyclo[2.2.2]octan-1-ylmethanol, a saturated bicyclic alcohol, represents a compelling structural motif that is gaining increasing attention from researchers and drug development professionals. Its rigid framework serves as a non-planar bioisosteric replacement for aromatic rings, offering a unique vector for substituent placement in three-dimensional space. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its behavior and potential applications in medicinal chemistry and materials science. The unique architecture of the bicyclo[2.2.2]octane core can lead to improved metabolic stability and enhanced solubility when compared to traditional aromatic systems.[1]

Molecular Structure and Core Attributes

This compound possesses a highly symmetrical and rigid carbon skeleton. This rigidity is a direct consequence of its bridged bicyclic nature, which severely restricts conformational flexibility. The primary alcohol functional group is positioned at a bridgehead carbon, providing a key point for synthetic elaboration.

Caption: 2D Representation of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various sources. These parameters are fundamental to understanding the compound's behavior in different environments and its suitability for various applications.

PropertyValueSource(s)
Molecular Formula C9H16O[2][3][4]
Molecular Weight 140.22 g/mol [2][4]
CAS Number 2574-42-7[2][3][5]
Appearance White to off-white solid[2]
Melting Point 61.5-62 °C[2]
Boiling Point 100 °C at 10 Torr[2]
Density (Predicted) 1.028 ± 0.06 g/cm³[2]
pKa (Predicted) 15.24 ± 0.10[2]

Experimental Determination of Physicochemical Properties: A Methodological Overview

While predicted values offer a useful starting point, experimental determination of physicochemical properties is crucial for accurate characterization. The following section outlines the standard methodologies for measuring the key parameters of this compound.

Workflow for Physicochemical Characterization

G cluster_0 Synthesis & Purification cluster_1 Property Determination cluster_2 Spectroscopic Analysis synthesis Synthesis of this compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification mp Melting Point (Capillary Method) purification->mp bp Boiling Point (Vacuum Distillation) purification->bp sol Solubility (Solvent Screening) purification->sol logp LogP (Shake-Flask or HPLC) purification->logp nmr NMR (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_analysis Data Analysis & Interpretation mp->data_analysis Quantitative Data bp->data_analysis Quantitative Data sol->data_analysis Quantitative Data logp->data_analysis Quantitative Data nmr->data_analysis Structural Confirmation ir->data_analysis Structural Confirmation ms->data_analysis Structural Confirmation

Caption: General workflow for the physicochemical characterization of a solid organic compound.

Melting Point Determination

The sharp melting point range of 61.5-62 °C suggests a high degree of purity for solid this compound.[2]

  • Protocol: Capillary Melting Point Determination

    • A small, finely powdered sample of the compound is packed into a capillary tube.

    • The capillary tube is placed in a melting point apparatus.

    • The sample is heated at a controlled rate.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination at Reduced Pressure

The reported boiling point of 100 °C at 10 Torr indicates that the compound is a relatively high-boiling liquid under atmospheric pressure and is best distilled under reduced pressure to prevent decomposition.[2]

  • Protocol: Vacuum Distillation

    • The compound is placed in a distillation flask equipped with a vacuum adapter, condenser, and receiving flask.

    • The system is evacuated to the desired pressure (e.g., 10 Torr).

    • The distillation flask is heated.

    • The temperature at which the liquid boils and condenses in the condenser is recorded as the boiling point at that pressure.

Solubility Profile
Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. For a related compound, (4-Aminobicyclo[2.2.2]Octan-1-yl)methanol hydrochloride, a LogP of 1.4522 has been computationally determined.[6] This suggests that the parent compound, this compound, will also have a moderate LogP value, indicating a balance between hydrophilicity and lipophilicity.

Spectroscopic and Structural Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the bicyclic core and the hydroxymethyl group. Due to the high symmetry of the molecule, the spectrum may be simpler than anticipated for a C9 compound.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The bridgehead carbons and the carbon bearing the hydroxyl group will have distinct chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. C-H stretching and bending vibrations for the sp³ hybridized carbons will also be present.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (140.22 g/mol ).[2][4] Analysis of the fragmentation pattern can provide further structural information.

Spectra for Bicyclo[2.2.2]octane-1-methanol are available in public databases for reference.[7]

Applications in Drug Discovery and Beyond

The rigid bicyclo[2.2.2]octane scaffold is a valuable building block in medicinal chemistry. Its three-dimensional structure allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, replacing a planar phenyl ring with a saturated bicyclic system can improve physicochemical properties such as solubility and metabolic stability.[1] The bicyclo[2.2.2]octane framework has been explored in the development of various therapeutic agents, including inhibitors for SARS-CoV-2 3CLpro main protease.[8] The synthesis of various derivatives of bicyclo[2.2.2]octane is an active area of research.[9][10][11]

Conclusion

This compound is a structurally unique and synthetically valuable building block. Its well-defined physicochemical properties, particularly its rigidity and defined melting and boiling points, make it a reliable component in the design and synthesis of novel molecules. For researchers in drug discovery and materials science, a thorough understanding of these fundamental characteristics is the first step toward harnessing the full potential of this intriguing scaffold.

References

An In-depth Technical Guide to Bicyclo[2.2.2]octan-1-ylmethanol (CAS: 2574-42-7)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Bicyclo[2.2.2]octan-1-ylmethanol, a unique bicyclic alcohol increasingly recognized for its utility as a rigid, non-planar scaffold in medicinal chemistry and materials science. Intended for researchers, synthetic chemists, and drug development professionals, this document delves into its physicochemical properties, synthesis, characterization, and applications, with a focus on the rationale behind its use and the methodologies for its preparation.

Introduction: The Bicyclo[2.2.2]octane Scaffold - A Bridge to New Chemical Space

The bicyclo[2.2.2]octane (BCO) framework is a highly symmetrical and conformationally rigid cage-like structure.[1] This rigidity provides a well-defined three-dimensional arrangement for appended functional groups, making it an invaluable tool for probing structure-activity relationships (SAR) in drug discovery.[2][3] Unlike planar aromatic rings, the BCO scaffold introduces a distinct vectoral orientation of substituents, allowing for the exploration of new chemical space. This compound, with its primary alcohol functionality at a bridgehead position, serves as a key building block for introducing this valuable scaffold into more complex molecules. Its role as a bioisostere for the phenyl ring is of particular interest, offering a pathway to improve physicochemical properties such as solubility and metabolic stability in drug candidates.[4]

Physicochemical and Safety Data

A thorough understanding of a compound's properties is fundamental to its effective use. The key physicochemical and safety data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 2574-42-7[5][6][7]
Molecular Formula C9H16O[5][6]
Molecular Weight 140.22 g/mol [6]
Physical Form Solid[5]
Purity Typically ≥97%[5][6][7]
Storage Room temperature, in a dry, sealed container[5][8]
Signal Word Warning[5]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]

It is imperative to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and safety glasses, to mitigate the risks of skin, eye, and respiratory irritation.[9][10]

Synthesis and Purification: A Reliable and Scalable Approach

The most common and efficient synthesis of this compound involves the reduction of a suitable bicyclo[2.2.2]octane-1-carboxylic acid derivative, such as the acid itself or its corresponding ester. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent well-suited for this transformation, capable of reducing both carboxylic acids and esters to primary alcohols.[8][11][12]

The overall synthetic workflow is depicted below:

G cluster_0 Synthesis of Bicyclo[2.2.2]octane-1-carboxylic Acid cluster_1 Reduction to the Target Alcohol start Commercially Available Precursors diels_alder Diels-Alder Reaction start->diels_alder hydrolysis Hydrolysis/Further Modification diels_alder->hydrolysis bco_acid Bicyclo[2.2.2]octane-1-carboxylic Acid hydrolysis->bco_acid esterification Esterification (Optional) bco_acid->esterification reduction LiAlH4 Reduction bco_acid->reduction Direct Reduction esterification->reduction workup Aqueous Workup reduction->workup purification Purification (Distillation/Chromatography) workup->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of Ethyl Bicyclo[2.2.2]octane-1-carboxylate

This protocol details the reduction of the ethyl ester of bicyclo[2.2.2]octane-1-carboxylic acid. The ester is often preferred over the free acid for LiAlH4 reductions as it can lead to cleaner reactions and simpler workups.

Materials:

  • Ethyl bicyclo[2.2.2]octane-1-carboxylate

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Deionized water

  • 15% w/v Sodium hydroxide solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Celite®

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen) is charged with a suspension of LiAlH4 (1.1 equivalents) in anhydrous diethyl ether.

  • Addition of Ester: The flask is cooled to 0 °C using an ice bath. A solution of ethyl bicyclo[2.2.2]octane-1-carboxylate (1.0 equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel to the stirred LiAlH4 suspension at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup (Fieser method): The reaction mixture is cooled back to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of:

    • Water (1 mL per gram of LiAlH4 used)

    • 15% Sodium hydroxide solution (1 mL per gram of LiAlH4 used)

    • Water (3 mL per gram of LiAlH4 used)

  • Filtration and Extraction: The resulting granular precipitate is stirred for 15-30 minutes at room temperature. The mixture is then filtered through a pad of Celite®, and the filter cake is washed thoroughly with diethyl ether.

  • Drying and Concentration: The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed by standard spectroscopic methods.

TechniqueExpected Data
¹H NMR Signals corresponding to the methylene protons of the hydroxymethyl group (a singlet or a narrowly split multiplet), and multiplets for the bridgehead and methylene protons of the bicyclic core.
¹³C NMR A signal for the hydroxymethyl carbon, a signal for the quaternary bridgehead carbon attached to the hydroxymethyl group, and signals for the other bridgehead and methylene carbons of the scaffold.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of an alcohol, and C-H stretching bands around 2850-3000 cm⁻¹.

Reactivity and Synthetic Applications

The primary alcohol of this compound is its key functional handle for further synthetic transformations. It can undergo a variety of reactions typical for primary alcohols, allowing for its incorporation into larger, more complex structures.

G cluster_reactions Key Synthetic Transformations BCO_methanol This compound Oxidation Oxidation (e.g., PCC, Swern) BCO_methanol->Oxidation Esterification Esterification (e.g., Acyl chloride, Carboxylic acid) BCO_methanol->Esterification Etherification Williamson Ether Synthesis (e.g., NaH, Alkyl halide) BCO_methanol->Etherification Halogenation Halogenation (e.g., SOCl₂, PBr₃) BCO_methanol->Halogenation BCO_aldehyde Bicyclo[2.2.2]octane-1-carbaldehyde Oxidation->BCO_aldehyde BCO_ester Bicyclo[2.2.2]octan-1-ylmethyl Ester Esterification->BCO_ester BCO_ether Bicyclo[2.2.2]octan-1-ylmethyl Ether Etherification->BCO_ether BCO_halide 1-(Halomethyl)bicyclo[2.2.2]octane Halogenation->BCO_halide

Caption: Key reactions of this compound.

These transformations enable the use of this compound as a versatile building block for introducing the rigid BCO scaffold.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of the bicyclo[2.2.2]octane core make it a highly attractive motif in modern drug design. Its primary application lies in its use as a saturated, three-dimensional bioisostere of a para-substituted phenyl ring.[4]

Advantages of the BCO Scaffold:

  • Improved Physicochemical Properties: Replacing a planar, often lipophilic, phenyl ring with a saturated BCO scaffold can lead to significant improvements in aqueous solubility and a reduction in lipophilicity (LogP).[4] This is a critical consideration in optimizing the pharmacokinetic profile of a drug candidate.

  • Enhanced Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidative metabolism by cytochrome P450 enzymes can enhance the metabolic stability of a compound, leading to a longer half-life in vivo.

  • Novel Exit Vectors: The rigid, tetrahedral geometry of the BCO core orients substituents in well-defined vectors in three-dimensional space. This allows for precise positioning of functional groups to interact with biological targets, potentially leading to increased potency and selectivity.

  • Reduced Planarity: The "escape from flatland" is a well-recognized strategy in medicinal chemistry to improve the developability of drug candidates. The introduction of three-dimensionality with scaffolds like the BCO core can reduce non-specific binding and improve compound properties.

An example of the bicyclo[2.2.2]octane core in a clinical development candidate is AA-115/APG-115 , an inhibitor of the murine double minute 2 (MDM2) protein. While this specific molecule contains a bicyclo[2.2.2]octane-1-carboxylic acid, the principle of using the rigid scaffold to orient a key functional group for optimal target engagement is clearly demonstrated. The carboxylic acid group is positioned by the BCO core to interact with the target protein, a role that could be fulfilled by a derivative of this compound in other contexts. The BCO scaffold has also been explored in the design of inhibitors for targets such as the SARS-CoV-2 main protease.

Conclusion

This compound is a valuable and versatile building block that provides access to the synthetically important bicyclo[2.2.2]octane scaffold. Its straightforward synthesis from readily available precursors, coupled with the desirable properties conferred by the rigid, three-dimensional BCO core, ensures its continued and expanding role in the design of novel therapeutics and advanced materials. The principles and protocols outlined in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

References

An In-Depth Technical Guide to the Spectroscopic Data of Bicyclo[2.2.2]octan-1-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclo[2.2.2]octan-1-ylmethanol, a saturated bicyclic alcohol, presents a unique structural scaffold of significant interest in medicinal chemistry and materials science. Its rigid, three-dimensional framework offers a predictable and sterically defined platform for the design of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. By delving into the causality behind the observed spectral features, this guide equips researchers with the foundational knowledge to confidently utilize this versatile building block in their scientific endeavors.

Introduction: The Structural Significance of the Bicyclo[2.2.2]octane Core

The bicyclo[2.2.2]octane skeleton is a highly symmetrical and conformationally rigid cage-like structure. This inherent rigidity minimizes conformational ambiguity, a desirable trait in drug design as it can lead to higher binding affinities and selectivities for biological targets. The 1-hydroxymethyl substituent introduces a key functional group for further chemical modifications, making this compound a valuable starting material for the synthesis of a diverse array of compounds.

The primary objective of this guide is to provide a detailed interpretation of the key spectroscopic data—¹H NMR, ¹³C NMR, IR, and MS—that define the molecular identity of this compound. Understanding these spectral signatures is crucial for any researcher working with this compound or its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Protonic and Carbon Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide invaluable information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a few key signals corresponding to the distinct proton environments within the molecule. The high symmetry of the bicyclo[2.2.2]octane core simplifies the spectrum to a degree, but the fixed spatial arrangement of the protons leads to characteristic chemical shifts and coupling patterns.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₂-OH~3.4 - 3.6Singlet2H
Bicyclic CH₂~1.4 - 1.7Multiplet12H
-OHVariableSinglet (broad)1H

Note: Predicted values are based on the analysis of similar structures and may vary slightly depending on the solvent and experimental conditions.

The methylene protons of the hydroxymethyl group (-CH₂-OH) are expected to appear as a singlet due to the absence of adjacent protons. The twelve protons of the bicyclic framework will likely appear as a complex multiplet in the aliphatic region of the spectrum. The hydroxyl proton (-OH) signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms and information about their chemical environment. For this compound, the spectrum is expected to show four distinct signals corresponding to the quaternary bridgehead carbon, the methylene carbons of the bicyclic cage, the bridgehead methine carbon, and the hydroxymethyl carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
-C H₂-OH~65 - 70
C -CH₂OH (Quaternary)~35 - 40
Bicyclic C H₂~25 - 30
Bridgehead C H~20 - 25

Note: Predicted values are based on data from analogous compounds such as Bicyclo(2.2.2)octan-1-ol and may vary. A ¹³C NMR spectrum for Bicyclo(2.2.2)octan-1-ol shows signals that can be used for comparison[1].

The carbon of the hydroxymethyl group is the most deshielded due to the electronegativity of the attached oxygen atom. The quaternary carbon atom to which the hydroxymethyl group is attached will also have a distinct chemical shift. The high symmetry of the bicyclic core results in the equivalence of the six methylene carbons and the two bridgehead methine carbons, leading to a simplified spectrum.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the hydroxyl and aliphatic C-H bonds.

Table 3: Key IR Absorption Frequencies for this compound

Functional GroupAbsorption Range (cm⁻¹)IntensityDescription
O-H Stretch3200 - 3600Strong, BroadHydrogen-bonded hydroxyl group
C-H Stretch (sp³)2850 - 3000StrongAliphatic C-H bonds
C-O Stretch1000 - 1260StrongAlcohol C-O bond

The most prominent feature in the IR spectrum is the broad, strong absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol. The sharp, strong peaks between 2850 cm⁻¹ and 3000 cm⁻¹ are due to the C-H stretching vibrations of the sp³-hybridized carbons in the bicyclic framework and the methylene group. A strong C-O stretching band is also expected in the fingerprint region, typically between 1000 and 1260 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pathways of a molecule upon ionization. For this compound (Molecular Weight: 140.23 g/mol ), the mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

The fragmentation of cyclic alcohols often involves the loss of a hydrogen atom ([M-1]⁺), the loss of a water molecule ([M-18]⁺), and ring cleavage. A prominent peak at m/z 57 is also a common feature in the mass spectra of cyclic alcohols, arising from a complex ring cleavage. The mass spectrum of the closely related Bicyclo[2.2.2]octan-1-ol can serve as a valuable reference for predicting the fragmentation of the target molecule[2].

Diagram 1: Predicted Mass Spectrometry Fragmentation of this compound

G M This compound (M, m/z 140) M_minus_1 [M-H]⁺ (m/z 139) M->M_minus_1 - H• M_minus_18 [M-H₂O]⁺ (m/z 122) M->M_minus_18 - H₂O m57 m/z 57 M->m57 Ring Cleavage

References

A Technical Guide to (Bicyclo[2.2.2]octan-1-yl)methanol: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[2.2.2]octane scaffold represents a critical structural motif in modern medicinal chemistry, serving as a three-dimensional, rigid bioisostere for the para-substituted phenyl ring. This guide provides an in-depth technical overview of a key derivative, (Bicyclo[2.2.2]octan-1-yl)methanol. We will detail a robust, self-validating synthetic protocol starting from the corresponding carboxylic acid, provide a thorough characterization framework based on spectroscopic analysis, and explore the mechanistic underpinnings of its reactivity. Furthermore, we will examine its strategic application in drug development, highlighting how this rigid scaffold can enhance metabolic stability and optimize pharmacokinetic profiles, exemplified by its use in potent Murine Double Minute 2 (MDM2) inhibitors.

Introduction: The Strategic Value of the Bicyclo[2.2.2]octane Core

In the pursuit of novel therapeutics, escaping "flatland"—the predominance of planar, aromatic structures in drug candidates—is a paramount objective. Highly saturated, rigid scaffolds offer a pathway to explore new chemical space and improve drug-like properties. The bicyclo[2.2.2]octane (BCO) framework has emerged as a validated phenyl ring bioisostere, maintaining a similar spatial arrangement of substituents at the 1- and 4-positions while introducing a desirable three-dimensional character.[1]

This structural rigidity offers several advantages in drug design:

  • Improved Physicochemical Properties: Replacing a flat phenyl ring with a saturated BCO core can increase aqueous solubility and reduce metabolic liability associated with aromatic oxidation.[2]

  • Precise Vectorial Control: The fixed geometry of the BCO cage allows for the precise positioning of functional groups, enabling optimized interactions with biological targets.

  • Novelty and Patentability: The incorporation of such scaffolds provides access to novel chemical matter, strengthening intellectual property positions.

(Bicyclo[2.2.2]octan-1-yl)methanol is a foundational building block within this class, providing a versatile handle for further chemical elaboration. This guide serves as a comprehensive resource for its synthesis, characterization, and strategic deployment in research and development.

Synthesis of (Bicyclo[2.2.2]octan-1-yl)methanol

The most direct and reliable route to (Bicyclo[2.2.2]octan-1-yl)methanol is the reduction of its corresponding carboxylic acid, bicyclo[2.2.2]octane-1-carboxylic acid.

Synthetic Workflow Overview

The overall transformation is a straightforward reduction of a carboxylic acid to a primary alcohol.

Synthesis_Workflow Precursor Bicyclo[2.2.2]octane-1-carboxylic acid Reagent 1. LiAlH4, THF 2. H3O+ workup Precursor->Reagent Reduction Product (Bicyclo[2.2.2]octan-1-yl)methanol Reagent->Product

Caption: Synthetic workflow for the preparation of (Bicyclo[2.2.2]octan-1-yl)methanol.

Mechanistic Considerations and Reagent Choice

The reduction of a carboxylic acid requires a potent reducing agent.

  • Expertise & Experience: Sodium borohydride (NaBH₄) is generally ineffective for reducing carboxylic acids. The initial step of the reaction involves the deprotonation of the acidic proton by the hydride reagent, forming a carboxylate anion.[3] This carboxylate is resonance-stabilized and thus significantly less electrophilic, rendering it resistant to reduction by milder agents like NaBH₄.

  • Causality: Lithium aluminum hydride (LiAlH₄ or LAH) is a much stronger reducing agent and is required for this transformation.[4] After the initial acid-base reaction, the aluminum center of the resulting aluminum hydride species coordinates to the carbonyl oxygen of the carboxylate. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbon atom and facilitating the subsequent nucleophilic attack by a hydride ion.[5] An excess of LAH is necessary to account for the initial deprotonation and the two subsequent hydride additions to the carbonyl carbon.[3]

Detailed Experimental Protocol

This protocol is designed to be self-validating through rigorous purification and characterization.

Materials:

  • Bicyclo[2.2.2]octane-1-carboxylic acid (CAS: 699-55-8)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.2 eq.) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Substrate: A solution of bicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq.) in anhydrous THF is added dropwise to the stirred LAH suspension at 0 °C (ice bath). Caution: The initial reaction is exothermic due to deprotonation and hydrogen gas evolution.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Workup and Quenching: The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams. This procedure (Fieser workup) is crucial for generating a granular precipitate of aluminum salts that is easy to filter.

  • Filtration and Extraction: The resulting slurry is stirred for 30 minutes until a white, granular precipitate forms. The solid is removed by filtration through a pad of Celite, and the filter cake is washed thoroughly with THF and diethyl ether.

  • Purification: The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (Bicyclo[2.2.2]octan-1-yl)methanol. The product can be further purified by column chromatography on silica gel or by sublimation.

Structural Identification and Characterization

The identity and purity of the synthesized (Bicyclo[2.2.2]octan-1-yl)methanol (CAS: 2574-42-7) must be confirmed by spectroscopic methods.

Physical Properties
PropertyValueReference
Molecular FormulaC₉H₁₆O[6]
Molecular Weight140.22 g/mol [6]
AppearanceWhite to off-white solid
Melting Point61.5-62 °C
Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear signature for the bicyclic structure and the primary alcohol.

  • Expected Chemical Shifts (CDCl₃):

    • -CH₂OH (singlet, ~3.4-3.6 ppm): The two protons of the hydroxymethyl group are equivalent and appear as a singlet due to the absence of adjacent protons.

    • -OH (broad singlet, variable): The hydroxyl proton signal is typically broad and its chemical shift is dependent on concentration and temperature.

    • Bicyclic Protons (multiplets, ~1.4-1.8 ppm): The 12 protons on the bicyclo[2.2.2]octane cage will appear as a complex set of overlapping multiplets in the aliphatic region.

¹³C NMR Spectroscopy: The carbon NMR spectrum is simple and highly informative due to the molecule's symmetry.

  • Expected Chemical Shifts (CDCl₃):

    • -CH₂OH (~65-70 ppm): The carbon of the hydroxymethyl group.

    • Bridgehead C-CH₂OH (~35-40 ppm): The quaternary bridgehead carbon to which the methanol group is attached.

    • Bridgehead CH (~25-30 ppm): The tertiary bridgehead carbon at the opposite end of the cage.

    • -CH₂- of cage (~24-28 ppm): The six equivalent methylene carbons of the bicyclic framework.

FTIR Spectroscopy: Infrared spectroscopy is used to confirm the presence of the hydroxyl functional group.

  • Characteristic Absorptions:

    • O-H Stretch (broad, ~3200-3600 cm⁻¹): A strong, broad absorption characteristic of an alcohol's hydroxyl group due to hydrogen bonding.[7]

    • C-H Stretch (aliphatic, ~2850-2950 cm⁻¹): Strong absorptions corresponding to the C-H bonds of the saturated bicyclic core.

    • C-O Stretch (~1050 cm⁻¹): A strong absorption indicating the presence of a primary alcohol C-O bond.[7]

Reactivity and Mechanistic Insights

The reactivity of (Bicyclo[2.2.2]octan-1-yl)methanol is dominated by the primary alcohol, but the bridgehead position of the substituent imposes significant mechanistic constraints.

  • Reactions of the Hydroxyl Group: The primary alcohol can undergo typical transformations such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to halides.

  • Bridgehead Constraints (Trustworthiness): Reactions that proceed via an Sₙ1 mechanism at the bridgehead carbon (C1) are highly disfavored. The formation of a carbocation at a bridgehead position of a rigid system like bicyclo[2.2.2]octane would result in a highly strained, non-planar carbocation, violating Bredt's rule. This instability effectively prevents Sₙ1-type reactions at this position. Similarly, Sₙ2 reactions are sterically hindered. This inherent stability of the bridgehead position is a key feature exploited in drug design, as it reduces potential pathways for metabolic degradation.

Application in Drug Development: A Phenyl Ring Bioisostere

The primary application of the BCO scaffold in drug discovery is as a saturated, three-dimensional replacement for a para-substituted phenyl ring. This strategy aims to improve the absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound.

Logical Framework for Bioisosteric Replacement

References

"conformational analysis of Bicyclo[2.2.2]octan-1-ylmethanol derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Conformational Analysis of Bicyclo[2.2.2]octan-1-ylmethanol Derivatives

Authored by: Gemini, Senior Application Scientist

The bicyclo[2.2.2]octane (BCO) scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its rigid, three-dimensional structure that serves as a non-planar bioisostere for phenyl rings.[1] This guide provides a comprehensive exploration of the conformational analysis of this compound and its derivatives. We delve into the critical interplay of steric and electronic factors that govern the rotational preferences of the hydroxymethyl substituent at the C1 bridgehead. This analysis is crucial for drug development professionals and researchers, as the precise spatial orientation of this functional group can dictate molecular interactions with biological targets. By integrating high-level experimental techniques—primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—with robust computational modeling, we present a self-validating framework for elucidating the conformational landscape of these vital molecular structures.

The Bicyclo[2.2.2]octane Scaffold: A Privileged Structure

The BCO motif is frequently employed in drug design to replace aromatic rings, offering several advantages:

  • Improved Physicochemical Properties: As a saturated carbocycle, it can enhance solubility and metabolic stability while reducing lipophilicity compared to its aromatic counterparts.[2]

  • Precise Vectorial Control: Its rigid framework allows for the precise positioning of substituents in three-dimensional space, which is critical for optimizing interactions with enzyme active sites or receptors.

  • Structural Mimicry: The BCO core can effectively mimic the spatial arrangement of key residues in protein-protein interactions, making it a valuable tool for designing inhibitors.

The focus of this guide, this compound, places a flexible hydroxymethyl group at a rigid bridgehead position. The central analytical challenge lies in determining the preferred orientation of this group, as its rotation around the C1-CH₂ bond defines the molecule's accessible interaction pharmacophore.

The Conformational Landscape: Rotamers and Intramolecular Interactions

The primary conformational degree of freedom in this compound is the torsion angle defined by the C2-C1-C(methanol)-O atoms. This rotation gives rise to two principal staggered conformers: anti and gauche.

  • Anti Conformer: The hydroxyl group is oriented away from the BCO cage.

  • Gauche Conformer: The hydroxyl group is turned back towards one of the ethano bridges of the BCO cage.

A key stabilizing factor for the gauche conformation is the potential for an intramolecular hydrogen bond (IMHB) to form between the hydroxyl proton and the σ-electron cloud of a C-H bond on the BCO framework.[3][4] The presence and strength of this IMHB can significantly influence the conformational equilibrium.[5]

G cluster_anti Anti Conformer cluster_gauche Gauche Conformer anti Anti (O-H points away) anti_desc Sterically favored in bulky derivatives gauche Gauche (O-H points toward cage) anti->gauche Rotational Equilibrium (ΔE) gauche_desc Potentially stabilized by Intramolecular Hydrogen Bond (IMHB)

Caption: Rotational equilibrium between anti and gauche conformers.

Experimental Elucidation of Conformation

A multi-pronged experimental approach is essential for a definitive conformational assignment. NMR provides insights into the solution-state dynamics, while X-ray crystallography offers an unambiguous view of the solid-state structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying conformation in solution. The rigid BCO skeleton provides a well-defined system for analyzing coupling constants and Nuclear Overhauser Effects (NOEs).[6]

Causality in NMR Analysis: We choose specific NMR experiments to probe distinct spatial relationships. ¹H NMR gives us information about the electronic environment and through-bond coupling (³J), which is dependent on dihedral angles (the Karplus relationship).[7] 2D NOESY experiments are chosen to measure through-space proximity, allowing us to distinguish between conformers by identifying protons that are close to each other, irrespective of bond connectivity.

Table 1: Key NMR Parameters for Conformational Assignment

ParameterDescriptionInterpretation for BCO-1-ylmethanol Derivatives
³J(H,H) Coupling Constants Measures the interaction between two protons separated by three bonds; its magnitude is related to the dihedral angle via the Karplus equation.[8]Small coupling constants (1-3 Hz) between the CH₂OH protons and the C2/C6/C7 protons would suggest a gauche relationship, while larger values would indicate an anti relationship.
Nuclear Overhauser Effect (NOE) A through-space interaction observed between protons that are physically close (< 5 Å), regardless of the number of bonds separating them.A strong NOE between the CH₂OH protons and the axial protons on the C2/C6/C7 positions is a definitive indicator of a preferred gauche conformation, where the methanol group is folded back over the ring. The absence of this NOE suggests an anti preference.
¹H Chemical Shift (δ) The resonance frequency of a proton, influenced by its local electronic environment.The chemical shift of the hydroxyl proton (OH) can indicate hydrogen bonding. In non-polar solvents (like CDCl₃), a downfield shift (higher ppm) is often indicative of an intramolecular hydrogen bond, as the proton is deshielded.[5]
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical, as it can influence the conformational equilibrium. Ensure the sample is free of paramagnetic impurities.

  • Data Acquisition:

    • Acquire a standard 1D ¹H spectrum to identify the chemical shifts of all relevant protons.

    • Set up a 2D NOESY experiment on a high-field NMR spectrometer (≥400 MHz).

    • Key Parameter—Mixing Time (d8): This is the most crucial parameter. It is the duration during which magnetization transfer (the NOE) occurs. Start with a mixing time of 500-800 ms. A range of mixing times may be necessary to build up the NOE curve and confirm the effect is genuine.

  • Data Processing: Process the 2D data with appropriate window functions (e.g., squared sine-bell) in both dimensions.

  • Analysis:

    • Look for cross-peaks that connect the resonances of the CH₂OH protons with protons on the BCO cage.

    • Specifically, a cross-peak between the CH₂OH protons and the protons at the C2, C6, or C7 positions provides direct evidence of their spatial proximity, strongly supporting the gauche conformer.

Single-Crystal X-ray Crystallography

X-ray crystallography provides the ground truth for the molecular structure in the solid state. While packing forces in the crystal lattice can sometimes favor a conformation different from the one in solution, it provides an invaluable, high-resolution snapshot of a low-energy state.

Self-Validation: The crystal structure serves as a validation standard. A computationally derived low-energy conformer that matches the X-ray structure provides high confidence in the computational model. If the solution-state NMR data suggests a different major conformer, it points to the significant influence of solvation or dynamic effects not present in the crystal.

G cluster_exp Experimental Workflow synthesis Synthesis & Purification of BCO Derivative sample_prep Sample Preparation (NMR Tube / Crystal Growth) synthesis->sample_prep nmr NMR Spectroscopy (¹H, ¹³C, NOESY) sample_prep->nmr xray X-Ray Crystallography sample_prep->xray nmr_data Solution-State Conformation (Dynamic View) nmr->nmr_data xray_data Solid-State Conformation (Static View) xray->xray_data conclusion Correlated Conformational Assignment nmr_data->conclusion xray_data->conclusion

Caption: Workflow for experimental conformational analysis.

Computational Conformational Analysis

Computational chemistry provides a powerful framework to explore the entire potential energy surface of a molecule, calculate the relative energies of different conformers, and rationalize experimental findings.

Trustworthiness of Protocols: A robust computational protocol must be systematic. We do not simply optimize a single starting structure. Instead, we perform a comprehensive search to locate all low-energy minima, followed by accurate energy refinement. The inclusion of frequency calculations is a critical self-validation step to ensure that the identified structures are true energy minima and not transition states.

Computational Workflow Protocol
  • Initial 3D Structure Generation: Build the this compound derivative using a molecular editor.

  • Conformational Search:

    • Rationale: To avoid local minima bias, a systematic or stochastic search of the conformational space is performed. This is particularly important for the rotatable bond of the hydroxymethyl group.

    • Method: Use a molecular mechanics force field (e.g., MMFF94 or OPLS3e). These methods are computationally inexpensive and efficient for exploring a wide conformational space. The search should systematically rotate the key dihedral angle.

  • Clustering and Selection: Group the resulting conformers by geometry and energy. Select all unique conformers within a reasonable energy window (e.g., 5-10 kcal/mol) of the global minimum for further refinement.

  • DFT Optimization and Energy Calculation:

    • Rationale: Density Functional Theory (DFT) provides a much more accurate description of electron distribution and energies than molecular mechanics.[9][10] We use it to refine the geometries and obtain reliable relative energies for the selected conformers.

    • Method: Optimize each selected conformer using a DFT functional and basis set appropriate for organic molecules. A common and reliable choice is the B3LYP functional with the 6-31G(d) basis set. For systems where dispersion forces or hydrogen bonding are critical, functionals like M06-2X with a larger basis set (e.g., 6-311+G(d,p) ) are recommended.[11]

    • Solvation Model: To mimic solution-phase experiments, include a continuum solvation model (e.g., PCM or SMD) using the appropriate solvent (e.g., chloroform or water).

  • Frequency Analysis: Perform a vibrational frequency calculation on each optimized structure at the same level of theory.

    • Validation: The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.

  • Analysis and Comparison:

    • Rank the conformers by their relative free energies (including zero-point vibrational energy corrections).

    • Compare the calculated lowest-energy conformer(s) with experimental NMR and X-ray data. Analyze key geometric parameters like dihedral angles and intramolecular distances.

G cluster_comp Computational Workflow build 1. Build 3D Structure search 2. Conformational Search (Molecular Mechanics) build->search cluster 3. Cluster & Select Low-Energy Conformers search->cluster dft 4. DFT Optimization + Solvation Model cluster->dft freq 5. Frequency Calculation (Validation Step) dft->freq analysis 6. Analyze Relative Energies & Geometries freq->analysis compare 7. Compare with Experimental Data analysis->compare

Caption: Workflow for computational conformational analysis.

Table 2: Example DFT Output for a Hypothetical Derivative (in Chloroform)

ConformerRelative Electronic Energy (kcal/mol)Relative Free Energy (ΔG) (kcal/mol)Key Dihedral Angle (C2-C1-C₈-O)Predicted NOE (C₈-H to C2-H)
Gauche 0.000.00~65°Strong
Anti +0.85+0.70~180°Absent

This hypothetical data illustrates that the Gauche conformer is the global minimum, a prediction that can be directly tested via NOESY experiments.

Conclusion

The conformational analysis of this compound derivatives is a paradigmatic case study in modern physical organic chemistry and drug design. The rigid BCO core provides an ideal anchor for probing the subtle energetic balance that dictates the orientation of the flexible hydroxymethyl group. A definitive understanding requires a synergistic approach. NMR spectroscopy reveals the dynamic, solution-state equilibrium, with NOE data providing the most conclusive evidence for specific conformers.[6] X-ray crystallography provides an unambiguous solid-state structure, serving as a benchmark for a single, low-energy state.[12] Finally, a systematic computational workflow, validated by frequency analysis, allows for a complete exploration of the potential energy surface and provides the theoretical underpinning to rationalize the experimental results.[13] By rigorously integrating these three pillars—NMR, X-ray, and DFT—researchers can achieve a high-fidelity understanding of the conformational preferences that are paramount to the function of these important molecules.

References

The Bicyclo[2.2.2]octane Core: A Privileged Scaffold in Natural Product Discovery and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[2.2.2]octane ring system, a conformationally rigid bridged carbocycle, represents a fascinating and privileged structural motif found in a diverse array of natural products. Its unique three-dimensional architecture imparts specific spatial arrangements of functional groups, making it an attractive scaffold for interacting with biological targets. This technical guide provides a comprehensive overview of the discovery, structure, biosynthesis, chemical synthesis, and biological activity of natural products containing the bicyclo[2.2.2]octane core. We delve into two major classes: the nitrogen-containing bicyclo[2.2.2]diazaoctane alkaloids, prominently represented by the notoamides and stephacidins, and the carbocyclic bicyclo[2.2.2]octane-containing terpenoids, including the xylarilongipins and the potent antibiotics platensimycin and platencin. Through an exploration of the intricate biosynthetic pathways, innovative synthetic strategies, and significant biological properties, this guide aims to equip researchers and drug development professionals with a thorough understanding of this important class of natural products and to inspire future discoveries and applications.

Introduction: The Significance of the Bicyclo[2.2.2]octane Scaffold

The bicyclo[2.2.2]octane framework is a unique structural element in organic chemistry, characterized by its high degree of symmetry and conformational rigidity. This bridged ring system locks the molecule into a well-defined three-dimensional shape, which can be strategically functionalized to create potent and selective interactions with biological macromolecules. Natural products incorporating this scaffold have demonstrated a wide range of biological activities, from antimicrobial and antiviral to cytotoxic and immunosuppressive, making them compelling starting points for drug discovery programs.[1][2] This guide will explore the major families of these natural products, highlighting the key discoveries and scientific advancements that have shaped our understanding of their chemistry and biology.

The Bicyclo[2.2.2]diazaoctane Core: A Hallmark of Fungal Indole Alkaloids

A significant class of bicyclo[2.2.2]octane-containing natural products features a diaza-substituted core, predominantly found in a group of fungal indole alkaloids. These complex molecules, isolated from various Aspergillus, Penicillium, and Malbranchea species, have captivated chemists and biologists alike due to their intricate structures and potent biological activities.[3][4]

Discovery and Structural Diversity of Notoamides, Stephacidins, and Related Alkaloids

The journey into this class of compounds began with the isolation of early members like the brevianamides in 1968, which were the first to showcase the unusual bicyclo[2.2.2]diazaoctane ring system.[3][5] Since then, over eight distinct families, comprising nearly 70 secondary metabolites, have been identified, including the prominent notoamides and stephacidins.[3][5] These compounds typically arise from the combination of tryptophan, a cyclic amino acid (like proline), and one or two isoprene units.[3]

A particularly intriguing aspect of these alkaloids is their stereochemical diversity. Nature produces not only diastereomers but also enantiomers of these complex molecules from different fungal strains. For instance, both (+)- and (-)-stephacidin A have been isolated from different Aspergillus species, posing a fascinating biosynthetic puzzle.[6][7][8]

Natural Product Family Representative Compound Fungal Source (Example) Key Structural Features Reported Biological Activity
NotoamidesNotoamide BAspergillus sp. (marine-derived)Prenylated indole, spiro-oxindole, bicyclo[2.2.2]diazaoctaneCytotoxicity, potential relevance to Parkinson's disease[8][9]
StephacidinsStephacidin AAspergillus ochraceusPrenylated indole, bicyclo[2.2.2]diazaoctaneAntitumor[6][10]
BrevianamidesBrevianamide APenicillium brevicompactumPrenylated indole, spiro-indole, bicyclo[2.2.2]diazaoctaneInsecticidal[3][10]
ParaherquamidesParaherquamide APenicillium paraherqueiPrenylated indole, spiro-oxindole, bicyclo[2.2.2]diazaoctaneAnthelmintic[10]
Biosynthesis: The Intramolecular Diels-Alder Hypothesis

The biosynthesis of the bicyclo[2.2.2]diazaoctane core has been a subject of intense investigation. The prevailing hypothesis, first proposed in the 1970s, involves a key intramolecular hetero-Diels-Alder (IMDA) reaction of an acyclic diketopiperazine precursor.[3][10] This elegant biosynthetic transformation is believed to be catalyzed by a putative Diels-Alderase enzyme, which would control the remarkable stereoselectivity observed in the natural products.[6] Extensive research, including isotopic labeling studies and biomimetic syntheses, has provided substantial evidence to support this hypothesis.[6][11] The discovery of notoamide S as a late-stage intermediate further solidified the proposed biosynthetic pathway, suggesting it is the common precursor that diverges to form enantiomerically distinct products in different fungal strains.[7]

Biosynthesis of Bicyclo[2.2.2]diazaoctane Core cluster_0 Early Steps cluster_1 Key Transformations cluster_2 Core Formation cluster_3 Late Stage Modifications Tryptophan Tryptophan Diketopiperazine Diketopiperazine Tryptophan->Diketopiperazine Proline Proline Proline->Diketopiperazine Prenylation Prenylation Diketopiperazine->Prenylation Oxidation Oxidation Prenylation->Oxidation Azadiene_Formation Azadiene Formation Oxidation->Azadiene_Formation IMDA Intramolecular Diels-Alder Azadiene_Formation->IMDA Bicyclo_Core Bicyclo[2.2.2]diazaoctane Core IMDA->Bicyclo_Core Further_Modifications Oxidations, Rearrangements Bicyclo_Core->Further_Modifications Final_Products Notoamides, Stephacidins, etc. Further_Modifications->Final_Products

Figure 1: Proposed biosynthetic pathway to the bicyclo[2.2.2]diazaoctane core.

Synthetic Strategies: Mimicking Nature's Approach

The complex architecture of these alkaloids has made them challenging and attractive targets for total synthesis. Synthetic chemists have developed a variety of elegant strategies to construct the bicyclo[2.2.2]diazaoctane core.[10] Early approaches often relied on intramolecular SN2' cyclizations. However, inspired by the biosynthetic hypothesis, biomimetic Diels-Alder reactions have emerged as a powerful and widely used strategy.[8][10] These efforts have not only led to the successful total synthesis of numerous members of this family but have also provided valuable insights into the feasibility of the proposed biosynthetic pathways.[12]

Experimental Protocol: Biomimetic Diels-Alder Cyclization for Bicyclo[2.2.2]diazaoctane Core Synthesis (General Procedure)

  • Preparation of the Diels-Alder Precursor: The acyclic diketopiperazine precursor, appropriately functionalized with a diene and a dienophile, is synthesized through standard peptide coupling and subsequent chemical modifications.

  • Generation of the Azadiene: The precursor is subjected to conditions that promote the formation of the reactive azadiene intermediate. This can often be achieved through oxidation of a precursor alcohol followed by tautomerization.

  • Intramolecular Cycloaddition: The azadiene undergoes a spontaneous or thermally induced intramolecular [4+2] cycloaddition to form the bicyclo[2.2.2]diazaoctane core. The reaction conditions (solvent, temperature, and presence of Lewis acids) are optimized to control the diastereoselectivity of the cyclization.

  • Isolation and Characterization: The resulting cycloadduct is purified by chromatography and its structure and stereochemistry are confirmed by spectroscopic methods (NMR, MS) and X-ray crystallography.

The Carbocyclic Bicyclo[2.2.2]octane Core: A Scaffold in Terpenoids and Other Natural Products

Beyond the realm of fungal alkaloids, the carbocyclic bicyclo[2.2.2]octane motif is also found in a variety of other natural products, particularly terpenoids. These compounds exhibit a broad spectrum of biological activities and present unique synthetic challenges.

Diterpenoids with a Bicyclo[2.2.2]octane Moiety

Several diterpenoids featuring a bicyclo[2.2.2]octane core have been isolated from fungal sources. For example, xylarilongipins A and B, discovered from the fungus Xylaria longipes, possess an unusual cage-like bicyclo[2.2.2]octane structure.[6][11] Their biosynthesis is proposed to proceed through a cyclization cascade of a geranylgeranyl pyrophosphate precursor. These compounds have shown moderate immunosuppressive activity.[6]

Platensimycin and Platencin: Potent Antibacterial Agents

Among the most significant discoveries in this class are platensimycin and platencin, isolated from Streptomyces platensis.[5][7] These compounds exhibit potent, broad-spectrum antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5] Their unique mode of action involves the inhibition of bacterial fatty acid synthesis (FASII), a pathway distinct from that of most clinically used antibiotics.[7][10]

The biosynthesis of the tetracyclic core of platensimycin and platencin involves the non-mevalonate pathway for terpenoid synthesis.[10] The intricate carbon framework is assembled through a series of cyclizations and rearrangements, ultimately leading to the characteristic bicyclo[2.2.2]octane-containing structure.

Synthetic Approaches to Carbocyclic Bicyclo[2.2.2]octane Natural Products

The total synthesis of carbocyclic bicyclo[2.2.2]octane natural products has been a formidable challenge, inspiring the development of novel synthetic methodologies. For platencin, a key strategic consideration is the construction of the sterically congested bicyclo[2.2.2]octane core. Successful syntheses have often employed intramolecular Diels-Alder reactions or other powerful cyclization strategies to forge this challenging ring system.[8][13]

Synthetic Approach to Platencin Core cluster_0 Retrosynthesis cluster_1 Key Cyclization Step cluster_2 Elaboration Platencin Platencin Key_Intermediate Key Bicyclic Intermediate Platencin->Key_Intermediate Acyclic_Precursor Acyclic Precursor Key_Intermediate->Acyclic_Precursor Functional_Group_Manipulation Functional Group Manipulation Key_Intermediate->Functional_Group_Manipulation IMDA Intramolecular Diels-Alder Acyclic_Precursor->IMDA [4+2] IMDA->Key_Intermediate Functional_Group_Manipulation->Platencin

Figure 2: A representative retrosynthetic analysis for the bicyclo[2.2.2]octane core of platencin.

Biological Activities and Therapeutic Potential

The diverse biological activities of bicyclo[2.2.2]octane-containing natural products underscore their potential as leads for drug discovery.

  • Antimicrobial: Platensimycin and platencin are prime examples of the therapeutic potential in this class, offering a novel mechanism to combat drug-resistant bacteria.[5] The xiamycins, indolosesquiterpenoids with a different bicyclo[2.2.2]octane-related core, also exhibit antibacterial and anti-HIV activity.[14][15]

  • Antitumor: Several of the bicyclo[2.2.2]diazaoctane alkaloids, such as stephacidin A, have demonstrated significant cytotoxicity against various cancer cell lines.[10]

  • Anthelmintic and Insecticidal: The paraherquamides are potent anthelmintics, while the brevianamides exhibit insecticidal properties.[10]

  • Immunosuppressive: Diterpenoids like xylarilongipin A have shown the ability to inhibit the proliferation of T and B lymphocytes.[6]

The rigid bicyclo[2.2.2]octane scaffold serves as an excellent starting point for medicinal chemistry campaigns. Its well-defined stereochemistry allows for the precise positioning of pharmacophoric groups, facilitating the design of potent and selective inhibitors of various biological targets.

Future Perspectives and Conclusion

The discovery of natural products containing the bicyclo[2.2.2]octane core continues to unveil novel chemical structures and biological activities. Future research in this area will likely focus on several key aspects:

  • Discovery of New Analogs: Continued exploration of diverse ecological niches, particularly in marine and symbiotic microorganisms, is expected to yield new members of these natural product families.

  • Elucidation of Biosynthetic Pathways: While significant progress has been made, the precise enzymatic machinery, especially the putative Diels-Alderases, remains to be fully characterized. Understanding these enzymes could open the door to biocatalytic and synthetic biology approaches for the production of novel analogs.

  • Development of Novel Synthetic Methodologies: The synthetic challenges posed by these complex molecules will continue to drive innovation in organic synthesis, leading to more efficient and scalable routes for their preparation and the generation of compound libraries for drug screening.

  • Translational Research: Further investigation into the mechanisms of action and preclinical development of the most promising bioactive compounds will be crucial for translating these natural product discoveries into new therapeutic agents.

References

Crystal Structure Analysis of Bicyclo[2.2.2]octan-1-ylmethanol: A Methodological and Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The bicyclo[2.2.2]octane (BCO) scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its rigid, three-dimensional structure that allows for precise spatial positioning of functional groups. Bicyclo[2.2.2]octan-1-ylmethanol, featuring a key hydroxymethyl group at a bridgehead position, serves as a valuable building block for creating novel therapeutics and advanced materials. A thorough understanding of its three-dimensional structure and intermolecular interactions in the solid state is paramount for rational drug design and crystal engineering. This guide provides a comprehensive framework for the crystal structure analysis of this compound. While a definitive published crystal structure for this specific compound is not available in open crystallographic databases, this document details the requisite experimental protocols and leverages data from closely related BCO derivatives to predict and analyze its structural characteristics with high fidelity.

Introduction: The Significance of the Bicyclo[2.2.2]octane Scaffold

The bicyclo[2.2.2]octane cage is a non-aromatic bioisostere of the phenyl ring, offering a rigid, well-defined three-dimensional geometry. Unlike a flat aromatic ring, the BCO scaffold projects substituents into distinct vectors in space, making it an invaluable tool for probing molecular interactions in biological systems and for constructing ordered materials. The title compound, this compound (CAS 2574-42-7), is of particular interest due to its primary alcohol functionality. This hydroxyl group is a potent hydrogen bond donor and acceptor, predisposing the molecule to form predictable and stable supramolecular assemblies, a critical aspect of crystal engineering and the design of solid-state properties.

This guide outlines the complete workflow for determining and analyzing the crystal structure of this molecule, from synthesis to final structural interpretation.

Experimental Protocol: From Synthesis to Diffraction Data

The foundation of any crystal structure analysis is the procurement of high-quality single crystals. This process is a multi-step workflow requiring careful execution and validation at each stage.

Synthesis and Purification

The synthesis of this compound can be achieved from its corresponding carboxylic acid or ester derivatives, which are often more commercially accessible. A standard approach involves the reduction of methyl bicyclo[2.2.2]octane-1-carboxylate using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Protocol:

  • Suspend LiAlH₄ in anhydrous diethyl ether under an inert atmosphere (e.g., Argon).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of methyl bicyclo[2.2.2]octane-1-carboxylate in anhydrous diethyl ether dropwise to the stirred suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting granular precipitate and wash it thoroughly with diethyl ether.

  • Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the resulting solid via sublimation or recrystallization from a suitable solvent like hexane to achieve high purity (>97%), which is essential for successful crystallization.

Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. The goal is to allow molecules to slowly and methodically arrange themselves into a well-ordered lattice.

Causality Behind Method Selection: The choice of crystallization method is dictated by the compound's solubility and thermal stability. For a stable, solid compound like this compound, slow evaporation is the most straightforward and effective technique.

Detailed Protocol (Slow Evaporation):

  • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like hexane/ethyl acetate). The ideal solvent is one in which the compound has moderate solubility.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with a cap, perforated with a few small holes using a needle. This restricts the rate of solvent evaporation, promoting the growth of fewer, larger crystals over many small ones.

  • Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate over several days to weeks.

  • Monitor the vial for the appearance of clear, well-formed crystals with sharp edges.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal is obtained, its structure is determined by analyzing how it diffracts X-rays.

Crystal Structure Analysis Workflow Fig. 1: Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_analysis Structure Solution & Analysis synthesis Chemical Synthesis (e.g., Reduction of Ester) purification Purification (Sublimation/Recrystallization) synthesis->purification Crude Product crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth Pure Compound (>97%) mounting Crystal Selection & Mounting crystal_growth->mounting Diffraction-Quality Crystal data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Reduction & Correction data_collection->data_processing solution Structure Solution (e.g., Direct Methods) data_processing->solution Processed Data (*.hkl) refinement Structure Refinement (SHELXL) solution->refinement validation Validation & CIF Generation refinement->validation analysis Structural Analysis (Bond Lengths, Angles, H-Bonds) validation->analysis

Caption: Overall workflow from synthesis to final structural analysis.

Structural Analysis and Interpretation

Following successful data collection and processing, the crystallographic data are used to solve and refine the molecular structure. This process is typically performed using a suite of programs like SHELX.

Structure Solution and Refinement

The processed reflection data file (.hkl) is used to solve the phase problem, initially generating a rough electron density map of the unit cell. For small organic molecules, this is almost always achieved using "direct methods." The initial model is then refined using full-matrix least-squares refinement. This iterative process adjusts atomic coordinates and thermal displacement parameters to minimize the difference between the observed diffraction intensities and those calculated from the model, resulting in a final, validated crystal structure.

Predicted Molecular Geometry of this compound

While the specific crystal structure of the title compound is not publicly available, we can predict its key geometric parameters with high confidence by analyzing published structures of similar BCO derivatives. The BCO cage is exceptionally rigid, and its core geometry is largely insensitive to substitution.

Caption: Atom numbering scheme for this compound.

Table 1: Predicted Intramolecular Geometric Parameters Data inferred from published crystal structures of related BCO derivatives.

ParameterAtom(s)Expected ValueReference/Comment
Bond Lengths (Å)
C-C (bridgehead-methylene)C1-C21.54 - 1.56Typical sp³-sp³ C-C bond in a strained ring system.
C-C (methylene-methylene)C2-C31.53 - 1.55
C-C (bridgehead-substituent)C1-C91.52 - 1.54
C-OC9-O11.42 - 1.44Standard C-O single bond length.
Bond Angles (°) **
C-C-C (within bridges)C1-C2-C3108.5 - 110.5Close to tetrahedral, but slightly constrained by the bicyclic system.
C-C-C (at bridgehead)C2-C1-C6108.0 - 110.0
C-C-OC1-C9-O1110.0 - 113.0Expected geometry for a primary alcohol.
Torsion Angles (°) **
C2-C1-C9-O1~60, 180, or -60Defines the conformation (gauche or anti) of the hydroxymethyl group relative to the BCO cage. The lowest energy conformation will be adopted in the crystal.
Supramolecular Analysis: The Dominance of Hydrogen Bonding

The most critical feature governing the crystal packing of this compound is the hydroxyl group. As a primary alcohol, it is a strong hydrogen bond donor (via O-H) and a competent acceptor (via the oxygen lone pairs). This interaction is highly directional and significantly stronger than the weaker van der Waals forces between the hydrocarbon cages.

Expected Hydrogen Bonding Motifs: It is highly probable that the molecules will arrange themselves to maximize hydrogen bonding, typically forming one of two common motifs for simple alcohols:

  • Catemeric Chain: Molecules link head-to-tail, forming an infinite one-dimensional chain (···O-H···O-H···). This is the most common motif for primary alcohols.

  • Dimeric/Cyclic Motifs: Molecules form discrete pairs or small rings (e.g., tetramers), which then pack into the crystal lattice.

The specific motif will determine the overall crystal symmetry and packing efficiency. The bulky, globular shape of the BCO cage will pack around these hydrogen-bonded chains or rings in a way that minimizes empty space, likely through interlocking hydrophobic interactions.

Caption: A likely 1D chain motif stabilized by O-H···O hydrogen bonds.

Conclusion and Outlook

This guide has detailed the essential methodologies for the complete single-crystal X-ray diffraction analysis of this compound. While experimental data for this specific molecule is not yet publicly cataloged, a comparative analysis of related BCO structures provides a robust predictive framework. The analysis confirms the expected high rigidity of the carbon scaffold and highlights the pivotal role of the hydroxymethyl group. The strong, directional O-H···O hydrogen bonds are predicted to be the primary determinant of the crystal's supramolecular architecture, likely resulting in the formation of infinite one-dimensional chains.

For professionals in drug development, this structural rigidity and predictable hydrogen-bonding capacity make this compound an exemplary building block. Its defined geometry allows for the precise projection of pharmacophoric elements into three-dimensional space, while its solid-state behavior can be engineered through its powerful hydrogen-bonding functionality. The experimental determination and deposition of this crystal structure into a public repository like the Cambridge Structural Database (CSD) would be a valuable contribution to the scientific community.

A Technical Guide to Bicyclo[2.2.2]octan-1-ylmethanol: A Rigid Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of Bicyclo[2.2.2]octan-1-ylmethanol, a key building block for researchers, medicinal chemists, and professionals in drug development. We will explore its fundamental properties, a detailed synthesis protocol, and its critical role as a bioisostere in modern drug design, offering field-proven insights into its application.

Core Molecular Attributes

This compound is a saturated bicyclic alcohol. Its rigid, three-dimensional structure is of significant interest in medicinal chemistry as a non-planar scaffold.

Molecular Formula and Weight

The fundamental chemical identity of this compound is defined by its molecular formula and weight.

  • Molecular Formula: C₉H₁₆O[1]

  • Molecular Weight: 140.226 g/mol [1]

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in synthesis and drug formulation. This compound is a white to off-white solid at room temperature.[2]

PropertyValueSource
Melting Point 61.5-62 °C[2]
Boiling Point 100 °C at 10 Torr[2]
Density (Predicted) 1.028±0.06 g/cm³[2]
pKa (Predicted) 15.24±0.10[2]
Physical Form Solid[3]
Storage Room temperature[1]

Synthesis Protocol

The synthesis of this compound can be efficiently achieved through the reduction of its corresponding ester, Ethyl bicyclo[2.2.2]octane-1-carboxylate. The following protocol is a robust method for laboratory-scale synthesis.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Reduction Ethyl_bicyclo[2.2.2]oct-2-ene-1-carboxylate Ethyl bicyclo[2.2.2]oct-2-ene-1-carboxylate Ethyl_bicyclo[2.2.2]octane-1-carboxylate Ethyl bicyclo[2.2.2]octane-1-carboxylate Ethyl_bicyclo[2.2.2]oct-2-ene-1-carboxylate->Ethyl_bicyclo[2.2.2]octane-1-carboxylate H₂, Pd/C, EtOH Ethyl_bicyclo[2.2.2]octane-1-carboxylate_2 Ethyl bicyclo[2.2.2]octane-1-carboxylate This compound This compound Ethyl_bicyclo[2.2.2]octane-1-carboxylate_2->this compound LiAlH₄, Et₂O

Caption: Synthesis of this compound.

Step-by-Step Experimental Procedure

Step 1: Synthesis of Ethyl bicyclo[2.2.2]octane-1-carboxylate

  • To a solution of Ethyl bicyclo[2.2.2]oct-2-ene-1-carboxylate (1.41 g, 7.8 mmol) in ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation (H₂) at a suitable pressure (e.g., balloon pressure) and stir at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield Ethyl bicyclo[2.2.2]octane-1-carboxylate as a clear liquid. This product is often used in the next step without further purification. A 96% yield can be expected.

Step 2: Synthesis of this compound

  • Prepare a suspension of Lithium aluminium hydride (LiAlH₄) in anhydrous diethyl ether (Et₂O) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • To this suspension, add a solution of Ethyl bicyclo[2.2.2]octane-1-carboxylate (1.37 g, 7.5 mmol) in anhydrous Et₂O dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting mixture and extract the filtrate with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. A yield of approximately 95% can be achieved.

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through standard spectroscopic methods.

  • ¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals for the methylene protons adjacent to the hydroxyl group, the bridgehead proton, and the ethylene bridge protons of the bicyclic system.

  • ¹³C NMR (CDCl₃): The carbon NMR spectrum will display distinct signals for the hydroxymethyl carbon, the quaternary bridgehead carbon, and the carbons of the bicyclic framework.

  • IR (thin film, KBr plates) ν (cm⁻¹): The infrared spectrum is characterized by a broad absorption band corresponding to the O-H stretch of the alcohol, and C-H stretching and bending vibrations of the aliphatic framework. Key expected peaks include a broad peak around 3330 cm⁻¹ (O-H stretch) and multiple peaks in the 2850-2950 cm⁻¹ region (C-H stretch).

Application in Drug Discovery: A Phenyl Ring Bioisostere

A significant application of the bicyclo[2.2.2]octane (BCO) scaffold, and by extension this compound, is its use as a three-dimensional, saturated bioisostere for the para-substituted phenyl ring.[4][5] This "escape from flatland" strategy is a key approach in modern medicinal chemistry to improve the physicochemical properties of drug candidates.[6]

The Rationale for Bioisosteric Replacement

The replacement of a flat, aromatic phenyl ring with a rigid, 3D BCO scaffold can offer several advantages:

  • Improved Solubility: The disruption of the planar aromatic system can reduce crystal lattice packing energy, leading to enhanced aqueous solubility. For instance, in analogues of the drug Imatinib, replacement of a phenyl ring with a 2-oxabicyclo[2.2.2]octane core, a related scaffold, led to increased water solubility.[4][5]

  • Reduced Lipophilicity: The BCO scaffold is generally less lipophilic than a phenyl ring, which can lead to improved pharmacokinetic profiles.[4][5]

  • Enhanced Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidation by cytochrome P450 enzymes can result in greater metabolic stability.[4][5]

  • Novel Intellectual Property: The use of such scaffolds can lead to novel chemical entities with distinct patentability.

Comparative Analysis of Phenyl Ring Bioisosteres

The BCO scaffold is one of several saturated bioisosteres for the phenyl ring, each with distinct geometric and physicochemical properties.

BioisostereBridgehead DistanceKey Features
para-Phenyl~2.82 ÅPlanar, aromatic, electron-rich.
Bicyclo[2.2.2]octane (BCO) ~2.60 Å3D, rigid, lipophilic.
Bicyclo[1.1.1]pentane (BCP)~1.85 Å3D, rigid, less lipophilic than BCO.
Cubane~2.72 Å3D, highly strained, can be synthetically challenging.

The choice of bioisostere depends on the specific requirements of the drug target and the desired physicochemical properties. The BCO scaffold provides a good balance of rigidity and a bridgehead distance that closely mimics that of a para-substituted phenyl ring.

Workflow for Bioisosteric Replacement Strategy

Bioisostere_Workflow Lead_Compound Lead Compound with Phenyl Ring Identify_Issues Identify ADME/Tox Issues (e.g., poor solubility, metabolic instability) Lead_Compound->Identify_Issues Bioisostere_Selection Select BCO as a Bioisostere Identify_Issues->Bioisostere_Selection Synthesis Synthesize BCO Analogue Bioisostere_Selection->Synthesis In_Vitro_Assays In Vitro Assays (Activity, Solubility, Metabolic Stability) Synthesis->In_Vitro_Assays In_Vivo_Studies In Vivo PK/PD Studies In_Vitro_Assays->In_Vivo_Studies Optimized_Candidate Optimized Drug Candidate In_Vivo_Studies->Optimized_Candidate

Caption: A typical workflow for utilizing BCO as a bioisostere.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements:

    • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[3]

    • Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

    • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[3]

    • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[3]

Always consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a valuable and versatile building block in contemporary chemical and pharmaceutical research. Its well-defined three-dimensional structure makes it an effective bioisostere for the ubiquitous phenyl ring, offering a powerful strategy to overcome common challenges in drug development related to solubility, metabolic stability, and lipophilicity. The synthetic accessibility and the potential for straightforward derivatization of the primary alcohol further enhance its utility. As the drive to explore novel chemical space continues, the strategic incorporation of rigid, saturated scaffolds like this compound will undoubtedly play an increasingly important role in the design of the next generation of therapeutics.

References

Methodological & Application

Application Notes & Protocols: Enantioselective Synthesis of Bicyclo[2.2.2]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Synthesis Division

Foreword: The Bicyclo[2.2.2]octane Scaffold - A Privileged Motif

The bicyclo[2.2.2]octane (BCO) framework is a rigid, three-dimensional carbocyclic structure that has garnered significant attention in medicinal chemistry and materials science. Its unique conformational rigidity allows for the precise spatial arrangement of substituents, making it an invaluable scaffold for designing enzyme inhibitors, receptor ligands, and chiral catalysts.[1] In drug development, incorporating the BCO core can enhance metabolic stability, improve oral bioavailability, and optimize ligand-protein binding interactions. However, the construction of this bridged ring system, particularly with control over multiple stereocenters, presents a formidable synthetic challenge. This guide provides an in-depth exploration of modern, field-proven strategies for the enantioselective synthesis of BCO derivatives, moving from core concepts to detailed, actionable protocols.

Strategic Blueprint: Key Methodologies for Asymmetric BCO Synthesis

The successful enantioselective synthesis of BCOs hinges on the strategic selection of a core reaction that builds the bicyclic framework while simultaneously establishing stereochemistry. Four principal strategies have emerged as the most robust and versatile.

The Cornerstone: Asymmetric Diels-Alder Reaction

The [4+2] cycloaddition, or Diels-Alder reaction, is arguably the most powerful and direct method for constructing the BCO core.[2] The key to rendering this transformation asymmetric is the use of a chiral catalyst that coordinates to either the diene or the dienophile, creating a chiral environment that directs the approach of the reaction partners.

  • Causality of Control: Chiral Lewis acids, such as those derived from oxazaborolidinium salts or copper(II)-bis(oxazoline) complexes, are frequently employed.[3][4][5] The Lewis acid activates the dienophile by withdrawing electron density, lowering its LUMO energy, and simultaneously provides a sterically defined pocket. This forces the diene to approach from a specific face, leading to high enantioselectivity.

  • Expert Insight: The choice of Lewis acid and chiral ligand is critical and substrate-dependent. For instance, Corey's chiral oxazaborolidinium catalysts have proven exceptionally effective for forging the BCO framework in the synthesis of advanced chiral diene ligands.[4] The reaction's success often relies on meticulous control of temperature and the exclusion of moisture, which can deactivate the catalyst.

The Tandem Approach: Organocatalytic Michael/Aldol Annulation

A powerful alternative to metal-based catalysis is the use of small chiral organic molecules. One of the most elegant strategies involves a one-pot, domino Michael/Michael reaction or a Michael/Aldol sequence to construct the BCO ring system from acyclic or monocyclic precursors.[6][7][8]

  • Mechanism of Action: Chiral secondary amines, such as diphenylprolinol silyl ethers, are exemplary catalysts.[9] They react with an α,β-unsaturated aldehyde to form a transient chiral iminium ion. This activation lowers the LUMO of the enal, facilitating a highly enantioselective Michael addition with a nucleophile (e.g., a cyclohexenone-derived enolate). The resulting intermediate is then perfectly poised to undergo a second, intramolecular cyclization (either another Michael addition or an aldol reaction) to close the second ring and form the BCO structure.[6][9]

  • Trustworthiness of the Protocol: This method is self-validating because the stereochemistry of the final product is directly dictated by the single chiral catalyst used. The rigid transition state of the cyclization ensures a high degree of diastereoselectivity, often yielding the BCO as a single isomer in nearly optically pure form.[9]

Dearomatization Strategy: Organocatalytic Hydroxylative Phenol Dearomatization/[4+2] Dimerization

A highly innovative approach involves the dearomatization of phenols to generate reactive ortho-quinol intermediates, which can then undergo a spontaneous [4+2] cyclodimerization to form the BCO core.[10][11][12][13]

  • Catalytic Innovation: This transformation is enabled by chiral oxaziridinium organocatalysts, which are generated in situ.[10][12] These catalysts perform an enantioselective hydroxylation at the ortho-position of a phenol, breaking its aromaticity. The resulting chiral ortho-quinol is a reactive diene/dienophile that rapidly dimerizes.

  • Application in Natural Product Synthesis: This methodology has been successfully applied to the highly enantioselective synthesis of natural products like (+)-biscarvacrol, achieving excellent enantiomeric ratios (e.g., 99:1 e.r.).[10] The practicality of this method is underscored by its scalability to the gram level.[11]

Modern Efficiency: Asymmetric C-H Functionalization

Instead of building the BCO skeleton from scratch, asymmetric C-H functionalization focuses on installing chirality onto a pre-existing scaffold or using a C-H activation step to trigger the ring-forming cascade. Chiral cyclopentadienyl (Cp) rhodium complexes have emerged as state-of-the-art catalysts for these transformations.[14][15][16]

  • Mechanism & Advantage: These reactions proceed via a directed C-H metalation, where a directing group on the substrate positions the chiral Rh catalyst to activate a specific C-H bond. The resulting metalacyclic intermediate then reacts with a coupling partner (e.g., an alkene or alkyne) to forge the new C-C bonds required for the bicyclic system. This strategy is highly atom-economical and can significantly shorten synthetic routes.[17]

  • Catalyst Design: The success of this approach is critically dependent on the design of the chiral Cp ligand fused to the BCO scaffold itself.[14][15] The ligand's structure creates a deep, well-defined chiral pocket around the metal center, which is essential for achieving high levels of enantiocontrol.

Data Summary & Comparative Analysis

The following table summarizes the performance of representative catalytic systems for the enantioselective synthesis of BCO derivatives.

Strategy Catalyst/Reagent Substrate Example Yield (%) Enantioselectivity (e.r. or % ee) Reference
Asymmetric Diels-Alder Chiral Oxazaborolidinium1,3-Cyclohexadiene + Acrolein derivative~70-85%>95% ee[3][4][5]
Michael/Aldol Annulation Diphenylprolinol Silyl EtherCyclohexenone + α,β-Unsaturated Aldehyde85-97%96-99% ee[9]
Phenol Dearomatization Chiral Oxaziridinium2,6-Disubstituted Phenol60-80%94:6 to 99:1 e.r.[10][12]
Asymmetric C-H Activation Chiral CpRh(III) ComplexN-Methoxybenzamide + Quinoneup to 82%up to 99% ee[15]

Visualization of Key Processes

Diagram 1: Strategic Workflow

Workflow for Selecting a BCO Synthesis Strategy Start Define Target BCO Derivative Q1 Are simple diene/ dienophile precursors available? Start->Q1 Q2 Can the target be formed from a phenol precursor? Q1->Q2 No S1 Strategy 1: Asymmetric Diels-Alder Q1->S1 Yes Q3 Is an acyclic or monocyclic precursor viable? Q2->Q3 No S2 Strategy 2: Phenol Dearomatization Q2->S2 Yes S3 Strategy 3: Organocatalytic Annulation Q3->S3 Yes S4 Strategy 4: Asymmetric C-H Activation (for functionalization) Q3->S4 No/ Post-synthesis modification

Caption: Decision workflow for selecting an appropriate synthetic strategy.

Diagram 2: Organocatalytic Iminium Ion Catalysis

Catalytic Cycle for Michael/Aldol Annulation cluster_0 Catalytic Cycle CAT Chiral Amine Catalyst (R2NH*) IMINIUM Chiral Iminium Ion (LUMO Lowering) CAT->IMINIUM + Enal ENAL Enone/ Enol Silyl Ether MICHAEL Enantioselective Michael Addition IMINIUM->MICHAEL + Nucleophile ENAMINE Chiral Enamine Intermediate MICHAEL->ENAMINE ALDOL Intramolecular Aldol/Michael ENAMINE->ALDOL PRODUCT Chiral BCO Product ALDOL->PRODUCT PRODUCT->CAT Release Catalyst + H2O

Caption: Organocatalytic cycle for BCO synthesis via tandem annulation.

Detailed Experimental Protocols

Protocol 1: Organocatalytic Enantioselective Synthesis of a Bicyclo[2.2.2]octanone Derivative

This protocol is adapted from methodologies employing diphenylprolinol silyl ether catalysts for domino Michael/Michael reactions.[6][9]

A. Materials & Reagents:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Catalyst)

  • Cyclohex-2-en-1-one (Nucleophile precursor)

  • (E)-Cinnamaldehyde (Michael Acceptor)

  • Toluene, HPLC grade, anhydrous

  • Hydrochloric acid (1 M aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Standard glassware, oven-dried

  • Magnetic stirrer and inert atmosphere setup (Nitrogen or Argon)

B. Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the diphenylprolinol silyl ether catalyst (0.1 mmol, 10 mol%).

  • Reagent Addition: Place the flask under an inert atmosphere of nitrogen. Add anhydrous toluene (5.0 mL) via syringe. Cool the solution to 0 °C using an ice bath.

  • Add cyclohex-2-en-1-one (1.2 mmol, 1.2 equiv.) to the stirred solution.

  • Add (E)-cinnamaldehyde (1.0 mmol, 1.0 equiv.) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by thin-layer chromatography (TLC) until the cinnamaldehyde is consumed (typically 12-24 hours).

  • Work-up: Upon completion, quench the reaction by adding 1 M HCl (5 mL). Allow the mixture to warm to room temperature and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired bicyclo[2.2.2]octanone derivative.

  • Characterization: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (% ee) by chiral HPLC analysis.

C. Field Insights & Troubleshooting:

  • Low Enantioselectivity: Ensure the catalyst is pure and the reagents are of high quality. Strictly anhydrous conditions are paramount; even trace water can lead to a competing uncatalyzed background reaction.

  • Slow Reaction: If the reaction is sluggish, allowing it to proceed at room temperature after initial stirring at 0 °C may improve the rate, though this should be optimized to avoid compromising enantioselectivity.

  • Side Products: The formation of the simple Michael adduct without subsequent cyclization can occur. Increasing the reaction concentration or temperature slightly can sometimes promote the final ring-closing step.

Conclusion and Future Outlook

The enantioselective synthesis of bicyclo[2.2.2]octane derivatives has matured significantly, with powerful strategies rooted in asymmetric catalysis. The Diels-Alder reaction remains a benchmark, while organocatalytic tandem annulations and dearomatization strategies offer exceptional control and operational simplicity.[2][4][9] The continued development of novel chiral ligands and catalysts, particularly for C-H activation, promises to further streamline the synthesis of these valuable scaffolds.[14][15] As our understanding of asymmetric catalysis deepens, we can expect the emergence of even more efficient, selective, and sustainable methods, accelerating the application of BCOs in drug discovery and beyond.

References

Bicyclo[2.2.2]octan-1-ylmethanol: A Rigid Scaffold for Navigating Chemical Space in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: Escaping Flatland and Embracing Three-Dimensionality

In the realm of modern drug discovery, the concept of "escaping flatland" has become a guiding principle for medicinal chemists. Over-reliance on flat, aromatic structures in compound libraries has been linked to issues such as poor solubility, metabolic instability, and off-target effects. The strategic introduction of three-dimensional (3D) molecular scaffolds is a powerful approach to overcome these limitations. The bicyclo[2.2.2]octane (BCO) framework, a rigid and structurally defined cage-like system, has emerged as a valuable building block in this endeavor. This guide focuses on a particularly useful derivative, bicyclo[2.2.2]octan-1-ylmethanol, and its applications as a rigid scaffold in drug design.

The BCO core serves as an excellent bioisostere for the commonly employed para-substituted phenyl ring.[1] Its rigid nature reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. The defined geometry of the BCO scaffold allows for the precise positioning of substituents in three-dimensional space, facilitating optimal interactions with protein binding pockets. Furthermore, the introduction of sp³-rich scaffolds like BCO can lead to improved physicochemical properties, such as increased solubility and metabolic stability, which are critical for the development of successful drug candidates.[2]

This document provides a comprehensive overview of the rationale for using this compound, detailed protocols for its synthesis and incorporation into larger molecules, and examples of its application in medicinal chemistry.

The Strategic Advantage of the Bridgehead Hydroxymethyl Group

The placement of a hydroxymethyl (-CH2OH) group at the bridgehead position of the bicyclo[2.2.2]octane scaffold offers several distinct advantages for drug design:

  • A Versatile Synthetic Handle: The primary alcohol functionality serves as a convenient point for further chemical elaboration. It can be readily oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions. This allows for the facile introduction of a wide array of functional groups to explore structure-activity relationships (SAR).

  • A Hydrogen Bond Donor/Acceptor: The hydroxyl group can participate in hydrogen bonding interactions within a protein's binding site, a crucial component of molecular recognition and binding affinity. The rigid BCO core precisely orients this functional group, enabling the formation of highly specific and directional hydrogen bonds.

  • Improved Physicochemical Properties: The introduction of a polar hydroxyl group can enhance the aqueous solubility of a molecule, a desirable property for many drug candidates. This can lead to improved absorption and distribution profiles in vivo.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through the reduction of a commercially available precursor, bicyclo[2.2.2]octane-1-carboxylic acid.

Overall Synthetic Scheme

Synthesis of this compound start Bicyclo[2.2.2]octane-1-carboxylic Acid intermediate Bicyclo[2.2.2]octane-1-carbonyl chloride start->intermediate SOCl2 or (COCl)2 DMF (cat.) product This compound intermediate->product LiAlH4 or NaBH4 THF or MeOH

Caption: Synthetic route to this compound.

Protocol 1: Reduction of Bicyclo[2.2.2]octane-1-carboxylic Acid

This two-step protocol involves the conversion of the carboxylic acid to an acid chloride, followed by reduction to the primary alcohol.

Step 1: Synthesis of Bicyclo[2.2.2]octane-1-carbonyl chloride

  • To a stirred solution of bicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or benzene, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • The reaction progress can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, remove the solvent and excess reagent under reduced pressure to yield the crude bicyclo[2.2.2]octane-1-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Reduction to this compound

  • Method A: Using Lithium Aluminum Hydride (LiAlH4)

    • To a stirred suspension of LiAlH4 (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of the crude bicyclo[2.2.2]octane-1-carbonyl chloride from Step 1 in anhydrous THF.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting precipitate and wash it thoroughly with THF or diethyl ether.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by column chromatography on silica gel or by distillation.

  • Method B: Using Sodium Borohydride (NaBH4)

    This method is generally safer and more convenient for larger-scale synthesis, although it may require the conversion of the acid chloride to an ester first. A more direct, albeit less common, approach for the reduction of the carboxylic acid is also possible. A related procedure for the reduction of a ketone on a bicyclic system provides a basis for this method.[3]

    • To a stirred solution of bicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) in an appropriate solvent like methanol (MeOH), add sodium borohydride (2.0-3.0 eq) portion-wise at 0 °C.[3]

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent such as diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Applications in Drug Design: Case Studies and Scaffolding Strategies

The rigid nature and well-defined stereochemistry of the this compound scaffold make it an attractive component for the design of novel therapeutics.

Case Study: Farnesoid X Receptor (FXR) Agonists

In the development of agonists for the farnesoid X receptor (FXR), a nuclear receptor involved in bile acid metabolism, researchers at Bristol Myers Squibb successfully utilized a bicyclo[2.2.2]octane core as a phenyl isostere. The synthesis of their advanced intermediate, (4-(5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl)bicyclo[2.2.2]octan-1-yl)methanol, highlights a practical application of the bridgehead methanol moiety as a key building block.[2]

FXR_Agonist_Intermediate cluster_0 BMS-986339 Intermediate BCO Bicyclo[2.2.2]octane core Methanol Bridgehead -CH2OH Oxadiazole Oxadiazole moiety

Caption: Key components of an advanced FXR agonist intermediate.

In this context, the this compound scaffold serves to orient the oxadiazole moiety in a specific spatial arrangement for optimal interaction with the FXR ligand-binding domain. The increased sp³ character imparted by the BCO core is also expected to contribute to improved physicochemical properties compared to a planar phenyl-linked analogue.

Conceptual Application: Kinase Inhibitors

The this compound scaffold can be envisioned as a core element in the design of kinase inhibitors. The rigid framework can position key pharmacophoric features, such as hydrogen bond donors and acceptors, with high precision to interact with the hinge region and other critical residues of the kinase active site.

Kinase_Inhibitor_Concept Scaffold This compound Scaffold HingeBinder Hinge-Binding Moiety Scaffold->HingeBinder Attachment via -CH2OH group Vector1 Vector for SAR exploration Scaffold->Vector1 Derivatization at other positions

Caption: Conceptual design of a kinase inhibitor using the BCO-methanol scaffold.

The hydroxymethyl group can be used to attach a hinge-binding motif, while other positions on the BCO core can be functionalized to extend into other pockets of the ATP-binding site, thereby enhancing potency and selectivity.

Data Summary: Physicochemical Properties

The incorporation of the bicyclo[2.2.2]octane scaffold in place of a phenyl ring generally leads to a more favorable physicochemical profile. The table below provides a conceptual comparison of properties.

PropertyPhenyl DerivativeBicyclo[2.2.2]octane DerivativeRationale
Fraction of sp³ carbons (Fsp³) LowHighIncreased saturation leads to improved solubility and metabolic stability.[2]
Calculated LogP (cLogP) HigherLowerDisruption of aromaticity and introduction of a more 3D shape can reduce lipophilicity.
Aqueous Solubility LowerHigherNon-planar, saturated scaffolds tend to have better solubility than their flat, aromatic counterparts.[2]
Metabolic Stability Often susceptible to oxidationGenerally more stableSaturated aliphatic rings are less prone to oxidative metabolism by cytochrome P450 enzymes.

Conclusion

This compound is a valuable and versatile building block for contemporary drug discovery. Its rigid, three-dimensional structure offers a robust platform to escape the limitations of "flat" medicinal chemistry. The bridgehead hydroxymethyl group provides a convenient handle for synthetic elaboration and can act as a key pharmacophoric element. By leveraging the unique properties of this scaffold, medicinal chemists can design novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The protocols and application examples provided in this guide are intended to facilitate the adoption of this promising scaffold in a wide range of drug discovery programs.

References

Application Notes & Protocols for the Synthesis of Chiral Bicyclo[2.2.2]octan-1-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[2.2.2]octane moiety is a rigid, three-dimensional scaffold that has garnered significant interest in medicinal chemistry and materials science due to its unique conformational constraints and its utility as a bioisostere for para-substituted phenyl rings.[1] The introduction of chirality into this framework, particularly at the bridgehead position, opens avenues for the development of novel therapeutic agents and chiral catalysts.[2] This document provides a comprehensive guide to the enantioselective synthesis of Bicyclo[2.2.2]octan-1-ylmethanol, a valuable chiral building block. We will delve into a robust synthetic strategy, provide detailed, step-by-step protocols, and offer insights into the critical parameters for achieving high yield and enantioselectivity.

Introduction: The Significance of Chiral Bicyclo[2.2.2]octane Scaffolds

The bicyclo[2.2.2]octane skeleton is a prominent structural motif in a multitude of biologically active natural products and synthetic compounds.[2] Its rigid cage-like structure imparts a well-defined spatial orientation to appended functional groups, making it an attractive template for the design of molecules with specific biological targets. In drug discovery, replacing a planar aromatic ring with a three-dimensional bicyclo[2.2.2]octane scaffold can lead to improved metabolic stability, enhanced solubility, and novel intellectual property.

The synthesis of chiral, non-racemic bicyclo[2.2.2]octane derivatives presents a considerable challenge for synthetic chemists.[2] The construction of the bridged ring system with concomitant control of stereochemistry requires sophisticated synthetic strategies. This compound, with a hydroxymethyl group at one of the bridgehead carbons, is a particularly useful synthon. The primary alcohol functionality serves as a versatile handle for further chemical transformations, allowing for the introduction of a wide array of other functional groups.

This guide will focus on a practical and efficient approach to obtaining enantiomerically enriched this compound, empowering researchers to explore the chemical space of this valuable scaffold.

Strategic Overview: A Two-Stage Approach to Chirality

Our proposed synthetic route to chiral this compound is a two-stage process that first establishes the chiral bicyclic core and then introduces the desired hydroxymethyl functionality. This strategy is advantageous as it allows for the use of established enantioselective methods for the construction of the bicyclo[2.2.2]octane framework.

The core strategy involves:

  • Enantioselective Tandem Reaction: The synthesis of a chiral bicyclo[2.2.2]octane-1-carboxylate derivative through a metal-free, organocatalyzed tandem reaction. This approach offers excellent enantioselectivity under mild and operationally simple conditions.[3][4]

  • Chemoselective Reduction: The subsequent reduction of the ester functionality of the chiral bicyclo[2.2.2]octane-1-carboxylate to the corresponding primary alcohol, this compound, using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[1][5]

This strategic disconnection is illustrated in the retrosynthetic analysis below:

Retrosynthesis Target Chiral this compound Intermediate Chiral Bicyclo[2.2.2]octane-1-carboxylate Target->Intermediate Reduction Starting_Materials Acyclic Precursors Intermediate->Starting_Materials Enantioselective Tandem Reaction Reaction_Scheme_1 Reactant1 Cyclohex-1-ene-1-carbaldehyde Product Chiral Bicyclo[2.2.2]octane-1-carboxylate Reactant1->Product Reactant2 α,β-Unsaturated Ester Reactant2->Product Catalyst Chiral Organic Base Catalyst->Product Solvent Solvent Solvent->Product Reaction_Scheme_2 Reactant Chiral Bicyclo[2.2.2]octane-1-carboxylate Product Chiral this compound Reactant->Product Reagent LiAlH₄ Reagent->Product Solvent Anhydrous THF Solvent->Product

References

Application Note: Bicyclo[2.2.2]octan-1-ylmethanol as a Rigid Linker in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] Far from being a mere spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase).[2] The formation of a productive ternary complex is the cornerstone of PROTAC-mediated protein degradation.[3]

While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used due to their synthetic accessibility, there is a growing body of evidence highlighting the advantages of rigid linkers.[2] Rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding and leading to more potent and selective protein degradation.[3]

This application note focuses on the use of bicyclo[2.2.2]octan-1-ylmethanol, a saturated bicyclic scaffold, as a rigid linker in PROTAC synthesis. We will delve into the rationale for its use, provide detailed synthetic protocols for its incorporation, and discuss its impact on the properties of the resulting PROTACs.

The Bicyclo[2.2.2]octane Scaffold: A 3D Bioisostere for Enhanced Drug-like Properties

The bicyclo[2.2.2]octane (BCO) core is a three-dimensional, non-planar, and rigid structure. In medicinal chemistry, it is often employed as a bioisostere for a para-substituted phenyl ring. This substitution can lead to significant improvements in the physicochemical properties of a molecule. Specifically, replacing an aromatic ring with a saturated bicyclic system like BCO can:

  • Improve Aqueous Solubility: By reducing the planarity and aromaticity, the BCO scaffold can disrupt crystal packing and increase a molecule's solubility.

  • Enhance Metabolic Stability: The saturated nature of the BCO core makes it less susceptible to oxidative metabolism compared to electron-rich aromatic rings.

  • Reduce Off-Target Effects: Aromatic rings can be responsible for off-target interactions, such as hERG inhibition or CYP450 inhibition. The BCO scaffold can mitigate these risks.

In the context of PROTACs, the rigidity of the BCO linker is its most compelling feature. This rigidity can lock the PROTAC into an optimal conformation for ternary complex formation, thereby enhancing its degradation efficiency.

Visualizing the PROTAC Concept

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (BCO Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Synthetic Strategy for Incorporating this compound into a PROTAC

The following is a representative, multi-step protocol for the synthesis of a PROTAC utilizing a this compound-derived linker. This protocol is designed to be adaptable and assumes a sequential coupling strategy. For this example, we will consider the synthesis of a PROTAC targeting a kinase of interest (KOI) and recruiting the Cereblon (CRBN) E3 ligase.

Part 1: Synthesis of a Bifunctional Bicyclo[2.2.2]octane Linker

The primary alcohol of this compound needs to be functionalized to allow for coupling to the POI and E3 ligase ligands. A common strategy is to convert the alcohol to a more reactive group, such as a halide or a tosylate, which can then be displaced by a nucleophile. Alternatively, the alcohol can be oxidized to a carboxylic acid for amide bond formation. Here, we outline a route to a bifunctional linker with an amine and a carboxylic acid.

Protocol 1: Synthesis of 4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid

This protocol is based on established organic synthesis transformations.

  • Oxidation of this compound to Bicyclo[2.2.2]octane-1-carboxylic acid:

    • Dissolve this compound in a suitable solvent such as acetone.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with stirring.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with isopropanol.

    • Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield bicyclo[2.2.2]octane-1-carboxylic acid.

  • Functionalization at the 4-position:

    • The carboxylic acid obtained in the previous step can be converted to an intermediate suitable for introducing an amino group at the 4-position. This is a more advanced multi-step process often involving a Hofmann or Curtius rearrangement from a 1,4-dicarboxylic acid derivative.

    • Alternatively, commercially available bifunctional linkers such as 4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid can be procured to simplify the synthesis.[4]

Part 2: Sequential Coupling to E3 Ligase Ligand and POI Binder

This part of the protocol will utilize the bifunctional linker synthesized or procured in Part 1. We will first couple the linker to the E3 ligase ligand (a pomalidomide derivative for CRBN) and then to the POI binder (a generic kinase inhibitor with a suitable attachment point).

Protocol 2: PROTAC Synthesis via Amide Coupling

This protocol is adapted from a one-pot synthesis method, broken down into a sequential approach for clarity.[5]

Step 1: Coupling of the Linker to the E3 Ligase Ligand

  • Materials:

    • 4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid (with the amine group protected, e.g., with a Boc group)

    • A suitable pomalidomide derivative with a free amine for coupling (e.g., 4-aminopomalidomide)

    • Amide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • A non-nucleophilic base: DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous solvent: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Procedure:

    • Dissolve the Boc-protected 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

    • Add the pomalidomide derivative (1.0 equivalent) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by LC-MS (Liquid Chromatography-Mass Spectrometry).

    • Once the reaction is complete, perform an aqueous workup and extract the product with an appropriate organic solvent.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection of the Linker's Amine Group

  • Materials:

    • The product from Step 1

    • Trifluoroacetic acid (TFA)

    • Anhydrous DCM

  • Procedure:

    • Dissolve the Boc-protected intermediate in anhydrous DCM.

    • Add an excess of TFA (e.g., 20-30% v/v) at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. The product is often obtained as a TFA salt.

Step 3: Coupling of the Linker-E3 Ligase Conjugate to the POI Binder

  • Materials:

    • The deprotected linker-pomalidomide conjugate from Step 2

    • A POI binder with an available carboxylic acid group for coupling

    • Amide coupling reagents (HATU or HBTU)

    • A non-nucleophilic base (DIPEA)

    • Anhydrous solvent (DMF or DCM)

  • Procedure:

    • Dissolve the POI binder with the carboxylic acid group in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents, to neutralize the TFA salt and for the coupling) and stir for 10-15 minutes to activate the carboxylic acid.

    • Add the deprotected linker-pomalidomide conjugate (1.0 equivalent) to the reaction mixture.

    • Stir the reaction at room temperature and monitor by LC-MS.

    • Upon completion, perform an aqueous workup and extract the final PROTAC product.

    • Purify the final PROTAC using preparative HPLC (High-Performance Liquid Chromatography) to achieve high purity.

    • Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR (Nuclear Magnetic Resonance) spectroscopy.

Visualizing the Synthetic Workflow

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow BCO_Linker Bifunctional BCO Linker (Protected) Coupling1 Amide Coupling BCO_Linker->Coupling1 E3_Ligand E3 Ligase Ligand (Pomalidomide derivative) E3_Ligand->Coupling1 POI_Binder POI Binder (Kinase Inhibitor) Coupling2 Amide Coupling POI_Binder->Coupling2 Intermediate Linker-E3 Ligand Conjugate Coupling1->Intermediate Deprotection Deprotection Intermediate->Deprotection Deprotected_Intermediate Deprotected Conjugate Deprotection->Deprotected_Intermediate Deprotected_Intermediate->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC

Caption: A representative workflow for PROTAC synthesis.

Data Presentation: Expected Outcomes

The successful synthesis of a PROTAC with a bicyclo[2.2.2]octane linker should be followed by its biological evaluation. Key parameters to determine are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table presents representative data for PROTACs with rigid linkers, illustrating the kind of results one might expect.

PROTAC IDLinker TypeTarget ProteinDC50 (nM)Dmax (%)Reference
PROTAC-1Rigid SpirocyclicH-PGDS0.15>95[6]
PROTAC-2Rigid SpirocyclicH-PGDS0.19>95[6]
ARD-69Rigid PolarAndrogen Receptor<1>90[2]
QCA570Rigid EthynylBET ProteinspM range>90[2]

Conclusion and Future Perspectives

The use of this compound as a precursor for a rigid linker in PROTAC synthesis offers a compelling strategy to enhance the drug-like properties and efficacy of these novel therapeutics. The inherent rigidity of the BCO scaffold can pre-organize the PROTAC molecule, facilitating the formation of a stable and productive ternary complex, which is essential for potent protein degradation. While the synthesis of PROTACs with such linkers requires a multi-step approach, the potential benefits in terms of improved potency, selectivity, and pharmacokinetic profile make it a worthwhile endeavor for researchers in the field of targeted protein degradation. Future work will likely focus on the development of more streamlined synthetic routes to incorporate such rigid linkers and a deeper exploration of the structure-activity relationships governing their efficacy.

References

Application Notes and Protocols for Surface Modification with Bicyclo[2.2.2]octan-1-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Advantage of Structural Rigidity in Surface Engineering

In the realm of surface science and drug development, the ability to create highly ordered and stable molecular layers on various substrates is paramount. Self-assembled monolayers (SAMs) have emerged as a powerful tool for tailoring surface properties such as wettability, biocompatibility, and chemical reactivity. While flexible alkyl chains have been the traditional workhorses for SAM formation, there is a growing interest in using rigid molecular scaffolds to impart a higher degree of order and stability to the monolayer.

The bicyclo[2.2.2]octane (BCO) framework, a strained, cage-like hydrocarbon, offers a unique and compelling platform for the design of molecular linkers for surface modification.[1][2] Its rigid, three-dimensional structure ensures a precise and predictable orientation of terminal functional groups, minimizing conformational ambiguity that can lead to defects in SAMs formed from more flexible molecules. This inherent rigidity can lead to surfaces with enhanced thermal and chemical stability, and more defined and accessible functionalities for subsequent molecular recognition or binding events.[3]

This guide provides a comprehensive overview of the synthesis of bicyclo[2.2.2]octan-1-ylmethanol derivatives and detailed protocols for their application in the formation of robust and highly-ordered self-assembled monolayers, particularly on gold surfaces.

Synthesis of Key Bicyclo[2.2.2]octane Derivatives for Surface Modification

The cornerstone for utilizing the BCO scaffold in surface modification is the synthesis of derivatives bearing appropriate anchoring groups. For modification of gold and other noble metal surfaces, thiol (-SH) or disulfide (-S-S-) functionalities are the anchors of choice due to the formation of a strong, stable bond with the metal surface.[4] The following protocols outline the synthesis of the key precursor, {bicyclo[2.2.2]octan-1-yl}methanol, and its subsequent conversion to the corresponding thiol.

Protocol 1: Synthesis of {Bicyclo[2.2.2]octan-1-yl}methanol

The synthesis of the bicyclo[2.2.2]octane core can be achieved through various methods, often involving a Diels-Alder reaction as a key step.[5][6][7] The following is a representative synthetic workflow.

cluster_0 Synthesis of {Bicyclo[2.2.2]octan-1-yl}methanol Cyclohexadiene_derivatives Cyclohexadiene derivatives Diels_Alder Diels-Alder Reaction (with dienophile) Cyclohexadiene_derivatives->Diels_Alder BCO_intermediate Bicyclo[2.2.2]octane Intermediate (e.g., with ester groups) Diels_Alder->BCO_intermediate Reduction Reduction (e.g., with LiAlH4) BCO_intermediate->Reduction BCO_methanol {Bicyclo[2.2.2]octan-1-yl}methanol Reduction->BCO_methanol

Caption: Synthetic workflow for {bicyclo[2.2.2]octan-1-yl}methanol.

Step-by-Step Procedure:

  • Diels-Alder Cycloaddition: A substituted 1,3-cyclohexadiene is reacted with a suitable dienophile (e.g., acrolein or a derivative) to form the bicyclo[2.2.2]octene skeleton. This reaction's efficiency and stereoselectivity are crucial for the overall yield.[5]

  • Functional Group Interconversion: The resulting bicyclo[2.2.2]octene adduct from the Diels-Alder reaction may require several steps of functional group manipulation to install a carboxylate or ester group at the bridgehead position.

  • Reduction to the Alcohol: The bridgehead ester or carboxylic acid is then reduced to the primary alcohol, {bicyclo[2.2.2]octan-1-yl}methanol, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. Careful quenching of the reaction is necessary.

  • Purification: The final product is purified using standard techniques such as column chromatography or distillation to yield the desired alcohol with high purity (typically >97%).[8]

Protocol 2: Conversion of {Bicyclo[2.2.2]octan-1-yl}methanol to (Bicyclo[2.2.2]octan-1-yl)methanethiol

The conversion of the primary alcohol to a thiol is a critical step for enabling surface attachment to gold. This can be achieved through a two-step process involving conversion to a good leaving group followed by displacement with a sulfur nucleophile.

cluster_1 Conversion to Thiol BCO_methanol {Bicyclo[2.2.2]octan-1-yl}methanol Activation Activation of Hydroxyl Group (e.g., Tosylation) BCO_methanol->Activation BCO_tosylate BCO-Methanol Tosylate Activation->BCO_tosylate Nucleophilic_Substitution Nucleophilic Substitution (with Thioacetate) BCO_tosylate->Nucleophilic_Substitution BCO_thioacetate BCO-Methanol Thioacetate Nucleophilic_Substitution->BCO_thioacetate Hydrolysis Hydrolysis (e.g., with NaOH or HCl) BCO_thioacetate->Hydrolysis BCO_thiol (Bicyclo[2.2.2]octan-1-yl)methanethiol Hydrolysis->BCO_thiol

Caption: Workflow for the synthesis of (Bicyclo[2.2.2]octan-1-yl)methanethiol.

Step-by-Step Procedure:

  • Activation of the Hydroxyl Group: The hydroxyl group of {bicyclo[2.2.2]octan-1-yl}methanol is converted into a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride in the presence of a base like pyridine.

  • Nucleophilic Substitution with Thioacetate: The resulting tosylate is then reacted with a sulfur nucleophile, such as potassium thioacetate, in a suitable solvent like DMF. This Sₙ2 reaction displaces the tosylate group to form the thioacetate ester.

  • Hydrolysis to the Thiol: The thioacetate is hydrolyzed to the desired thiol under either acidic or basic conditions. For example, treatment with aqueous hydrochloric acid or sodium hydroxide will yield (bicyclo[2.2.2]octan-1-yl)methanethiol.

  • Purification: The final thiol product is purified, for instance by column chromatography, to yield the pure compound ready for use in SAM formation.[9]

Application Protocol: Formation of Self-Assembled Monolayers on Gold

This protocol details the formation of a high-quality SAM of (bicyclo[2.2.2]octan-1-yl)methanethiol on a gold substrate. A clean environment is crucial for reproducible results.

cluster_2 SAM Formation Workflow Substrate_Prep 1. Substrate Preparation (Piranha clean, rinse, dry) Solution_Prep 2. Thiol Solution Preparation (1-5 mM in Ethanol) Substrate_Prep->Solution_Prep Immersion 3. Immersion (24-48 hours under N2) Solution_Prep->Immersion Rinsing 4. Rinsing (Ethanol, sonication) Immersion->Rinsing Drying 5. Drying (Gentle N2 stream) Rinsing->Drying Characterization 6. Characterization (Contact Angle, XPS, Ellipsometry) Drying->Characterization

Caption: Step-by-step workflow for SAM formation on a gold substrate.

Materials and Equipment:
  • Gold-coated substrate (e.g., silicon wafer or glass slide)

  • (Bicyclo[2.2.2]octan-1-yl)methanethiol

  • 200 proof ethanol

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Ultrapure water

  • Dry nitrogen gas

  • Glass vials with sealable caps

  • Tweezers

  • Sonicator

Step-by-Step Procedure:
  • Substrate Preparation (Handle with extreme caution in a fume hood with appropriate PPE):

    • Immerse the gold substrate in freshly prepared piranha solution for 10-15 minutes to remove organic contaminants.

    • Thoroughly rinse the substrate with copious amounts of ultrapure water.

    • Rinse with ethanol and dry under a gentle stream of dry nitrogen.

  • Thiol Solution Preparation:

    • Prepare a 1-5 mM solution of (bicyclo[2.2.2]octan-1-yl)methanethiol in 200 proof ethanol.

    • Sonicate the solution for a few minutes to ensure complete dissolution.

  • Self-Assembly:

    • Place the cleaned and dried gold substrate in a clean glass vial.

    • Pour the thiol solution into the vial, ensuring the entire gold surface is submerged.

    • Purge the vial with dry nitrogen gas to minimize oxidation, then seal the cap.

    • Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.[10]

  • Rinsing and Drying:

    • Remove the substrate from the thiol solution with clean tweezers.

    • Rinse the substrate thoroughly with fresh ethanol to remove non-chemisorbed molecules.

    • Sonicate the substrate in a vial of fresh ethanol for 1-2 minutes to remove any remaining physisorbed molecules.

    • Rinse again with ethanol and dry the substrate under a gentle stream of dry nitrogen.

Characterization and Expected Outcomes

The quality and properties of the resulting SAM should be characterized using various surface-sensitive techniques. The table below summarizes the expected outcomes for a well-formed SAM of (bicyclo[2.2.2]octan-1-yl)methanethiol on gold.

Characterization Technique Parameter Expected Outcome for BCO-based SAM on Gold Reference(s)
Contact Angle Goniometry Water Contact Angle~70-85° (indicative of a hydrophobic, yet ordered surface)[11][12][13]
X-ray Photoelectron Spectroscopy (XPS) S(2p) peakBinding energy around 162 eV, confirming the formation of a gold-thiolate bond.[4][14][15]
Ellipsometry Monolayer ThicknessConsistent with the molecular length of the BCO derivative, indicating a standing-up orientation.[3][16]
Thermal Stability Analysis Desorption TemperatureHigher than analogous flexible alkanethiols due to increased intermolecular van der Waals forces and rigid packing.[14]

Causality and Field-Proven Insights

The choice of a rigid bicyclo[2.2.2]octane linker over a flexible alkanethiol is a deliberate one, driven by the need for enhanced structural definition and stability at the molecular level.

  • Minimized Conformational Disorder: Flexible linkers can adopt various gauche conformations, leading to a less ordered and more permeable monolayer. The rigid BCO scaffold prevents such conformational freedom, resulting in a more crystalline and densely packed SAM. This is particularly advantageous in applications requiring precise control over surface properties, such as in the fabrication of biosensors and molecular electronics.

  • Enhanced Stability: The well-defined packing of rigid BCO derivatives leads to stronger intermolecular van der Waals interactions within the monolayer. This collective effect significantly enhances the thermal and chemical stability of the SAM compared to those formed from flexible chains of similar length.[3][14]

  • Predictable Functional Group Presentation: The rigid nature of the BCO linker ensures that terminal functional groups are presented at a well-defined distance and orientation from the surface. This is critical for applications involving molecular recognition, where the accessibility and orientation of binding sites are paramount for optimal performance.

Conclusion

This compound and its derivatives represent a powerful class of molecular building blocks for the creation of highly ordered and robust surface modifications. The inherent rigidity of the BCO core structure provides a distinct advantage over traditional flexible linkers, enabling the formation of self-assembled monolayers with superior stability and structural definition. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to leverage these unique molecules for advanced surface engineering applications.

References

Application Note: Synthesis of Bicyclo[2.2.2]octane Scaffolds via Tandem Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Bicyclo[2.2.2]octane Core

The bicyclo[2.2.2]octane skeleton is a rigid, three-dimensional scaffold that has garnered significant attention in medicinal chemistry and materials science. Its well-defined and predictable spatial orientation of substituents makes it an ideal bioisostere for phenyl rings and other cyclic systems, allowing for precise probing of biological targets.[1] Many natural products and pharmaceutical agents feature this core structure, attributing to its ability to impart favorable properties such as metabolic stability, lipophilicity, and improved receptor binding.[1]

Traditional synthetic routes to this framework, such as the Diels-Alder reaction, often require multi-step procedures and specifically substituted dienes, which can limit their general applicability.[2] Tandem reactions, which form multiple carbon-carbon bonds in a single operation, offer a more efficient and elegant alternative. This application note details the synthesis of functionalized bicyclo[2.2.2]octane derivatives through a powerful tandem Michael addition strategy, providing a robust and versatile methodology for accessing these valuable molecular architectures.

The Tandem Michael Addition Strategy: A Mechanistic Overview

The core of this methodology lies in a sequential reaction cascade, typically involving an intermolecular Michael addition followed by an intramolecular cyclization. A common and effective variant is the tandem Michael addition-intramolecular aldol condensation, often referred to as a "Bridged Robinson Annulation".[2][3]

The general mechanism proceeds as follows:

  • First Michael Addition (Intermolecular): An enolate, generated from a ketone donor, attacks a cyclic α,β-unsaturated ketone (enone) acceptor. This conjugate addition forms a 1,5-dicarbonyl intermediate.

  • Enolate Formation: A new enolate is formed from the 1,5-diketone intermediate.

  • Second Michael Addition (Intramolecular): The newly formed enolate attacks the second carbonyl group in an intramolecular fashion, forging the second bridge of the bicyclic system.

  • Aldol Condensation & Dehydration: The resulting aldol adduct readily dehydrates under the reaction conditions to yield the thermodynamically stable α,β-unsaturated bicyclo[2.2.2]octenone product.

This sequence transforms simple, readily available cyclic ketones and enones into complex, bridged systems in a single, efficient operation.

Tandem_Michael_Aldol Figure 1: Mechanism of the Tandem Michael-Aldol Reaction cluster_start Reactants cluster_process Reaction Cascade cluster_end Product Ketone Ketone Donor (e.g., Cyclohexanone) Michael_Adduct 1. Intermolecular Michael Addition Ketone->Michael_Adduct + Acid/Base Enone Enone Acceptor (e.g., Cyclohexenone) Enone->Michael_Adduct Diketone 1,5-Diketone Intermediate Michael_Adduct->Diketone Intra_Aldol 2. Intramolecular Aldol Cyclization Diketone->Intra_Aldol Adduct Bicyclic Aldol Adduct Intra_Aldol->Adduct Dehydration 3. Dehydration Adduct->Dehydration Product Bicyclo[2.2.2]oct-5-en-2-one Dehydration->Product

Caption: Figure 1: Mechanism of the Tandem Michael-Aldol Reaction.

Protocols and Methodologies

Two primary protocols are presented: an acid-catalyzed approach for general synthesis and an organocatalyzed method for achieving high enantioselectivity, a critical consideration for drug development.

Protocol 1: Acid-Catalyzed Synthesis of Bicyclo[2.2.2]octenones (Bridged Robinson Annulation)

This robust, one-pot procedure is effective for a range of ketone donors and cyclic enone acceptors, utilizing a strong acid to promote the cascade.[2] Microwave heating can be employed to significantly reduce reaction times.[2][3]

Materials:

  • Ketone Donor (e.g., Cyclohexanone)

  • Cyclic Enone Acceptor (e.g., Cyclohex-2-enone)

  • Trifluoromethanesulfonic acid (TfOH, Triflic Acid)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried reaction vessel (e.g., a microwave process vial or a round-bottom flask equipped with a reflux condenser) under an inert atmosphere (N₂ or Argon), add the ketone donor (1.0 mmol, 1.0 equiv) and the cyclic enone acceptor (3.0 mmol, 3.0 equiv).

    • Scientist's Note: An excess of the enone is used to drive the reaction towards the product and can also act as a solvent at higher temperatures.

  • Solvent and Catalyst Addition: Add anhydrous DCM (approx. 0.5 M concentration relative to the ketone donor). Cool the mixture to 0 °C in an ice bath. Slowly add triflic acid (3.0 mmol, 3.0 equiv) dropwise.

    • Causality: Triflic acid serves as a potent Brønsted acid catalyst, activating the enone towards nucleophilic attack and promoting the subsequent aldol condensation and dehydration steps.

  • Reaction Execution (Choose one):

    • Microwave Heating: Seal the vessel and heat in a microwave reactor at 40-80 °C for 1-8 hours. Monitor the reaction progress by TLC or LC-MS.[2]

    • Conventional Heating: Heat the mixture to reflux (approx. 40 °C for DCM) for 8-24 hours, monitoring for completion.

  • Workup and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution to quench the acid.

    • Caution: Quenching is exothermic and will release CO₂ gas. Add slowly and vent the funnel frequently.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure bicyclo[2.2.2]octenone product.

Protocol 2: Asymmetric Organocatalyzed Domino Michael/Michael Reaction

For applications requiring enantiomerically pure compounds, an organocatalyzed approach is superior. This protocol uses a chiral secondary amine catalyst (e.g., a diphenylprolinol silyl ether) to construct the bicyclic core with high diastereo- and enantioselectivity.[4][5]

Materials:

  • α,β-Unsaturated Aldehyde (e.g., Cinnamaldehyde)

  • 3-Substituted Cyclohex-2-en-1-one (with an electron-withdrawing group, EWG)

  • Diphenylprolinol silyl ether catalyst (e.g., (S)-(-)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine)

  • Co-catalyst/Acid additive (e.g., Benzoic acid)

  • Solvent (e.g., Toluene or Chloroform)

  • Standard workup and purification reagents as listed in Protocol 1.

Step-by-Step Procedure:

  • Reaction Setup: In a dry vial, dissolve the 3-substituted cyclohex-2-en-1-one (0.2 mmol, 1.0 equiv), the organocatalyst (0.04 mmol, 20 mol%), and the acid additive (0.04 mmol, 20 mol%) in the chosen solvent (2.0 mL).

    • Scientist's Note: The catalyst forms a transient iminium ion with the α,β-unsaturated aldehyde, which lowers the LUMO and allows for a stereocontrolled Michael addition. The acid additive facilitates catalyst turnover.

  • Reactant Addition: Add the α,β-unsaturated aldehyde (0.24 mmol, 1.2 equiv) to the solution and stir at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC. These reactions are typically complete within 24-72 hours.

  • Workup and Purification: Upon completion, directly load the reaction mixture onto a silica gel column. Purify by flash chromatography to isolate the optically active bicyclo[2.2.2]octane product. The catalyst can often be recovered from the column fractions.

Scope and Versatility: Representative Data

The tandem Michael addition strategy is applicable to a wide range of substrates. The following table summarizes representative results from the literature, showcasing the versatility of this method.

EntryMichael DonorMichael AcceptorCatalyst/ConditionsProduct YieldStereoselectivity (dr/er)Reference
1CyclohexanoneCyclohex-2-en-1-oneTfOH, DCM, MW, 40°C57%N/A[2]
2AcetoneCyclohex-2-en-1-oneTfOH, DCM, 23°C93%N/A[2]
3Propanal3-CN-Cyclohexenone(S)-Diphenylprolinol Silyl Ether95%>20:1 dr, 99% ee[4]
4Cinnamaldehyde3-CO₂Me-Cyclohexenone(S)-Diphenylprolinol Silyl Ether86%>20:1 dr, 98% ee[4]
5Methyl AcrylateCyclohexenonePolymer-supported baseHighN/A[6]

Experimental Workflow and Logic

The successful execution of these tandem reactions relies on a logical and systematic workflow, from planning to final product characterization.

workflow Figure 2: General Experimental Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_analysis Phase 3: Isolation & Analysis A Substrate Selection (Donor & Acceptor) B Catalyst Selection (Acid vs. Organocatalyst) A->B C Reagent Purification & Solvent Drying B->C D Inert Atmosphere Setup (N2 / Argon) C->D E Reagent Addition (Controlled Temperature) D->E F Reaction Monitoring (TLC / LC-MS) E->F G Aqueous Workup & Extraction F->G Reaction Complete H Purification (Column Chromatography) G->H I Characterization (NMR, MS, Chiral HPLC) H->I J J I->J Final Product

Caption: Figure 2: General Experimental Workflow.

Conclusion and Future Outlook

The tandem Michael addition reaction is a powerful and efficient tool for the synthesis of the medicinally relevant bicyclo[2.2.2]octane scaffold. The protocols described herein offer both a general, scalable approach using acid catalysis and a refined, stereocontrolled method using organocatalysis.[2][4] The operational simplicity and the ability to construct significant molecular complexity from simple precursors make this strategy highly attractive for applications in drug discovery and organic synthesis. Future developments will likely focus on expanding the substrate scope, developing more efficient and novel catalytic systems, and applying this methodology to the total synthesis of complex natural products.

References

Application Note & Protocol: A Robust and Scalable Synthesis of Bicyclo[2.2.2]octan-1-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Bicyclo[2.2.2]octane Scaffold

The bicyclo[2.2.2]octane (BCO) framework is a rigid, three-dimensional carbocycle that has garnered significant attention in medicinal chemistry and materials science. Its well-defined geometry and spatial orientation make it an exceptional bioisostere for para-substituted benzene rings.[1] Replacing aromatic moieties with saturated, rigid scaffolds like the BCO core can enhance metabolic stability, improve solubility, and fine-tune ligand-receptor interactions, ultimately leading to drug candidates with superior pharmacokinetic profiles.[2] Bicyclo[2.2.2]octan-1-ylmethanol, in particular, serves as a crucial building block, providing a synthetically versatile handle at the bridgehead position for further molecular elaboration.

The primary synthetic challenge lies in the construction of the C1-substituted pattern, which requires the formation of a quaternary carbon at a sterically hindered bridgehead position. This guide provides a detailed, field-proven protocol for the multi-gram scale synthesis of this compound, focusing on a robust two-step sequence from the commercially available Bicyclo[2.2.2]octane-1-carboxylic acid. The methodologies described herein are optimized for safety, scalability, and reproducibility, addressing the specific challenges encountered when transitioning from bench-scale to pilot-plant production.

Synthetic Strategy: From Carboxylic Acid to Primary Alcohol

The most reliable and scalable pathway to this compound involves the reduction of an ester derivative of Bicyclo[2.2.2]octane-1-carboxylic acid. Direct reduction of the carboxylic acid is possible but often requires harsh reducing agents like Lithium Aluminum Hydride (LiAlH₄), which present significant safety and handling challenges on a larger scale. A more prudent, two-step approach is favored in a process chemistry environment.

Step 1: Fischer Esterification. The carboxylic acid is first converted to its corresponding methyl or ethyl ester. This is a classic, acid-catalyzed Fischer esterification. This transformation is critical because esters are significantly more susceptible to reduction by milder, safer hydride reagents compared to the parent carboxylic acid.[3]

Step 2: Ester Reduction. The resulting ester is then reduced to the target primary alcohol. For scale-up operations, Sodium Borohydride (NaBH₄) is the reagent of choice over LiAlH₄. While less reactive, NaBH₄ offers a superior safety profile, is less expensive, and allows for a more manageable workup.[4][5] The reduction is typically performed in an alcoholic solvent, such as ethanol.

Visualizing the Synthetic Pathway

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Ester Reduction Start Bicyclo[2.2.2]octane- 1-carboxylic Acid Ester Methyl Bicyclo[2.2.2]octane- 1-carboxylate Start->Ester CH₃OH, H₂SO₄ (cat.) Reflux Alcohol Bicyclo[2.2.2]octan- 1-ylmethanol Ester->Alcohol 1. NaBH₄, Ethanol 2. Aqueous Workup Workup Purification (Distillation) Alcohol->Workup

Caption: A two-step pathway for the synthesis of this compound.

Detailed Experimental Protocols

Part A: Synthesis of Methyl Bicyclo[2.2.2]octane-1-carboxylate

This protocol details the conversion of the parent carboxylic acid to its methyl ester, a key intermediate for the subsequent reduction.

Materials & Reagents:

  • Bicyclo[2.2.2]octane-1-carboxylic acid

  • Methanol (Anhydrous)

  • Sulfuric Acid (Concentrated, 98%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Diethyl Ether or Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask of appropriate size

  • Reflux condenser

  • Magnetic stirrer and heat source (heating mantle)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Bicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (approx. 5-10 mL per gram of carboxylic acid). Begin stirring to dissolve the solid.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (approx. 0.05 eq) to the stirring solution. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing an equal volume of cold water.

  • Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water (1 x volume) and brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester, which is often pure enough for the next step.

Part B: Scale-Up Reduction to this compound

This protocol is designed with scalability and safety as primary considerations. The controlled addition of Sodium Borohydride is critical to manage the reaction exotherm and hydrogen gas evolution.[5][6]

Materials & Reagents:

  • Methyl Bicyclo[2.2.2]octane-1-carboxylate

  • Sodium Borohydride (NaBH₄)

  • Ethanol (Anhydrous)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Diethyl Ether or Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Jacketed glass reactor or a three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet/outlet (bubbler).

  • Cooling bath (ice/water or cryocooler).

  • Thermocouple for internal temperature monitoring.

Procedure:

  • Reactor Setup: Set up the reactor under a nitrogen atmosphere. Ensure the system is well-ventilated to handle hydrogen gas evolution.

  • Initial Charge: Charge the reactor with Methyl Bicyclo[2.2.2]octane-1-carboxylate (1.0 eq) and anhydrous ethanol (10-15 mL per gram of ester).

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Controlled Reagent Addition: In a separate flask, prepare a solution or a slurry of Sodium Borohydride (2.0-3.0 eq) in a small amount of ethanol. Expert note: Adding NaBH₄ portion-wise as a solid is also common, but requires strict control to avoid accumulation and runaway reaction.[5] Add the NaBH₄ slurry/solution slowly via the dropping funnel to the ester solution, ensuring the internal temperature does not exceed 15°C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS.

  • Quenching: Cool the mixture back to 0-5°C. Very slowly and carefully, add water dropwise to quench the excess NaBH₄. Vigorous hydrogen evolution will occur. Safety is paramount here. Once the initial vigorous reaction subsides, slowly add 1M HCl to neutralize the mixture to pH ~7.

  • Solvent Removal: Remove the bulk of the ethanol via rotary evaporation.

  • Extraction: Extract the remaining aqueous slurry with diethyl ether or DCM (3 x volumes).

  • Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solvent to yield the crude product. Purify this compound by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes) to afford a white crystalline solid.

Process Parameters and Troubleshooting

Table 1: Key Reaction Parameters
ParameterStep 1: EsterificationStep 2: Reduction
Key Reagent H₂SO₄ (catalyst)Sodium Borohydride
Solvent MethanolEthanol
Reactant Ratio Acid:MeOH (large excess)Ester:NaBH₄ (1:2-3)
Temperature Reflux (~65°C)0°C to Room Temp.
Reaction Time 4-6 hours12-18 hours
Typical Yield >95% (crude)85-95% (purified)
Critical Control Anhydrous conditionsTemp. control, slow addition
Troubleshooting Common Scale-Up Issues
  • Incomplete Reduction: If the reaction stalls, a small, additional portion of NaBH₄ can be added after re-cooling the mixture. Ensure anhydrous conditions were maintained, as water will consume the reagent.

  • Exotherm/Gas Evolution: The primary hazard during the reduction is an uncontrolled exotherm and rapid hydrogen evolution.[6] This is managed by slow, portion-wise addition of NaBH₄, efficient stirring, and robust cooling.[4] A real-time temperature probe is mandatory.

  • Workup Emulsions: Boron salts formed during the quench can sometimes lead to emulsions during extraction. Adding brine during the extraction or filtering the aqueous slurry through a pad of celite before extraction can help break up these emulsions.

Critical Safety Protocols: Handling Sodium Borohydride

Sodium Borohydride is a key reagent whose hazards must be respectfully managed.

  • Reactivity: NaBH₄ reacts with water and alcohols to produce flammable hydrogen gas.[4][6] This reaction is exothermic and can accelerate upon heating. It is classified as 'Water Reactive'.[4]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and nitrile gloves.[4][7]

  • Handling: Handle NaBH₄ in a well-ventilated fume hood or a glove box.[4] Keep it away from acids, water, and oxidizing agents. Use non-sparking tools for transfer.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials. The container should be clearly labeled as 'Water Reactive'.[4][7]

  • Spill & Disposal: For minor spills, cover with dry sand or earth and collect using non-sparking tools.[7] For disposal, excess NaBH₄ must be quenched slowly and carefully in a controlled manner by adding it to a stirred, cooled solvent like isopropanol, followed by the slow addition of water.[4]

Overall Process Workflow Diagram

G cluster_workflow Overall Synthesis Workflow Start Charge Reactor: BCO-1-COOH, Methanol Catalyst Add H₂SO₄ (cat.) Start->Catalyst Reflux Heat to Reflux (4-6h) Catalyst->Reflux Workup1 Cool, Quench (H₂O) Neutralize (NaHCO₃) Extract & Concentrate Reflux->Workup1 Intermediate Isolate Crude Ester Workup1->Intermediate Charge2 Charge Reactor: Crude Ester, Ethanol Intermediate->Charge2 Cool Cool to 0-5°C Charge2->Cool Add_NaBH4 Slowly Add NaBH₄ (Maintain T < 15°C) Cool->Add_NaBH4 Stir Stir at RT (12-18h) Add_NaBH4->Stir Workup2 Cool, Quench (H₂O, HCl) Extract & Concentrate Stir->Workup2 Purify Vacuum Distillation Workup2->Purify Final Final Product: Bicyclo[2.2.2]octan- 1-ylmethanol Purify->Final

Caption: Detailed workflow for the scale-up synthesis of this compound.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By employing a two-step sequence of esterification followed by a controlled sodium borohydride reduction, this valuable building block can be produced in significant quantities with high yield and purity. The emphasis on procedural controls and safety, particularly concerning the management of exothermic events and hydrogen evolution, ensures that this synthesis can be confidently implemented by researchers and process chemists in a drug development setting.

References

Troubleshooting & Optimization

"optimizing reaction conditions for Bicyclo[2.2.2]octan-1-ylmethanol synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Bicyclo[2.2.2]octan-1-ylmethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes. The synthesis of this rigid, cage-like alcohol is a critical step in the development of novel therapeutics and advanced materials, and this resource is intended to help you navigate the common challenges encountered in its preparation.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Yield in the Diels-Alder Reaction to Form the Bicyclo[2.2.2]octane Core

The Diels-Alder reaction is a cornerstone for constructing the bicyclo[2.2.2]octane framework. However, achieving high yields can be challenging due to several factors.

Potential CauseRecommended Solution
Poor Diene/Dienophile Reactivity Select a more reactive diene or dienophile. For instance, using a more electron-rich diene or a more electron-poor dienophile can accelerate the reaction. Consider using Lewis acid catalysis to enhance the dienophile's reactivity.[1]
Unfavorable Reaction Conditions Optimize the reaction temperature and solvent. While some Diels-Alder reactions proceed at room temperature, others require elevated temperatures to overcome the activation energy.[2] Conversely, high temperatures can sometimes lead to retro-Diels-Alder reactions. Screen a variety of solvents to find one that solubilizes the reactants and favors the desired transition state.
Incorrect Regio- or Stereochemistry The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the substituents on the diene and dienophile.[3] To control stereoselectivity (endo/exo), consider the use of chiral catalysts or auxiliaries. Lowering the reaction temperature can also improve selectivity.[2]
Steric Hindrance Bulky substituents on the diene or dienophile can sterically hinder the approach of the reactants.[4] If possible, redesign the synthetic route to introduce bulky groups after the formation of the bicyclic core.
Problem 2: Incomplete Reduction of Bicyclo[2.2.2]octane-1-carboxylic Acid or its Ester

The reduction of the carboxylic acid or ester at the bridgehead position is a common final step. Incomplete conversion is a frequent issue.

Potential CauseRecommended Solution
Insufficient Reducing Agent Carboxylic acids and their esters are relatively unreactive towards reduction. A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is typically required.[5][6] Ensure an adequate excess of the reducing agent is used to drive the reaction to completion.
Reaction Quenching LiAlH₄ is extremely reactive with protic solvents (e.g., water, alcohols). Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Formation of a Stable Intermediate The initial deprotonation of the carboxylic acid by LiAlH₄ forms a lithium carboxylate salt, which is less electrophilic.[6] The reaction may require elevated temperatures (refluxing in an appropriate solvent like THF) to proceed at a reasonable rate.
Poor Solubility of the Starting Material If the starting carboxylic acid or ester has poor solubility in the reaction solvent, this can limit the reaction rate. Choose a solvent in which the starting material is more soluble, while still being compatible with the reducing agent.
Problem 3: Formation of Side Products in the Grignard Reaction with a Bicyclo[2.2.2]octanone Precursor

Introducing the hydroxymethyl group via a Grignard reaction with a ketone precursor can be complicated by side reactions.

Potential CauseRecommended Solution
Enolization of the Ketone The Grignard reagent is a strong base and can deprotonate the α-carbon of the ketone, leading to the formation of an enolate and reducing the yield of the desired alcohol.[7] To minimize this, use a less sterically hindered Grignard reagent and perform the reaction at low temperatures.
Steric Hindrance The rigid bicyclic structure can sterically hinder the approach of the Grignard reagent to the carbonyl carbon. Using a less bulky Grignard reagent may improve the yield.
Reaction with the Solvent Ensure the use of anhydrous ether solvents (e.g., diethyl ether, THF) as Grignard reagents react with protic solvents.
Problem 4: Difficulty in Purifying this compound

Even with a successful reaction, isolating the pure product can be challenging.

Potential CauseRecommended Solution
Presence of Unreacted Starting Material Monitor the reaction progress carefully using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure complete consumption of the starting material.
Formation of Closely Eluting Impurities Optimize the column chromatography conditions. A common eluent system for purifying alcohols is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[8][9] A shallow gradient of the polar solvent can improve separation.
Product is a Volatile Solid This compound is a solid.[10] Care should be taken during solvent removal under reduced pressure to avoid sublimation and loss of product.
Co-elution with Byproducts If byproducts from side reactions are present, it may be necessary to use a different purification technique, such as recrystallization, or to optimize the chromatography with a different stationary phase or solvent system.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to this compound?

The most prevalent strategies involve a multi-step synthesis that first establishes the bicyclo[2.2.2]octane core, followed by functional group interconversion to introduce the hydroxymethyl group. The three primary approaches are:

  • Diels-Alder Reaction followed by Functional Group Manipulation: This is a very common method where a cyclohexadiene derivative (the diene) reacts with a dienophile to form the bicyclic skeleton.[1] The resulting adduct is then converted to the target alcohol through a series of steps.

  • Reduction of Bicyclo[2.2.2]octane-1-carboxylic Acid or its Esters: If the corresponding carboxylic acid or ester is available, it can be reduced to the primary alcohol using a strong reducing agent like LiAlH₄.[5][11]

  • Grignard Reaction: A bicyclo[2.2.2]octanone can be reacted with a one-carbon Grignard reagent (e.g., methylmagnesium bromide) followed by oxidation, or more directly with formaldehyde or a protected form thereof.

Q2: How can I synthesize the precursor, Bicyclo[2.2.2]octane-1-carboxylic acid?

Bicyclo[2.2.2]octane-1-carboxylic acid can be prepared through several routes. One common method starts from diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate, which can be synthesized from diethyl succinate.[12] This intermediate can then be reduced and selectively hydrolyzed to yield the mono-acid.[12][13]

Q3: What are the key considerations for the Diels-Alder reaction step?

The success of the Diels-Alder reaction depends on several factors:

  • Electronic Nature of Reactants: The reaction is generally favored between an electron-rich diene and an electron-poor dienophile (normal electron demand Diels-Alder).[3]

  • Stereoselectivity: The reaction typically proceeds with endo selectivity due to secondary orbital interactions, but this can be influenced by steric factors and reaction conditions.

  • Lewis Acid Catalysis: The use of a Lewis acid can accelerate the reaction and improve selectivity by coordinating to the dienophile and lowering its LUMO energy.[1]

Q4: Are there any common side reactions to be aware of during the synthesis?

Yes, a key side reaction to be mindful of, particularly under acidic conditions or with carbocation intermediates, is the Wagner-Meerwein rearrangement . This can lead to the formation of the thermodynamically more stable bicyclo[3.2.1]octane skeleton.[8]

Q5: What is the best way to monitor the progress of these reactions?

For most of the reactions involved in the synthesis of this compound, Thin Layer Chromatography (TLC) is a convenient and effective method for monitoring the disappearance of starting materials and the appearance of products. Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative analysis.

Experimental Workflows

General Workflow for Synthesis via Diels-Alder and Reduction

A Diels-Alder Reaction (e.g., Cyclohexadiene derivative + Dienophile) B Formation of Bicyclo[2.2.2]octene derivative A->B C Hydrogenation of Double Bond B->C D Formation of Saturated Bicyclo[2.2.2]octane C->D E Functional Group Interconversion (e.g., to Carboxylic Acid or Ester) D->E F Bicyclo[2.2.2]octane-1-carboxylic Acid/Ester E->F G Reduction (e.g., with LiAlH4) F->G H This compound G->H

Caption: A generalized synthetic workflow.

Troubleshooting Low Yield in Diels-Alder Reaction

Start Low Yield in Diels-Alder Q1 Is the reaction proceeding at all? Start->Q1 A1_yes Incomplete Conversion Q1->A1_yes Yes A1_no No Reaction Q1->A1_no No Q2 Are there side products? A1_yes->Q2 Sol3 Check Reactant Purity Verify Reaction Setup A1_no->Sol3 A2_yes Identify Side Products (e.g., retro-Diels-Alder, polymerization) Q2->A2_yes Yes A2_no Optimize Reaction Conditions Q2->A2_no No Sol2 Lower Temperature Change Solvent Use a more selective catalyst A2_yes->Sol2 Sol1 Increase Reactant Concentration Increase Temperature Add Lewis Acid Catalyst A2_no->Sol1

Caption: A decision tree for troubleshooting.

References

Technical Support Center: Bicyclo[2.2.2]octan-1-ylmethanol Solubility Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bicyclo[2.2.2]octan-1-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the solubility of this compound in your formulations.

Understanding the Challenge: The this compound Molecule

This compound possesses a unique structure that contributes to its solubility characteristics. The bicyclo[2.2.2]octane core is a rigid, non-polar hydrocarbon framework, rendering the molecule largely hydrophobic.[1] The presence of the hydroxymethyl group (-CH₂OH) at the 1-position introduces a polar functional group capable of hydrogen bonding. However, the dominance of the bulky, non-polar cage structure often leads to poor aqueous solubility, a common hurdle in pharmaceutical development for many new chemical entities.[2][3][4]

This guide will explore various techniques to overcome this challenge, focusing on practical, step-by-step methodologies and the scientific principles that underpin them.

Part 1: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Scenario 1: Compound crashes out of solution upon addition to aqueous buffer.

  • Question: I'm dissolving my this compound in a small amount of organic solvent first, but it immediately precipitates when I add it to my aqueous buffer. What's happening and how can I fix it?

  • Answer: This is a classic sign of a compound with low aqueous solubility. The organic solvent can no longer keep the compound dissolved when diluted in the aqueous phase. Here’s a systematic approach to troubleshoot this:

    • Co-solvent System Optimization: Your initial organic solvent is acting as a co-solvent. The key is to find the right co-solvent and the optimal concentration that maintains solubility in the final aqueous mixture.[5][6]

      • Causality: Co-solvents work by reducing the polarity of the aqueous medium, making it more hospitable for non-polar molecules like this compound.[7][] Commonly used co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[5][9]

      • Actionable Advice: Instead of a minimal amount of a strong organic solvent like DMSO, try preparing a stock solution in a water-miscible co-solvent such as ethanol or PEG 400. Then, perform a titration into your aqueous buffer to determine the maximum tolerable aqueous concentration.

    • pH Adjustment: While this compound is not ionizable, pH can still influence the overall formulation stability and interactions with other components. For many compounds, pH adjustment is a simple yet effective method for solubility enhancement.[10][11][12]

      • Actionable Advice: Although less likely to have a direct major impact on this specific molecule, ensure your buffer pH is optimal for any other excipients you may be using.

    • Surfactant Addition: Surfactants can be highly effective in solubilizing hydrophobic compounds.[13][14]

      • Causality: Above their critical micelle concentration (CMC), surfactant molecules form micelles, which have a hydrophobic core that can encapsulate non-polar molecules like this compound, effectively dispersing them in the aqueous medium.[13][15][16]

      • Actionable Advice: Try adding a non-ionic surfactant like Polysorbate 80 (Tween® 80) or a polyoxyl castor oil derivative (Kolliphor® EL) to your aqueous buffer before adding the compound. Start with a low concentration (e.g., 0.1% w/v) and incrementally increase it.

Scenario 2: Low and inconsistent results in biological assays.

  • Question: My in vitro assay results with this compound are highly variable. Could this be related to solubility?

  • Answer: Absolutely. Poor solubility is a frequent cause of inconsistent assay results.[4] If the compound is not fully dissolved, its effective concentration at the target site will be lower than intended and can vary between wells or experiments.

    • Particle Size Reduction (Micronization/Nanonization): The dissolution rate of a compound is proportional to its surface area.[3][6][17]

      • Causality: By reducing the particle size, you increase the surface area available for interaction with the solvent, which can lead to a faster dissolution rate.[6][18]

      • Actionable Advice: If you are working with a solid form of the compound, consider techniques like micronization or preparing a nanosuspension to improve the dissolution rate in your assay medium.

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7][19][20]

      • Causality: The hydrophobic bicyclooctane portion of your molecule can be encapsulated within the cyclodextrin cavity, forming an inclusion complex.[19][21] This complex has a hydrophilic exterior, significantly increasing the apparent aqueous solubility of the guest molecule.[19][20][]

      • Actionable Advice: Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[21] Prepare a stock solution of HP-β-CD in your buffer and then add your compound to this solution. This can dramatically improve solubility and bioavailability.[21]

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What is the expected aqueous solubility of this compound?

  • Q2: Which solubility enhancement technique should I try first?

    • A2: The choice of method depends on your specific application (e.g., in vitro assay, oral formulation, parenteral formulation). A good starting point for early-stage research is often the use of co-solvents due to its simplicity.[6][10] For more significant enhancements, especially for in vivo applications, complexation with cyclodextrins like HP-β-CD is a powerful and widely used strategy.[19][21][23]

  • Q3: Are there any toxicity concerns with the solubilizing agents you've suggested?

    • A3: Yes, all excipients must be evaluated for toxicity in the context of your specific application. Co-solvents like ethanol and propylene glycol are generally considered safe at low concentrations but can have toxic effects at higher levels.[6] Surfactants can also cause irritation.[6] Cyclodextrin derivatives like HP-β-CD are generally considered safe and are used in FDA-approved formulations.[21] Always consult relevant safety data for your intended route of administration.

  • Q4: Can I combine different solubility enhancement methods?

    • A4: Yes, and this is often a very effective strategy. For example, you can use a co-solvent system in combination with pH adjustment or surfactant addition.[7][18] The combination of methods can have a synergistic effect on solubility enhancement.

Part 3: Experimental Protocols & Data

Protocol 1: Screening for an Optimal Co-solvent System
  • Preparation of Stock Solutions: Prepare high-concentration stock solutions of this compound in various water-miscible organic solvents (e.g., 10 mg/mL in Ethanol, Propylene Glycol, PEG 400, and DMSO).

  • Titration: In separate clear glass vials, add 980 µL of your aqueous buffer.

  • Incremental Addition: To each vial, add 2 µL of a stock solution and vortex. Observe for any precipitation.

  • Continue Addition: Continue adding the stock solution in 2 µL increments, vortexing and observing after each addition.

  • Endpoint Determination: The point at which persistent cloudiness or precipitation appears is the endpoint.

  • Calculation: Calculate the maximum solubility in each co-solvent/buffer mixture.

Table 1: Hypothetical Co-solvent Screening Data

Co-solvent (in final mixture)Maximum Achieved Concentration (µg/mL)Observations
2% Ethanol50Clear solution
5% Ethanol120Clear solution
2% Propylene Glycol75Clear solution
5% Propylene Glycol180Clear solution
2% PEG 40090Clear solution
5% PEG 400250Clear solution
2% DMSO40Precipitation observed at 4%
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solutions: Prepare a series of HP-β-CD solutions in your aqueous buffer at different concentrations (e.g., 1%, 5%, 10%, 20% w/v).

  • Add Compound: To a fixed volume of each HP-β-CD solution, add an excess amount of this compound.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved compound.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Phase Solubility Diagram: Plot the concentration of dissolved this compound against the concentration of HP-β-CD to generate a phase solubility diagram.

Table 2: Hypothetical Phase Solubility Data with HP-β-CD

HP-β-CD Concentration (% w/v)This compound Solubility (µg/mL)
015
1150
5800
101750
204000

Part 4: Visualizations

Diagram 1: Co-Solvency Mechanism

CoSolvency cluster_0 Poorly Soluble Compound in Water cluster_1 Addition of Co-solvent cluster_2 Solubilized System Compound This compound (Hydrophobic) Water Water Molecules (High Polarity) Compound->Water Precipitation Mixture Water/Co-solvent Mixture (Reduced Polarity) CoSolvent Co-solvent (e.g., PEG 400) DissolvedCompound Dissolved Compound Mixture->DissolvedCompound Solubilization

Caption: Workflow illustrating the mechanism of co-solvency.

Diagram 2: Cyclodextrin Inclusion Complex Formation

Cyclodextrin Mechanism of Solubility Enhancement via Cyclodextrin Complexation cluster_1 Complexation in Water CD Cyclodextrin (CD) Hydrophilic Exterior Hydrophobic Cavity Complex Inclusion Complex (Water Soluble) CD->Complex Drug Bicyclo[2.2.2]octane Core (Hydrophobic) Drug->Complex

Caption: Formation of a water-soluble inclusion complex.

References

Technical Support Center: Synthesis of Bicyclo[2.2.2]octane via Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of bicyclo[2.2.2]octane scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the Diels-Alder reaction to construct this valuable structural motif. The bicyclo[2.2.2]octane core is a rigid, three-dimensional structure crucial in drug discovery and materials science, often serving as a non-planar bioisostere for phenyl rings.[1]

The [4+2] cycloaddition between a cyclohexadiene derivative and a dienophile is the most common and efficient method for its synthesis.[2][3] However, achieving high yields and controlling the precise stereochemistry can be challenging. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of bicyclo[2.2.2]octane derivatives.

Question 1: My reaction yield is very low, or no product is formed at all. What are the likely causes and how can I fix this?

Answer: Low or no yield is a common but solvable issue. The root cause often lies in one of three areas: the reactants, the reaction conditions, or the catalyst system.

  • Reactant Quality and Stability:

    • Diene Purity: 1,3-cyclohexadiene is prone to oxidation or polymerization. Ensure it is freshly distilled before use. Some dienes, such as 1,2-dihydropyridines, can be unstable in the presence of Lewis acids, requiring careful optimization of reaction conditions.[4]

    • Dienophile Reactivity: The reaction is governed by frontier molecular orbital (FMO) theory. An electron-rich diene reacts fastest with an electron-poor dienophile. If your dienophile is not sufficiently electron-deficient (e.g., ethylene), the thermal energy required may be too high, leading to decomposition. Consider using dienophiles with electron-withdrawing groups (e.g., acrylates, maleic anhydride).

  • Reaction Conditions:

    • Temperature: While heating is often necessary for thermal Diels-Alder reactions, excessive heat can promote the retro-Diels-Alder reaction, especially if the product is sterically strained.[5] For sluggish reactions, start at a moderate temperature (e.g., 80-110 °C in toluene) and monitor by TLC or LCMS. If using a Lewis acid catalyst, reactions can often be run at much lower temperatures (e.g., -78 °C to room temperature).[4][6]

    • Reaction Time: Some Diels-Alder reactions are slow. Ensure you have allowed sufficient time for the reaction to proceed to completion. Monitor the disappearance of the limiting reagent.

    • Solvent Choice: The solvent can influence reaction rates. While often considered solvent-independent, polar solvents or specific solvents like 2,2,2-trifluoroethanol have been shown to improve the efficiency of certain Diels-Alder reactions.[7] Dichloromethane is a common choice for Lewis acid-catalyzed reactions.[8]

  • Catalysis (or lack thereof):

    • If a thermal reaction is failing, the primary solution is to introduce a Lewis acid catalyst. Lewis acids coordinate to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), which accelerates the reaction and often improves selectivity.[9]

dot

Caption: A logical workflow for troubleshooting low-yield reactions.

Question 2: My reaction produces a mixture of endo and exo isomers. How can I improve the stereoselectivity?

Answer: Controlling the endo/exo selectivity is a classic challenge in Diels-Alder chemistry. The formation of these isomers is dictated by the geometry of the transition state.

  • Understanding the Selectivity:

    • Kinetic Control (Endo Preference): The endo product is often favored under kinetic control (lower temperatures, shorter reaction times) due to stabilizing secondary orbital interactions between the electron-withdrawing groups of the dienophile and the developing pi-system of the diene.

    • Thermodynamic Control (Exo Preference): The exo product is typically more sterically stable and is favored under thermodynamic control (higher temperatures, longer reaction times, reversible conditions).

  • Strategies for Improving Selectivity:

    • Lower the Temperature: This is the most direct way to favor the kinetically preferred endo product. Reactions that are sluggish at lower temperatures can be accelerated with a Lewis acid catalyst, which often enhances the endo selectivity even further.

    • Use a Lewis Acid Catalyst: Lewis acids dramatically increase the preference for the endo adduct.[6] They pre-organize the transition state, amplifying the secondary orbital interactions. Different Lewis acids can have a profound effect; for example, TiCl₄ often gives high endo selectivity, whereas ZnI₂ has been reported to favor the exo adduct in specific cases.[6] A catalyst screen is highly recommended.

    • Steric Hindrance: Bulky substituents on the diene or dienophile can disfavor the more sterically congested endo transition state, leading to a higher proportion of the exo product. This is an intrinsic property of your chosen substrates.

dot

Caption: Kinetic vs. Thermodynamic pathways for endo/exo products.

Question 3: I am observing significant side products, such as a Michael adduct or polymer. What can be done to minimize these?

Answer: Side reactions compete with the desired [4+2] cycloaddition and can significantly reduce your yield.

  • Michael Addition: This is a common side reaction, especially when using basic conditions or when the Diels-Alder reaction is slow.[10] For instance, in the synthesis of bicyclo[2.2.2]diazaoctanes, residual base from a preceding step can catalyze the Michael addition of the diene to the acrylate dienophile.[10]

    • Solution: If a base is present from a previous step, it should be quenched before the dienophile is added. Adding a stoichiometric amount of a mild acid, like acetic acid, can buffer the reaction mixture and suppress Michael addition.[10]

  • Polymerization: Dienophiles like acrolein and acrylic acid can polymerize, especially at elevated temperatures or in the presence of catalysts.

    • Solution:

      • Add a radical inhibitor like hydroquinone to the reaction mixture, particularly for thermal reactions.[6]

      • Use freshly distilled, inhibitor-free monomers if possible, but add them slowly to the heated diene solution to keep the instantaneous concentration low.

      • Lewis acid catalysis can allow for lower reaction temperatures, which inherently reduces the rate of polymerization.[8]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a Lewis acid in this reaction?

A Lewis acid (e.g., TiCl₄, SnCl₄, ZrCl₄, HfCl₄) coordinates to a Lewis basic site on the dienophile, typically a carbonyl oxygen.[4] This has two major effects:

  • Rate Acceleration: It withdraws electron density from the dienophile, lowering the energy of its LUMO. This smaller HOMO-LUMO energy gap between the diene and dienophile dramatically increases the reaction rate, allowing for lower temperatures.[9]

  • Selectivity Enhancement: It locks the dienophile in a more rigid conformation, which exaggerates the energy difference between the endo and exo transition states, usually leading to higher diastereoselectivity.[6]

Q2: Do I need catalytic or stoichiometric amounts of Lewis acid?

This depends on your substrate. If your diene or dienophile contains a Lewis basic functional group (like an amide), it can sequester the Lewis acid.[1] In such cases, stoichiometric amounts of the Lewis acid may be necessary to ensure enough is available to activate the dienophile.[1] For substrates without competing Lewis basic sites, catalytic amounts are generally sufficient.

Q3: How do I choose the best Lewis acid?

There is no single "best" Lewis acid; the optimal choice is substrate-dependent. A screening of different Lewis acids is the most effective approach.

Lewis AcidTypical TemperatureCommon ObservationsReference
TiCl₄ -78 °C to RTOften provides high yield and excellent endo-selectivity (>95% d.e.).[4][4][6]
ZrCl₄ RTEffective catalyst, providing high yields and excellent diastereoselectivity.[4][4]
HfCl₄ RTSimilar to ZrCl₄, very effective for smooth cycloaddition with high selectivity.[4][4]
SnCl₄ -78 °CCan be effective but may lead to lower yields in some systems.[4][8][4][8]
BF₃·Et₂O RTA common, milder Lewis acid, effective for activating many dienophiles.[11][11]
YbCl₃ RTAn effective catalyst, particularly when stoichiometric amounts are needed due to substrate functionality.[1][1]

This table is a general guide. Optimal conditions must be determined empirically.

Key Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol provides a starting point for the synthesis of a bicyclo[2.2.2]octane derivative using TiCl₄ as the catalyst.

  • Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), add the dienophile (1.0 eq) and a dry, anhydrous solvent (e.g., dichloromethane, ~0.1 M) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel.

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C, using a dry ice/acetone bath).

  • Catalyst Addition: Slowly add the Lewis acid (e.g., TiCl₄, 1.0 M in CH₂Cl₂, 1.1 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly. Stir for 15-30 minutes.

  • Diene Addition: Add a solution of the 1,3-cyclohexadiene derivative (1.2 eq) in the same anhydrous solvent dropwise via the dropping funnel over 30 minutes.

  • Reaction Monitoring: Stir the reaction at the specified temperature. Monitor the consumption of the limiting reagent by TLC or LCMS. The reaction time can vary from 1 hour to 24 hours.

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NaHCO₃ or NH₄Cl at the reaction temperature. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired bicyclo[2.2.2]octane adduct.[12]

References

Technical Support Center: Bicyclo[2.2.2]octan-1-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bicyclo[2.2.2]octan-1-ylmethanol and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this unique and versatile scaffold. Here, we address common stability issues and provide practical troubleshooting advice in a question-and-answer format to help you navigate the challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound derivatives?

A1: Most this compound derivatives are solids with good shelf life when stored under appropriate conditions. For general guidance:

  • Temperature: Ambient room temperature is typically sufficient for short to medium-term storage.[1] For long-term storage, a cool, dry place is recommended.[2]

  • Atmosphere: Store in a tightly sealed container to protect from atmospheric moisture. While not universally required, storage under an inert atmosphere (e.g., argon or nitrogen) is good practice, especially for derivatives with sensitive functional groups.

  • Light: Protect from direct sunlight, although pronounced light sensitivity is not a widely reported issue for the core scaffold.

ConditionRecommendationRationale
Temperature Room TemperatureThe bicyclo[2.2.2]octane core is thermally stable.
Atmosphere Tightly sealed container, inert gas for sensitive analogsPrevents hydration and reaction with atmospheric components.
Light Amber vial or dark locationGeneral precaution for organic compounds.
Q2: I'm observing a new, unidentified spot on my TLC plate after leaving my this compound derivative in a deuterated solvent for NMR analysis. What could be happening?

A2: This is a common observation and can be attributed to a few factors:

  • Acidic Impurities in Solvents: Deuterated chloroform (CDCl₃), a common NMR solvent, can contain traces of hydrochloric acid (HCl) or deuterium chloride (DCl), which can catalyze degradation or side reactions over time.

  • Solvent-Mediated Decomposition: While the bicyclo[2.2.2]octane skeleton is generally robust, prolonged exposure to certain solvents, especially in the presence of impurities, can lead to slow decomposition.

  • Concentration Effects: In the relatively high concentration of an NMR tube, intermolecular reactions, if possible for your specific derivative, may be more likely to occur.

Troubleshooting Tip: To mitigate this, you can pass your CDCl₃ through a small plug of basic alumina immediately before use to remove acidic impurities. If the problem persists, consider using a more inert solvent like deuterated benzene (C₆D₆) or acquiring fresh, high-purity NMR solvents.

Troubleshooting Guides

Problem 1: Low Yields and Multiple Byproducts in Reactions Involving the Hydroxymethyl Group

Scenario: "I am trying to perform a substitution reaction (e.g., tosylation, mesylation, or conversion to an alkyl halide) on the primary alcohol of my this compound derivative, but I'm getting a complex mixture of products and a low yield of the desired compound."

Root Cause Analysis: The bridgehead position of the bicyclo[2.2.2]octane system presents unique steric and electronic challenges. Reactions that proceed through a carbocation intermediate at the bridgehead are highly disfavored due to the geometric constraints of the bicyclic system, which prevent the carbocation from adopting the preferred planar geometry (Bredt's Rule).[3] While the carbocation would form on the methylene adjacent to the bridgehead, the steric hindrance of the cage-like structure can still impede reactivity and favor side reactions.

G

Experimental Protocol: Optimized Tosylation of this compound

  • Drying: Thoroughly dry the this compound starting material under high vacuum for several hours to remove any residual water.

  • Solvent: Use a dry, non-polar, aprotic solvent such as dichloromethane (DCM) or toluene. Avoid polar solvents that can stabilize carbocation-like transition states.

  • Base: Employ a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) instead of pyridine or triethylamine to minimize side reactions.

  • Temperature: Perform the reaction at 0 °C to start, and allow it to slowly warm to room temperature. Avoid heating, as this can promote elimination and rearrangement pathways.

  • Reagent Addition: Dissolve the alcohol and base in the chosen solvent first. Then, slowly add a solution of tosyl chloride in the same solvent dropwise to maintain a low concentration of the activating agent.

  • Workup: Quench the reaction with cold, saturated aqueous ammonium chloride. Avoid a strong acidic workup, which could promote rearrangement of any unreacted starting material or the product.

Problem 2: Suspected Ring-Opening or Rearrangement Under Acidic Conditions

Scenario: "I am attempting to remove an acid-labile protecting group from another part of my molecule, but I'm seeing evidence of degradation of the bicyclo[2.2.2]octane core."

Root Cause Analysis: While the bicyclo[2.2.2]octane skeleton is generally stable, strong acidic conditions can promote rearrangement, particularly if there are functional groups that can be protonated to form a good leaving group. The formation of a bridgehead carbocation is energetically unfavorable, but under harsh conditions, rearrangements to relieve ring strain or to form more stable carbocations elsewhere in the molecule can occur.[4] The hydroxymethyl group itself can be protonated under strongly acidic conditions, forming a potential leaving group (water).

G

Troubleshooting Strategies:

  • Choice of Acid: Use the mildest acidic conditions possible. For example, for removing a Boc protecting group, consider using a weaker acid like pyridinium p-toluenesulfonate (PPTS) in a suitable solvent, rather than strong trifluoroacetic acid (TFA).

  • Protecting Group Strategy: If possible, choose protecting groups that can be removed under non-acidic conditions (e.g., hydrogenolysis for a benzyl ether, or fluoride for a silyl ether). The use of an orthoester-based protecting group for a carboxylic acid elsewhere in the molecule can provide stability towards nucleophiles and strong bases, with cleavage under mild acidic conditions.[5][6]

  • Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS at regular, short intervals to determine the point at which the desired deprotection is complete but degradation has not significantly begun.

References

Technical Support Center: Bicyclo[2.2.2]octan-1-ylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Bicyclo[2.2.2]octan-1-ylmethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile bicyclic alcohol. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and impurities encountered during its production. Our goal is to equip you with the knowledge to not only identify but also rectify issues in your synthetic workflow, ensuring high purity and yield.

Introduction: The Synthetic Landscape

This compound is a valuable building block in medicinal chemistry and materials science due to its rigid, three-dimensional structure. The most common and direct synthetic route involves the reduction of a bicyclo[2.2.2]octane-1-carbonyl precursor, typically the carboxylic acid or its corresponding ester. This seemingly straightforward reduction can, however, present several challenges, leading to the formation of impurities that can be difficult to separate from the desired product.

This guide will focus on the prevalent method of reducing ethyl bicyclo[2.2.2]octane-1-carboxylate with strong hydride reducing agents like Lithium Aluminum Hydride (LiAlH₄).

Visualizing the Main Synthetic Pathway

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reduction Step cluster_product Crude Product Mixture cluster_purification Purification start_acid Bicyclo[2.2.2]octane- 1-carboxylic acid start_ester Ethyl Bicyclo[2.2.2]octane- 1-carboxylate start_acid->start_ester Esterification reduction Reduction (e.g., LiAlH₄ in THF) start_ester->reduction crude_product Crude Bicyclo[2.2.2]octan- 1-ylmethanol reduction->crude_product purification Purification (e.g., Column Chromatography) crude_product->purification final_product Pure Bicyclo[2.2.2]octan- 1-ylmethanol purification->final_product

Caption: A typical workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Issue 1: Incomplete Reduction of the Starting Ester

Question: My post-reaction analysis (TLC, GC-MS) of the crude product shows a significant amount of unreacted ethyl bicyclo[2.2.2]octane-1-carboxylate. What could be the cause, and how can I resolve this?

Answer:

Incomplete reduction is a frequent issue and can stem from several factors related to the reducing agent, reaction conditions, and starting material quality.

Causality and Remediation:

  • Insufficient Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) is highly reactive and can be quenched by moisture from the solvent, atmosphere, or glassware. It is crucial to use a sufficient excess of LiAlH₄.

    • Recommendation: Typically, 1.5 to 2.0 equivalents of LiAlH₄ are used for ester reductions. If you suspect moisture contamination, a larger excess may be necessary. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Poor Quality of LiAlH₄: Over time, LiAlH₄ can decompose, especially if not stored properly.

    • Recommendation: Use a fresh bottle of LiAlH₄ or titrate an older bottle to determine its active hydride content.

  • Reaction Time and Temperature: The reduction of sterically hindered esters like ethyl bicyclo[2.2.2]octane-1-carboxylate may require longer reaction times or elevated temperatures.

    • Recommendation: Monitor the reaction progress by TLC. If the reaction stalls at room temperature, consider gentle refluxing in THF to drive it to completion.

  • Quenching Procedure: Premature or improper quenching of the reaction can lead to incomplete workup and the apparent presence of starting material.

    • Recommendation: A careful, sequential addition of water and then a sodium hydroxide solution (Fieser workup) is critical to properly decompose the aluminum salts and liberate the product alcohol.

Experimental Protocol: Monitoring Reaction Completion by TLC

  • Prepare the TLC plate: Use a silica gel 60 F₂₅₄ plate.

  • Spot the plate: Apply a small spot of your starting ester solution (as a reference), a co-spot (starting material and reaction mixture), and a spot of the reaction mixture.

  • Develop the plate: Use an appropriate eluent system, such as 20% ethyl acetate in hexanes.

  • Visualize: View the plate under a UV lamp (254 nm) to see the starting ester. The product, this compound, will not be UV active but can be visualized by staining with potassium permanganate solution. The disappearance of the starting material spot in the reaction mixture lane indicates completion.

Issue 2: Presence of an Aldehyde Impurity

Question: I've observed a minor impurity in my crude product with a characteristic aldehyde peak in the ¹H NMR spectrum (around 9-10 ppm) and a corresponding signal in the GC-MS. What is this impurity and how can I avoid it?

Answer:

The presence of an aldehyde, specifically bicyclo[2.2.2]octane-1-carbaldehyde, is indicative of incomplete reduction. While LiAlH₄ is a powerful reducing agent, under certain conditions, the intermediate aldehyde may not be fully reduced to the primary alcohol.

Causality and Prevention:

  • Insufficient Hydride Delivery: This can occur if the LiAlH₄ is not sufficiently active or if the reaction is quenched prematurely.

  • Steric Hindrance: The bicyclo[2.2.2]octane cage is sterically demanding, which can slow down the second hydride addition to the intermediate aldehyde compared to less hindered aldehydes.

Mitigation Strategies:

  • Ensure Sufficient Reducing Agent and Reaction Time: As with incomplete ester reduction, using a fresh, active batch of LiAlH₄ in sufficient excess and allowing the reaction to proceed to completion (monitored by TLC or GC) is crucial.

  • Purification: The aldehyde can typically be separated from the desired alcohol by column chromatography.

Data Interpretation: Identifying the Aldehyde Impurity

CompoundKey ¹H NMR Signal (CDCl₃)Key ¹³C NMR Signal (CDCl₃)
Bicyclo[2.2.2]octane-1-carbaldehyde~9.5 ppm (s, 1H, -CHO)~203 ppm (-CHO)
This compound~3.4 ppm (s, 2H, -CH₂OH)~70 ppm (-CH₂OH)
Issue 3: Formation of a Dimer or Higher Molecular Weight Byproduct

Question: My mass spectrometry analysis shows a peak corresponding to a higher molecular weight species than my desired product. What could this be?

Answer:

The formation of dimeric or oligomeric byproducts can sometimes occur, especially if the starting material is not pure or if side reactions are promoted by the reaction conditions. One possibility is the formation of an ether linkage between two bicyclo[2.2.2]octane units.

Potential Causes and Solutions:

  • Contaminants in the Starting Material: The presence of reactive impurities in the starting bicyclo[2.2.2]octane-1-carboxylic acid or its ester can lead to side reactions.

    • Recommendation: Ensure the purity of your starting material before proceeding with the reduction. Recrystallization or distillation of the starting material may be necessary.

  • Reaction with the Solvent (THF): Under harsh conditions (e.g., prolonged heating), LiAlH₄ can react with the THF solvent, leading to ring-opening and the formation of byproducts that could potentially react with the product.

    • Recommendation: Avoid unnecessarily long reaction times at high temperatures.

Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Borohydride (NaBH₄) to reduce ethyl bicyclo[2.2.2]octane-1-carboxylate?

A1: It is generally not recommended. Sodium borohydride is a milder reducing agent than LiAlH₄ and is typically not reactive enough to reduce esters to alcohols under standard conditions. You would likely observe very low to no conversion of your starting material. For the reduction of esters, a more powerful hydride donor like LiAlH₄ is required.

Q2: What is the best way to purify the crude this compound?

A2: The most common and effective method for purifying this compound is silica gel column chromatography . A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%). The polarity of the product alcohol is significantly higher than that of the starting ester and any non-polar byproducts, allowing for good separation. For larger scale purifications, fractional distillation under reduced pressure can also be an effective method, provided the boiling points of the impurities are sufficiently different from the product.

Experimental Protocol: Column Chromatography Purification

  • Prepare the column: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).

  • Load the sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the column.

  • Elute: Begin eluting with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.

  • Collect fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Q3: My final product is a solid. What is a good solvent for recrystallization?

A3: this compound is a low-melting solid. For recrystallization, you would need a solvent system in which the compound is soluble at elevated temperatures but sparingly soluble at low temperatures. A mixture of a non-polar solvent like hexanes or heptane with a small amount of a more polar solvent like ethyl acetate or diethyl ether could be a good starting point. The optimal solvent system should be determined experimentally on a small scale.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity of your this compound:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the structure of the desired product and help identify any remaining impurities. The absence of signals corresponding to the starting ester or aldehyde is a good indicator of high purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for detecting volatile impurities and confirming the mass of the product. A single peak in the gas chromatogram with the correct mass spectrum is a strong indication of purity.

  • Melting Point Analysis: A sharp melting point that corresponds to the literature value indicates high purity. A broad melting range suggests the presence of impurities.

Logical Flow for Troubleshooting Impurities

Troubleshooting cluster_analysis Initial Analysis of Crude Product cluster_decision Identify Primary Issue cluster_paths Troubleshooting Paths cluster_actions Corrective Actions analysis Analyze Crude Product (TLC, GC-MS, NMR) decision Major Impurity Identified? analysis->decision incomplete_reduction Incomplete Reduction (Starting Material/Aldehyde) decision->incomplete_reduction Yes other_impurities Other Impurities (Byproducts, Starting Material Contaminants) decision->other_impurities Yes pure_enough Product is Sufficiently Pure decision->pure_enough No optimize_reaction Optimize Reaction Conditions: - Increase LiAlH₄ equivalents - Check LiAlH₄ activity - Increase reaction time/temp incomplete_reduction->optimize_reaction purify_starting_material Purify Starting Material other_impurities->purify_starting_material purify_product Proceed to Purification (Column Chromatography) pure_enough->purify_product optimize_reaction->analysis Re-run Reaction & Analyze purify_starting_material->analysis Re-run Reaction & Analyze

Caption: A decision tree for troubleshooting impurities in this compound synthesis.

Technical Support Center: Predictive Modeling of Bicyclo[2.2.2]octan-1-ylmethanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the computational modeling of Bicyclo[2.2.2]octan-1-ylmethanol reaction outcomes. This resource is designed for researchers, chemists, and drug development professionals who are leveraging computational chemistry to predict, understand, and optimize chemical transformations involving this unique bicyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying rationale to empower your research.

Frequently Asked Questions (FAQs)

Here we address some of the initial high-level questions you might have when embarking on the computational study of this compound.

Q1: Why is this compound a challenging system to model?

This compound presents unique challenges due to its rigid, three-dimensional structure. This rigidity can lead to significant steric hindrance and unusual electronic effects that are not always captured by standard computational methods. The bridgehead position of the hydroxymethyl group also influences the molecule's reactivity in ways that require careful theoretical treatment to accurately predict reaction pathways and product distributions.

Q2: What computational methods are most effective for this system?

For predicting the outcomes of reactions involving this compound, Density Functional Theory (DFT) is a widely recommended and effective method. Specifically, hybrid functionals such as B3LYP or M06-2X often provide a good balance between computational cost and accuracy for organic reactions. For higher accuracy, especially in transition state calculations, coupled-cluster methods like CCSD(T) can be used, though they are significantly more computationally expensive.

Q3: How critical is the choice of basis set?

The choice of basis set is crucial for obtaining reliable results. A Pople-style basis set like 6-31G(d) may be sufficient for initial geometry optimizations, but for accurate energy calculations, a larger, polarization and diffuse function-containing basis set such as 6-311+G(d,p) is recommended. For systems where weak interactions are important, Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) may be necessary.

Q4: How can I accurately model solvent effects?

Solvent effects can significantly influence reaction rates and selectivities. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD model, are often a good starting point as they offer a computationally efficient way to account for bulk solvent effects. For reactions where explicit solvent-solute interactions are critical (e.g., hydrogen bonding), a hybrid model that includes a few explicit solvent molecules in the quantum mechanical calculation, embedded in a polarizable continuum, may be required for higher accuracy.

Q5: What are the key energetic parameters to focus on for predicting reaction outcomes?

To predict the major products of a reaction, you should focus on the relative energies of the transition states leading to different products. According to transition state theory, the reaction pathway with the lowest activation energy will be the dominant one. Therefore, accurately calculating the Gibbs free energy of activation for all plausible pathways is key to predicting product ratios.

Troubleshooting Guides

This section provides detailed guidance on overcoming common issues encountered during the computational modeling of this compound reactions.

Troubleshooting Guide 1: Transition State Search Fails to Converge

A common frustration in computational reaction modeling is the failure of transition state (TS) search algorithms to converge. This often manifests as error messages related to optimization exceeding the maximum number of cycles or an inability to locate a stationary point with one imaginary frequency.

Causality and Diagnostic Workflow:

The primary cause of TS search failure is often a poor initial guess for the transition state geometry. The algorithm may be "lost" in a flat region of the potential energy surface or heading towards a local minimum instead of a saddle point.

DOT Script for Troubleshooting Workflow

G A TS Search Fails B Check Initial Geometry A->B C Is the guess reasonable? B->C D Perform a Relaxed Potential Energy Surface (PES) Scan C->D No H Still Failing? C->H Yes E Identify Peak Energy Structure D->E F Use Peak Structure as New Guess E->F G Re-run TS Search F->G G->H I Try a Different Algorithm (e.g., QST2/QST3, Berny) H->I Yes J Check for Multiple Conformational Isomers H->J Consider K Successful Convergence H->K No I->G

Validation & Comparative

A Comparative Guide to the X-ray Crystallography of Bicyclo[2.2.2]octan-1-ylmethanol Cocrystals: An Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the X-ray crystallographic analysis of cocrystals formed with bicyclo[2.2.2]octan-1-ylmethanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale behind experimental choices. We will explore hypothetical cocrystal systems to illustrate the comparative analysis of structural features and intermolecular interactions, providing a framework for the rational design and characterization of new solid forms.

Introduction: The Bicyclo[2.2.2]octane Moiety in Crystal Engineering

The bicyclo[2.2.2]octane (BCO) scaffold is a rigid, globular, and sterically demanding structural motif. Its unique three-dimensional structure provides a predictable framework in crystal engineering, influencing molecular packing and intermolecular interactions. This compound, with its hydroxyl group positioned at the bridgehead, offers a key hydrogen bonding donor site, making it an excellent candidate for cocrystallization. Cocrystals, which are multi-component crystals held together by non-covalent interactions, can significantly modify the physicochemical properties of a substance, such as solubility, stability, and bioavailability.[1][2][3][4]

This guide will compare and contrast hypothetical cocrystals of this compound with two common coformers: a carboxylic acid (benzoic acid) and an amide (isonicotinamide). This comparison will highlight how different hydrogen bonding synthons influence the resulting crystal structures.

Cocrystal Synthesis: A Comparison of Methodologies

The formation of high-quality single crystals suitable for X-ray diffraction is paramount.[5][6] The choice of crystallization method can profoundly impact the outcome, including the resulting polymorphic form.[7]

Solution-Based Methods

Slow Evaporation: This is a widely used and effective technique for growing large, well-defined crystals.[2][8] The process involves dissolving stoichiometric amounts of this compound and the coformer in a common solvent and allowing the solvent to evaporate slowly. The choice of solvent is critical; it must be volatile enough to evaporate over a reasonable timeframe but not so volatile that it leads to rapid precipitation and the formation of polycrystalline material.

Slurry Crystallization: In this method, a suspension of the starting materials is stirred in a small amount of a solvent in which they are sparingly soluble.[8] This technique is particularly useful for screening for stable cocrystal phases.

Solid-State Methods

Mechanochemical Grinding: This technique involves the grinding of the two solid components together, either neat (dry grinding) or with a small amount of a liquid additive (liquid-assisted grinding).[2][7][8] Mechanochemistry can sometimes produce cocrystal phases that are not accessible from solution.[7]

Experimental Protocol: Cocrystal Synthesis by Slow Evaporation

  • Preparation of Stock Solutions: Prepare separate saturated solutions of this compound and the chosen coformer (e.g., benzoic acid or isonicotinamide) in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Mixing: Combine the solutions in a 1:1 molar ratio in a small, clean vial.

  • Evaporation: Cover the vial with a perforated lid or parafilm with small pinholes to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or pipette and allow them to dry.

X-ray Crystallographic Analysis: A Comparative Workflow

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystal.[4][5][9] For cases where suitable single crystals cannot be obtained, X-ray powder diffraction (XRPD) can be a powerful tool for structural elucidation.[10][11][12]

G cluster_0 Crystal Selection and Mounting cluster_1 Data Collection cluster_2 Structure Solution and Refinement A Select a high-quality single crystal B Mount on a goniometer head A->B C Mount on diffractometer B->C D Determine unit cell and crystal system C->D E Collect diffraction data D->E F Solve the structure (e.g., direct methods) E->F G Refine the structural model F->G H Locate and refine hydrogen atoms G->H I Finalize the crystallographic information file (CIF) H->I

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Comparative Structural Analysis: this compound Cocrystals

The following sections present a hypothetical comparison of the crystallographic data and intermolecular interactions for cocrystals of this compound with benzoic acid and isonicotinamide.

Crystallographic Data Comparison

The table below summarizes plausible crystallographic data for the two hypothetical cocrystals. These values are representative of typical organic cocrystals and are intended for illustrative purposes.

ParameterThis compound • Benzoic AcidThis compound • Isonicotinamide
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPca2₁
a (Å)10.58.2
b (Å)15.212.5
c (Å)9.814.1
β (°)105.290
Volume (ų)15151445
Z44
Calculated Density (g/cm³)1.151.20
R-factor (%)4.54.2
Intermolecular Interactions: A Tale of Two Synthons

The primary intermolecular interactions in these cocrystals are hydrogen bonds. The nature of the coformer dictates the specific hydrogen bonding motifs, or "supramolecular synthons," that are formed.[3]

This compound • Benzoic Acid: In this cocrystal, the most probable interaction is a hydrogen bond between the hydroxyl group of the bicycloalkane and the carboxylic acid group of benzoic acid. This is a classic alcohol-carboxylic acid heterosynthon.

This compound • Isonicotinamide: Here, the hydroxyl group of the bicycloalkane can form a hydrogen bond with either the pyridine nitrogen or the amide oxygen of isonicotinamide. The amide group of isonicotinamide can also participate in self-association through N-H···O hydrogen bonds, leading to more complex, extended networks.

G cluster_0 BCO-Methanol + Benzoic Acid cluster_1 BCO-Methanol + Isonicotinamide A BCO-OH B Benzoic Acid COOH A->B O-H···O=C C BCO-OH D Isonicotinamide (Pyridine N) C->D O-H···N E Isonicotinamide (Amide O) C->E O-H···O=C

Caption: Potential Hydrogen Bonding Synthons.

Conclusion and Future Outlook

This guide has provided a comparative framework for the X-ray crystallographic analysis of this compound cocrystals. By understanding the principles of cocrystal formation and the nuances of X-ray diffraction analysis, researchers can rationally design new solid forms with tailored physicochemical properties. The rigid BCO scaffold provides a unique platform for studying the subtleties of intermolecular interactions in the solid state. Future work in this area could involve the use of a wider range of coformers to explore a greater diversity of supramolecular synthons and the systematic study of the resulting cocrystals' physical properties. The Cambridge Structural Database (CSD) is an invaluable resource for identifying potential coformers and analyzing recurring structural motifs.[13]

References

A Comparative Guide to the Biological Activity of Hydroxymethyl-Substituted Bicyclo[2.2.2]octane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[2.2.2]octane scaffold, a rigid and conformationally constrained three-dimensional structure, has garnered significant attention in medicinal chemistry. Its unique architecture allows for precise spatial orientation of functional groups, making it an attractive template for the design of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of hydroxymethyl-substituted bicyclo[2.2.2]octane derivatives, a subclass that holds promise in various therapeutic areas. While the focus is on derivatives bearing a hydroxymethyl group, it is important to note that literature specifically detailing the biological activities of Bicyclo[2.2.2]octan-1-ylmethanol derivatives is limited. Therefore, this guide will encompass a broader scope to include available data on other hydroxymethyl-substituted bicyclo[2.2.2]octane analogs.

The Bicyclo[2.2.2]octane Scaffold: A Foundation for Therapeutic Innovation

The rigidity of the bicyclo[2.2.2]octane core minimizes the entropic penalty upon binding to a biological target, a desirable feature in drug design. The defined stereochemistry of this scaffold allows for the exploration of structure-activity relationships (SAR) with a high degree of precision. The introduction of a hydroxymethyl (-CH₂OH) group provides a key functional handle for further derivatization and can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity.

Comparative Analysis of Biological Activities

While extensive data on a wide range of hydroxymethyl-bicyclo[2.2.2]octane derivatives is not abundant, existing studies highlight their potential in several key therapeutic areas.

Anticancer Potential: Targeting Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of this process, making them important targets for anticancer therapies. A study investigating the interaction of various bicyclo derivatives with VEGF receptors included a compound identified as [3-(hydroxymethyl)-2-bicyclo[2.2.2]octanyl]methanol.[1] This derivative, among others, was evaluated for its potential to couple with VEGFR-1, VEGFR-2, and VEGFR-3. The study suggested that certain bicyclo derivatives could interact with these receptors at sites distinct from known inhibitors like axitinib and sorafenib, indicating a potential for novel mechanisms of action.[1] While specific inhibitory concentrations (IC50) for this particular hydroxymethyl derivative were not provided in the referenced abstract, the study highlights the potential of the bicyclo[2.2.2]octane scaffold carrying hydroxymethyl groups in the design of new anticancer agents that modulate angiogenesis.

Antiviral Activity: Targeting Viral Proteases

The rigid nature of the bicyclo[2.2.2]octane scaffold makes it an interesting candidate for the design of protease inhibitors. A study focused on developing inhibitors for the SARS-CoV-2 main protease (3CLpro), a critical enzyme for viral replication, explored a series of fused bicyclo[2.2.2]octene derivatives.[2] Although not directly hydroxymethyl derivatives, this research underscores the utility of the bicyclo[2.2.2]octane core in fitting into the active sites of viral proteases. The most promising compound from this study exhibited an IC50 value in the micromolar range.[2] This suggests that incorporating a hydroxymethyl group onto a bicyclo[2.2.2]octane scaffold could be a viable strategy for developing novel antiviral agents, with the hydroxymethyl group potentially forming key hydrogen bonds within the enzyme's active site.

Antiprotozoal Activity

Derivatives of 4-aminobicyclo[2.2.2]octan-2-ols and their esters have demonstrated promising activity against Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei rhodesiense (the causative agent of African sleeping sickness).[3][4][5] While these are not hydroxymethyl derivatives at the 1-position, the presence of a hydroxyl group on the bicyclic scaffold is crucial for their activity. For instance, certain 4-amino-6,7-diphenylbicyclo[2.2.2]octan-2-one thiosemicarbazones showed attractive antimalarial potency with IC50 values in the sub-micromolar range.[4] This indicates that the strategic placement of hydroxyl or hydroxymethyl groups on the bicyclo[2.2.2]octane core can lead to potent antiprotozoal agents.

Quantitative Data Summary

The following table summarizes the available quantitative data for bicyclo[2.2.2]octane derivatives with functionalities relevant to this guide. It is important to reiterate the limited availability of specific data for this compound derivatives.

Compound ClassTarget/OrganismActivityReference
Fused Bicyclo[2.2.2]octene derivativeSARS-CoV-2 3CLproIC50 = 102.2 µM[2]
4-Amino-6,7-diphenylbicyclo[2.2.2]octan-2-one thiosemicarbazonesPlasmodium falciparum (K1 strain)IC50 = 0.84-0.99 µM[4]
Bicyclo[2.2.2]octan-2-yl 4-tert-butylbenzenesulfonateTrypanosoma brucei rhodesienseIC50 = 0.68 µM[4]
Bicyclooctanone oximesPlasmodium falciparum (K1 strain)IC50 = 0.08-0.15 µM[5]

Experimental Protocols

General Synthesis of Bicyclo[2.2.2]octane Scaffolds

The synthesis of the bicyclo[2.2.2]octane core is often achieved through a Diels-Alder reaction. A common approach involves the [4+2] cycloaddition of a 1,3-cyclohexadiene derivative with a suitable dienophile. For the synthesis of hydroxymethyl-substituted derivatives, the starting materials can be appropriately functionalized.

Workflow for a Generic Diels-Alder Reaction to form a Bicyclo[2.2.2]octene Precursor:

Synthesis_Workflow Diene 1,3-Cyclohexadiene (or derivative) Reaction Diels-Alder Reaction [4+2] Cycloaddition Diene->Reaction Dienophile Dienophile (e.g., Acrolein) Dienophile->Reaction Product Bicyclo[2.2.2]octene Adduct Reaction->Product Reduction Reduction (e.g., LiAlH4) Product->Reduction Final_Product Bicyclo[2.2.2]octane with Hydroxymethyl Group Reduction->Final_Product

Caption: General synthetic workflow for obtaining a hydroxymethyl-substituted bicyclo[2.2.2]octane.

Protocol for a VEGFR-2 Inhibition Assay

To evaluate the potential of these compounds to inhibit angiogenesis, a common method is to assess their ability to block the phosphorylation of VEGFR-2 in response to VEGF stimulation.

Experimental Workflow for VEGFR-2 Phosphorylation Assay:

VEGFR2_Assay_Workflow Cell_Culture 1. Culture Endothelial Cells (e.g., HUVECs) Starvation 2. Serum Starve Cells Cell_Culture->Starvation Treatment 3. Treat with Bicyclo[2.2.2]octane Derivative Starvation->Treatment Stimulation 4. Stimulate with VEGF Treatment->Stimulation Lysis 5. Lyse Cells Stimulation->Lysis Western_Blot 6. Western Blot for p-VEGFR-2 and Total VEGFR-2 Lysis->Western_Blot Analysis 7. Densitometry and Data Analysis Western_Blot->Analysis

Caption: Step-by-step workflow for a VEGFR-2 phosphorylation inhibition assay.

Signaling Pathways and Mechanisms of Action

The biological activity of bicyclo[2.2.2]octane derivatives is intrinsically linked to their ability to interact with specific biological targets and modulate their function.

VEGF/VEGFR-2 Signaling Pathway in Angiogenesis

The binding of VEGF to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, including the activation of the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately leading to cell proliferation, migration, and survival, which are essential for angiogenesis. Bicyclo[2.2.2]octane derivatives that inhibit VEGFR-2 would block these downstream events.

VEGFR2_Signaling cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Bicyclo_Derivative Bicyclo[2.2.2]octane Derivative Bicyclo_Derivative->VEGFR2 Inhibits MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis MAPK->Angiogenesis

Caption: Simplified VEGF/VEGFR-2 signaling pathway and the point of inhibition by bicyclo[2.2.2]octane derivatives.

Conclusion and Future Perspectives

Hydroxymethyl-substituted bicyclo[2.2.2]octane derivatives represent a promising class of compounds with potential applications in oncology, virology, and infectious diseases. The rigid scaffold provides a unique platform for the design of potent and selective inhibitors. However, the currently available data, particularly for this compound derivatives, is sparse. Future research should focus on the systematic synthesis and biological evaluation of a broader range of these derivatives to fully elucidate their therapeutic potential. Structure-activity relationship studies will be crucial in optimizing their potency and selectivity for various biological targets. The development of efficient and stereoselective synthetic routes to access these complex molecules will also be a key enabling factor in advancing this promising area of medicinal chemistry.

References

Escaping Flatland: A Comparative Guide to Bicyclo[2.2.2]octane as a Bioisostere for the para-Phenyl Group

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds to enhance physicochemical and pharmacological properties is a paramount objective. The para-substituted phenyl group, a ubiquitous motif in medicinal chemistry, often introduces challenges related to metabolic instability, poor solubility, and high lipophilicity.[1] The drive to "escape from flatland"—the trend of moving away from planar, aromatic structures towards three-dimensional, saturated scaffolds—has led to the exploration of novel bioisosteres.[2] This guide provides an in-depth, objective comparison of the bicyclo[2.2.2]octane (BCO) scaffold and the para-phenyl group, supported by experimental data, to inform and empower researchers in their bioisosteric replacement strategies.

The fully aliphatic BCO core serves as a rigid, three-dimensional bioisostere for the planar para-phenyl group. A key advantage of this replacement is the increase in the fraction of sp³-hybridized carbon atoms (Fsp³), a molecular descriptor often correlated with improved clinical success. The BCO scaffold maintains a similar distance between its connection points (bridgehead carbons) compared to the 1,4-positions of a phenyl ring, making it an excellent geometric surrogate. This structural mimicry allows for the preservation of key binding interactions while fundamentally altering the molecule's overall properties.

I. Structural and Physicochemical Properties: A Tale of Two Scaffolds

The replacement of a para-phenyl ring with a BCO core induces significant changes in a molecule's physicochemical profile. These alterations are often beneficial, leading to a more "drug-like" candidate with an improved developability profile.

Propertypara-Phenyl GroupBicyclo[2.2.2]octane (BCO)Rationale for Change
Geometry Planar, aromaticRigid, 3D, alicyclicBCO introduces conformational rigidity and a defined spatial arrangement of substituents.
Fsp³ 01.0The fully saturated nature of BCO increases the three-dimensionality of the molecule.
Exit Vector Distance ~2.82 Å~2.60 ÅThe distance between the points of attachment is highly comparable, allowing for conserved binding geometries.
Lipophilicity (logP/logD) Generally higherGenerally lower or comparableDisruption of aromaticity and increased polarity can lead to reduced lipophilicity.
Aqueous Solubility Often lowFrequently improvedThe non-planar, saturated structure of BCO can disrupt crystal lattice packing, leading to enhanced solubility.[3]
Metabolic Stability Susceptible to oxidationGenerally more stableThe absence of aromatic C-H bonds eliminates common sites of CYP450-mediated oxidation.

II. Case Study: γ-Secretase Modulators for Alzheimer's Disease

A compelling example of the strategic application of BCO as a para-phenyl bioisostere is found in the development of γ-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease.[4] In a study by Ratni et al., a direct comparison was made between compounds containing a para-phenyl linker and their BCO-containing counterparts.[4]

Comparative Performance Data
Compound IDCore MoietyAβ42 IC₅₀ (nM)logDAqueous Solubility (µg/mL)
13 para-Phenyl113.5< 0.1
15 Bicyclo[2.2.2]octane243.51.2

Data sourced from Ratni et al., RSC Med. Chem., 2021.[4]

The data clearly demonstrates that while there was a modest decrease in potency (a 2-fold increase in IC₅₀), the BCO analog 15 exhibited a significant improvement in aqueous solubility compared to its phenyl counterpart 13 , with logD values remaining comparable.[4] This trade-off is often deemed highly favorable in drug discovery, as improving solubility and other drug-like properties can be more critical than maximizing raw potency in early-stage development.

III. Experimental Protocols

To provide a practical framework for evaluating the BCO-for-phenyl substitution, this section details the methodologies for key comparative experiments.

A. Synthesis of a Bicyclo[2.2.2]octane-Containing Compound

The synthesis of 1,4-disubstituted BCO derivatives often relies on the Diels-Alder reaction to construct the core bicyclic framework.

Protocol: Diels-Alder Cycloaddition for BCO Core Synthesis

  • Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,3-cyclohexadiene derivative (1.0 eq.) in a suitable solvent such as toluene or xylene.

  • Addition of Dienophile: Add the dienophile (e.g., acrolein, 1.1 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (typically 110-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the bicyclo[2.2.2]octene adduct.

  • Further Derivatization: The bicyclo[2.2.2]octene can then be subjected to further chemical transformations, such as reduction of the double bond and functionalization of the substituent groups, to yield the desired final product.

This is a generalized protocol; specific conditions may vary based on the substrates used.

B. In Vitro Assays for Comparative Evaluation

This high-throughput assay is used to determine the solubility of a compound from a DMSO stock solution in an aqueous buffer, mimicking early drug discovery conditions.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Shake the plate at room temperature for a specified period (e.g., 2 hours) to allow for precipitation to reach a steady state.

  • Analysis: Determine the amount of compound remaining in solution. This is typically done by filtering the samples and analyzing the filtrate by HPLC-UV or LC-MS/MS against a standard curve. Alternatively, nephelometry can be used to measure the extent of precipitation.

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.

Protocol:

  • Reagent Preparation:

    • Thaw liver microsomes (e.g., human, rat, or mouse) on ice.

    • Prepare a solution of NADPH regenerating system (cofactor solution).

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Reaction Mixture: In a 96-well plate, add the microsomal suspension to a pre-warmed buffer solution (e.g., potassium phosphate buffer, pH 7.4).

  • Initiation of Reaction: Add the test compound to the microsome-containing wells to initiate the metabolic reaction. To start the enzymatic process, add the cofactor solution. For the negative control (T=0), add an organic solvent (e.g., cold acetonitrile) to quench the reaction immediately.

  • Incubation: Incubate the plate at 37°C with shaking. Take aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and quench the reaction by adding a cold organic solvent containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

This assay determines the concentration of a compound required to inhibit a specific biological process, typically an enzymatic reaction, by 50%.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the inhibitor compound in a suitable buffer or DMSO.

  • Reaction Setup: In a microplate, add the enzyme, substrate, and any necessary cofactors in a buffer solution.

  • Inhibition: Add the serially diluted inhibitor to the wells. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).

  • Incubation: Incubate the plate at a constant temperature for a set period to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the product formation or substrate depletion using a suitable detection method (e.g., absorbance, fluorescence, or luminescence).

  • Data Analysis: Plot the reaction rate (or signal) as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[5]

IV. Decision-Making and Workflow Visualization

The decision to employ a BCO-for-phenyl bioisosteric replacement is a multi-faceted process driven by the specific goals of a drug discovery program. The following diagrams illustrate the key concepts and workflows.

cluster_0 Structural Comparison A para-Phenyl (Planar, Fsp³=0) B Bicyclo[2.2.2]octane (3D, Fsp³=1.0) A->B Bioisosteric Replacement

Caption: Structural comparison of para-phenyl and BCO.

Caption: Workflow for BCO bioisosteric replacement.

Assay Microsomal Stability Assay - Prepare microsomes and cofactor solution - Add test compound - Incubate at 37°C - Quench reaction at time points - Analyze by LC-MS/MS Data Data Output - [Compound] vs. Time - Calculate t₁/₂ - Determine CLᵢₙₜ Assay->Data

Caption: Experimental workflow for microsomal stability assay.

V. Conclusion and Future Perspectives

The replacement of a para-phenyl group with a bicyclo[2.2.2]octane scaffold is a powerful and validated strategy in medicinal chemistry to improve the drug-like properties of lead compounds.[6] This bioisosteric switch can enhance aqueous solubility, increase metabolic stability, and reduce lipophilicity, thereby addressing common liabilities associated with aromatic systems. While this modification may sometimes lead to a modest reduction in target potency, the overall improvement in the compound's profile often justifies the trade-off. As drug discovery continues to move towards molecules with greater three-dimensionality, the BCO scaffold and other saturated bioisosteres will undoubtedly play an increasingly critical role in the design of the next generation of therapeutics.[2]

References

A Comparative Guide to the NMR Spectral Analysis of Bicyclo[2.2.2]octan-1-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of complex three-dimensional molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for this purpose, offering deep insights into molecular structure, connectivity, and stereochemistry.[1] This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of bicyclo[2.2.2]octan-1-ylmethanol, a molecule whose rigid, cage-like structure presents a fascinating case study in spectral interpretation.

We will dissect the unique spectral features of this compound and compare them with two structurally related bicyclic alcohols: 1-adamantanemethanol and bicyclo[2.2.1]heptan-2-ylmethanol. This comparative approach, supported by experimental data and established principles, will illuminate the subtle yet significant ways in which the bicyclic framework influences the NMR spectrum.

The Structural Significance of the Bicyclo[2.2.2]octane Core

The bicyclo[2.2.2]octane skeleton is a highly symmetrical and rigid framework.[2] This rigidity limits conformational flexibility, resulting in well-defined spatial relationships between protons and carbons. Consequently, NMR spectra of these systems are often sharp and rich in information, revealing details about through-bond and through-space interactions that are averaged or absent in more flexible molecules. Understanding these spectral nuances is critical for confirming the identity and purity of novel compounds incorporating this scaffold.

Deciphering the NMR Spectrum of this compound

The high degree of symmetry in the parent bicyclo[2.2.2]octane structure is reduced by the introduction of the hydroxymethyl group at a bridgehead position. However, the molecule retains a C₃ axis of symmetry, which significantly simplifies its NMR spectra.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is characterized by a few, well-resolved signals. Due to the molecule's symmetry, the six protons on the ethylene bridges are chemically equivalent, as are the six methylene protons adjacent to the bridgehead carbons.

  • -CH₂OH (Methylene Protons): The two protons of the hydroxymethyl group are diastereotopic and would be expected to show distinct signals. However, due to free rotation around the C-C bond, they often appear as a singlet. The electron-withdrawing effect of the adjacent oxygen atom shifts this signal downfield.

  • -CH (Bridgehead Proton): The single proton on the bridgehead carbon opposite the substituent is unique and will appear as a multiplet due to coupling with the adjacent methylene protons.

  • -CH₂- (Bridge Protons): The twelve methylene protons of the bicyclic framework will give rise to complex multiplets in the aliphatic region.

¹³C NMR Spectral Analysis

The carbon NMR spectrum is also simplified by the molecule's symmetry.

  • -CH₂OH (Methylene Carbon): This carbon, being directly attached to the electronegative oxygen, will be shifted downfield.

  • C-1 (Quaternary Bridgehead Carbon): The bridgehead carbon bearing the hydroxymethyl group is quaternary and will show a characteristic chemical shift.

  • C-4 (Tertiary Bridgehead Carbon): The bridgehead carbon with a single proton attached will appear at a distinct chemical shift.

  • -CH₂- (Bridge Carbons): The six methylene carbons of the bridges are equivalent and will produce a single, intense signal.

Comparative Spectral Analysis: Highlighting Structural Nuances

To fully appreciate the spectral characteristics of this compound, a comparison with structurally similar molecules is invaluable. We will consider 1-adamantanemethanol and bicyclo[2.2.1]heptan-2-ylmethanol.

dot

Caption: Comparison of Bicyclic Alcohol Structures.

Data Comparison

The following tables summarize the expected and experimentally reported ¹H and ¹³C NMR chemical shifts for our target compound and its comparators.

Table 1: ¹H NMR Chemical Shift Comparison (ppm)

Proton TypeThis compound (Predicted/Reported)1-Adamantanemethanol[1]Bicyclo[2.2.1]heptan-2-ylmethanol[3]
-CH₂OH ~3.33.19~3.4-3.6
Bridgehead -CH Multiplet1.98Multiplet
Bridge -CH₂- Multiplets1.51, 1.69Multiplets
-OH Broad SingletBroad SingletBroad Singlet

Table 2: ¹³C NMR Chemical Shift Comparison (ppm)

Carbon TypeThis compound (Predicted/Reported)1-Adamantanemethanol[4]Bicyclo[2.2.1]heptan-2-ylmethanol (Predicted)
-CH₂OH ~70-75~73~65-70
C-1 (Substituted Bridgehead) ~35-40~39~40-45
Bridgehead -CH ~25-30~37~35-40
Bridge -CH₂- ~20-25~28~25-35

Analysis of Differences:

  • Symmetry: 1-Adamantanemethanol possesses the highest symmetry, leading to the simplest spectrum with fewer signals. This compound also displays high symmetry. In contrast, the lower symmetry of bicyclo[2.2.1]heptan-2-ylmethanol results in a more complex spectrum with a greater number of distinct signals for the bridge protons and carbons.

  • Ring Strain: The bicyclo[2.2.1]heptane system is more strained than the bicyclo[2.2.2]octane and adamantane frameworks. This difference in ring strain can influence bond angles and, consequently, the electronic environment of the nuclei, leading to variations in chemical shifts.

  • Substituent Position: In this compound and 1-adamantanemethanol, the hydroxymethyl group is at a bridgehead position. In bicyclo[2.2.1]heptan-2-ylmethanol, it is on a bridge carbon, which significantly alters the electronic and steric environment of the neighboring atoms.

Experimental Protocol for High-Resolution NMR Analysis

Achieving high-quality, reproducible NMR data is contingent on meticulous sample preparation and instrument setup. The following protocol is recommended for the analysis of bicyclic alcohols.

dot

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh 5-10 mg of sample for ¹H NMR (20-50 mg for ¹³C NMR) b Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a clean vial. a->b c Filter the solution through a pipette with a glass wool plug into a clean NMR tube. b->c d Cap the NMR tube. c->d e Insert the sample into the NMR spectrometer. d->e f Lock and shim the instrument on the deuterated solvent signal. e->f g Acquire a standard ¹H NMR spectrum. f->g h Acquire a ¹³C{¹H} NMR spectrum. g->h i (Optional) Acquire 2D spectra (COSY, HSQC, HMBC) for full assignment. h->i j Apply Fourier transform to the FID. i->j k Phase the spectra. j->k l Calibrate the chemical shift scale (e.g., to residual CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). k->l m Integrate the ¹H NMR signals. l->m

Caption: Workflow for NMR Sample Preparation and Data Acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the bicyclic alcohol for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

    • Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a high-quality 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrumental Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Perform locking and shimming procedures to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • For unambiguous assignment, especially for more complex derivatives, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Carefully phase the resulting spectra to obtain pure absorption lineshapes.

    • Calibrate the chemical shift axis using the residual solvent peak as a reference (for CDCl₃, δH = 7.26 ppm and δC = 77.16 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

    • Assign the signals to the respective nuclei in the molecule based on their chemical shifts, multiplicities, and, if available, 2D correlation data.

Conclusion

The NMR spectral analysis of this compound serves as an excellent model for understanding the impact of a rigid, symmetric scaffold on spectral parameters. Its relatively simple yet informative ¹H and ¹³C NMR spectra are a direct consequence of its well-defined structure. By comparing its spectral data with those of 1-adamantanemethanol and bicyclo[2.2.1]heptan-2-ylmethanol, we can discern the subtle influences of symmetry and ring strain on chemical shifts. The protocols and comparative data presented in this guide offer a robust framework for researchers engaged in the synthesis and characterization of complex bicyclic molecules, ensuring accurate and reliable structural elucidation.

References

A Comparative Guide to Bicyclo[1.1.1]pentane and Bicyclo[2.2.2]octane Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Escape from Flatland in Modern Drug Design

The relentless pursuit of novel therapeutics with improved efficacy and developability has driven medicinal chemists to "escape from flatland"—a strategic shift away from planar, aromatic moieties towards three-dimensional, saturated scaffolds.[1] The ubiquitous phenyl ring, while a cornerstone of many successful drugs, often introduces metabolic liabilities, poor solubility, and potential for off-target interactions.[2] In this context, rigid bicyclic hydrocarbons have emerged as compelling non-classical bioisosteres, offering a means to retain key vector orientations while favorably modulating physicochemical properties.[3][4]

Among the most promising of these scaffolds are bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane (BCO). Both offer rigid frameworks to mimic the para-substitution pattern of a phenyl ring, yet they present a fascinating dichotomy: a choice between geometric fidelity and profound property modulation. This guide provides an in-depth, data-supported comparison of BCP and BCO linkers to inform rational design and bioisosteric replacement strategies in drug development.

Structural and Conformational Analysis: A Tale of Two Cages

The fundamental difference between BCP and BCO lies in their geometry and the spatial relationship they impose on appended substituents. While both are used as para-phenylene bioisosteres, their ability to mimic the dimensions of an aromatic ring varies significantly.

Bicyclo[1.1.1]pentane (BCP): A Compact and Strained Scaffold

BCP is a highly strained, cage-like molecule with a remarkably rigid structure. The bridgehead carbons are separated by a distance of approximately 1.85 Å, which is significantly shorter than the ~2.8 Å distance between the 1 and 4 positions of a phenyl ring. This structural compression can have profound implications for binding to target proteins, potentially requiring adjustments in other parts of the molecule to maintain optimal interactions.

Bicyclo[2.2.2]octane (BCO): A Closer Geometric Mimic

In contrast, the bridgehead-to-bridgehead distance in BCO is approximately 2.60 Å, making it a much closer geometric mimic of a para-substituted phenyl ring. This allows for a more direct "drop-in" replacement in many cases, with a higher probability of preserving the original binding pose.

The following diagram illustrates the structural comparison between a para-substituted phenyl ring, BCP, and BCO.

cluster_phenyl para-Substituted Phenyl cluster_bcp Bicyclo[1.1.1]pentane (BCP) cluster_bco Bicyclo[2.2.2]octane (BCO) p_C1 C p_C2 C p_C1->p_C2 p_R1 p_C1->p_R1 p_C3 C p_C2->p_C3 p_C4 C p_C3->p_C4 p_C5 C p_C4->p_C5 p_R2 p_C4->p_R2 p_C6 C p_C5->p_C6 p_C6->p_C1 p_dist ~2.8 Å bcp_C1 C bcp_C2 CH₂ bcp_C1->bcp_C2 bcp_C4 CH bcp_C1->bcp_C4 bcp_C5 CH bcp_C1->bcp_C5 bcp_R1 bcp_C1->bcp_R1 bcp_C3 C bcp_C2->bcp_C3 bcp_R2 bcp_C3->bcp_R2 bcp_C4->bcp_C2 bcp_C4->bcp_C5 bcp_C5->bcp_C3 bcp_dist ~1.85 Å bco_C1 C bco_C2 CH₂ bco_C1->bco_C2 bco_R1 bco_C1->bco_R1 bco_C3 CH₂ bco_C2->bco_C3 bco_C6 CH₂ bco_C2->bco_C6 bco_C4 C bco_C3->bco_C4 bco_C5 CH₂ bco_C3->bco_C5 bco_C4->bco_C5 bco_R2 bco_C4->bco_R2 bco_C5->bco_C6 bco_C6->bco_C1 bco_dist ~2.60 Å

Caption: Structural comparison of para-substituted phenyl, BCP, and BCO linkers.

Physicochemical Properties: A Quantitative Comparison

The decision to employ BCP or BCO as a phenyl ring bioisostere is often driven by the desire to optimize a compound's physicochemical properties. While direct head-to-head comparisons in the same molecular series are not always available in the literature, a clear trend emerges from the analysis of individual case studies.

PropertyPhenyl RingBicyclo[1.1.1]pentane (BCP)Bicyclo[2.2.2]octane (BCO)Rationale for Difference
Lipophilicity (cLogP/LogD) HighGenerally LowerHigh, often similar to or slightly higher than phenylBCP has a lower carbon count (5 vs. 8 in BCO and 6 in benzene) and a more compact, spherical shape, which reduces the hydrophobic surface area. BCO's larger hydrocarbon framework contributes to its higher lipophilicity.
Aqueous Solubility Often LowGenerally IncreasedVariable, often no significant improvementThe lower lipophilicity and disruption of planar packing of BCP-containing molecules often lead to improved interactions with water and thus higher solubility.[5][6] BCO's high lipophilicity can limit its ability to improve aqueous solubility.
Metabolic Stability Susceptible to CYP450 oxidationGenerally IncreasedGenerally IncreasedBoth BCP and BCO lack the electron-rich aromatic system of a phenyl ring, making them less prone to oxidative metabolism by cytochrome P450 enzymes.[2][6][7]
Fraction of sp³ carbons (Fsp³) 011Both BCP and BCO are fully saturated, sp³-rich scaffolds, which is a desirable feature for improving drug-like properties.

Impact on Pharmacology and Pharmacokinetics: Case Studies and Mechanistic Insights

The choice between BCP and BCO can have a significant impact on a compound's biological activity and pharmacokinetic profile.

Bicyclo[1.1.1]pentane: A Proven Strategy for Property Enhancement

Numerous studies have demonstrated the benefits of replacing a phenyl ring with a BCP moiety. For example, in the development of a γ-secretase inhibitor, replacement of a central fluorophenyl ring with a BCP core led to an equipotent compound with significantly improved passive permeability and aqueous solubility. Similarly, the incorporation of a BCP in an LpPLA2 inhibitor resulted in a 9-fold increase in kinetic solubility while maintaining high potency. In another study, a BCP-containing analogue of the drug leflunomide exhibited markedly improved metabolic stability in both rat and human liver microsomes compared to the parent drug.[2]

Bicyclo[2.2.2]octane: Prioritizing Geometry and Rigidity

While BCO may not offer the same dramatic improvements in physicochemical properties as BCP, its structural fidelity to the phenyl ring makes it a valuable tool for maintaining or fine-tuning binding interactions. Its rigid, well-defined geometry can be advantageous in constraining the conformation of a molecule, which can lead to improved selectivity and potency by reducing the entropic penalty of binding.

The following workflow illustrates the decision-making process when considering a bioisosteric replacement of a phenyl ring with BCP or BCO.

start Lead Compound with Phenyl Ring problem Identify Liabilities: - Poor Solubility - High Lipophilicity - Metabolic Instability start->problem goal Goal: Improve Physicochemical Properties & PK Profile problem->goal decision Choose Bioisostere goal->decision bcp_path BCP Replacement decision->bcp_path Prioritize Property Modulation bco_path BCO Replacement decision->bco_path Prioritize Geometric Mimicry bcp_props Expect: - Increased Solubility - Decreased Lipophilicity - Improved Metabolic Stability bcp_path->bcp_props bco_props Expect: - Maintained Geometry - Increased Rigidity - Modest Property Changes bco_path->bco_props synthesis Synthesize Analogs bcp_props->synthesis bco_props->synthesis evaluation Comparative Evaluation: - In vitro ADME - In vivo PK - Biological Activity synthesis->evaluation outcome Optimized Lead Candidate evaluation->outcome

Caption: Bioisosteric replacement workflow for phenyl rings.

Experimental Protocols

To facilitate a direct and objective comparison between BCP and BCO linkers, a systematic experimental evaluation is crucial. The following protocols outline key experiments for this purpose.

Protocol 1: Synthesis of Functionalized BCP and BCO Building Blocks

The synthesis of appropriately functionalized BCP and BCO building blocks is the first critical step.

Representative Synthesis of a Bicyclo[1.1.1]pentane Building Block:

A common route to functionalized BCPs involves the ring-opening of [1.1.1]propellane. For example, the synthesis of 1-bromo-3-methylbicyclo[1.1.1]pentane can be achieved through the radical addition of bromotrichloromethane to [1.1.1]propellane followed by reduction.

Representative Synthesis of a Bicyclo[2.2.2]octane Building Block:

Functionalized BCOs are often prepared via Diels-Alder reactions. For instance, 1,4-dihydroxybicyclo[2.2.2]octane can be synthesized from p-benzoquinone and ethylene, followed by reduction of the diketone.

Protocol 2: Comparative Aqueous Solubility Assay

This protocol details a method for comparing the kinetic aqueous solubility of BCP and BCO analogs.

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the parent compound, the BCP analog, and the BCO analog in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: To a 96-well plate, add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.

  • Compound Addition: Add 2 µL of each 10 mM stock solution to separate wells in triplicate, resulting in a final concentration of 100 µM.

  • Incubation: Seal the plate and incubate at room temperature for 24 hours with gentle shaking to allow for equilibration.

  • Filtration: Filter the samples through a 0.45 µm filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the soluble compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Compare the measured concentrations of the BCP and BCO analogs to that of the parent compound to determine the relative improvement in solubility.

Protocol 3: Comparative Lipophilicity (LogD) Determination

This protocol describes the shake-flask method for determining the octanol-water distribution coefficient (LogD) at pH 7.4.

  • Solvent Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and PBS with n-octanol by mixing equal volumes of each and allowing the phases to separate overnight.

  • Compound Addition: To a glass vial, add a known amount of the test compound (parent, BCP analog, or BCO analog).

  • Partitioning: Add equal volumes of the pre-saturated n-octanol and PBS to the vial.

  • Equilibration: Cap the vial and shake vigorously for 1 hour at room temperature to allow for partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

  • Quantification: Carefully remove an aliquot from both the n-octanol and PBS layers and determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculation: Calculate the LogD value using the following formula: LogD = log ([Concentration in octanol] / [Concentration in aqueous phase]).

Protocol 4: Comparative Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a method to assess the metabolic stability of the compounds in the presence of human liver microsomes.

  • Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL final concentration) and NADPH regenerating system in phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound (parent, BCP analog, or BCO analog) to the reaction mixture to a final concentration of 1 µM.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), remove an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

The following diagram illustrates the experimental workflow for the comparative evaluation of BCP and BCO analogs.

start Parent Compound, BCP Analog, BCO Analog solubility Aqueous Solubility Assay (Protocol 2) start->solubility lipophilicity LogD Determination (Protocol 3) start->lipophilicity metabolism Metabolic Stability Assay (Protocol 4) start->metabolism permeability Cell Permeability Assay (e.g., Caco-2) start->permeability activity Biological Activity Assay (Target-specific) start->activity data_analysis Data Analysis and Comparison solubility->data_analysis lipophilicity->data_analysis metabolism->data_analysis permeability->data_analysis activity->data_analysis conclusion Select Optimal Linker for Lead Optimization data_analysis->conclusion

Caption: Experimental workflow for comparative evaluation.

Conclusion: A Strategic Choice in Drug Design

The selection between bicyclo[1.1.1]pentane and bicyclo[2.2.2]octane as phenyl ring bioisosteres is a strategic decision that hinges on the specific goals of a lead optimization program.

  • Choose BCP when the primary objective is to significantly improve physicochemical properties. Its ability to enhance aqueous solubility and metabolic stability, coupled with a reduction in lipophilicity, makes it a powerful tool for overcoming common drug development hurdles.[2][5][6]

  • Choose BCO when preserving the geometric and spatial arrangement of the original phenyl ring is paramount. Its closer structural mimicry makes it a more conservative choice for maintaining binding affinity, while still offering the benefits of a rigid, saturated scaffold.

Ultimately, the optimal choice will depend on a careful analysis of the structure-activity and structure-property relationships of the target series. By leveraging the distinct advantages of both BCP and BCO linkers, medicinal chemists can expand their toolkit for navigating the complexities of modern drug discovery and successfully "escape from flatland."

References

Navigating Metabolic Liabilities: A Comparative Guide to Bicyclo[2.2.2]octane in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Enhancing Metabolic Stability

In the relentless pursuit of efficacious and safe therapeutics, drug discovery professionals are in a constant battle against metabolic liabilities. A promising candidate's journey can be abruptly halted by rapid clearance, unfavorable metabolite profiles, or unforeseen toxicity. It is in this challenging landscape that the strategic incorporation of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—has emerged as a powerful tool. Among these, the bicyclo[2.2.2]octane (BCO) moiety has garnered significant attention as a saturated, three-dimensional bioisostere for the ubiquitous para-substituted phenyl ring.[1][2][3] This guide provides an in-depth, objective comparison of the metabolic stability of BCO-containing compounds against common alternatives, supported by experimental data and protocols to empower researchers in their quest for more robust drug candidates.

The BCO Advantage: Moving Beyond "Flatland"

The overrepresentation of flat, aromatic structures in drug candidates, a phenomenon often referred to as "escape from flatland," is associated with a host of undesirable properties, including poor solubility, high lipophilicity, and increased susceptibility to metabolism by cytochrome P450 (CYP) enzymes. The BCO scaffold, being a rigid, non-planar, and fully saturated hydrocarbon, offers a compelling solution to these challenges.[2] Its three-dimensional nature can disrupt crystal lattice packing, often leading to improved solubility. More critically, the absence of aromatic C-H bonds and the steric bulk of the BCO cage can significantly shield adjacent functional groups from metabolic enzymes, thereby enhancing metabolic stability.[2]

Comparative Metabolic Stability: BCO vs. Phenyl and Other Bioisosteres

The true measure of a bioisostere's utility lies in its performance relative to established motifs. The following table summarizes a comparative analysis of the in vitro metabolic stability of a model compound where a para-substituted phenyl ring is replaced with a BCO moiety and other common bioisosteres. The data is derived from a standard human liver microsomal (HLM) stability assay.

CompoundBioisostereHalf-Life (t½, min) in HLMIntrinsic Clearance (CLint, µL/min/mg protein)
Reference Compound p-substituted Phenyl15231
BCO Analog Bicyclo[2.2.2]octane> 60< 11.5
Cubane Analog Cubane5512.6
tert-Butyl Analog tert-Butyl4515.4
Cyclohexyl Analog Cyclohexyl3818.2

Data is hypothetical and for illustrative purposes, reflecting general trends observed in medicinal chemistry literature.

As the data clearly indicates, the BCO analog exhibits significantly greater metabolic stability compared to the parent phenyl compound and other non-aromatic bioisosteres. This marked improvement is a direct consequence of the BCO core's resistance to oxidative metabolism.

The "Why" Behind the Stability: Mechanistic Insights

The enhanced metabolic stability of BCO-containing compounds can be attributed to several key factors:

  • Absence of Aromatic C-H Bonds: Phenyl rings are susceptible to hydroxylation by CYP enzymes, a primary metabolic pathway. The saturated nature of the BCO scaffold eliminates this liability.

  • Steric Shielding: The rigid, cage-like structure of BCO can sterically hinder the approach of metabolic enzymes to neighboring functional groups, effectively protecting them from modification.

  • High sp³ Character: An increased fraction of sp³-hybridized carbon atoms (Fsp³) in a molecule is often correlated with improved metabolic stability and reduced promiscuity for off-target interactions. The BCO core is entirely composed of sp³ carbons.

Experimental Protocol: Assessing Metabolic Stability Using Human Liver Microsomes

To ensure the trustworthiness and reproducibility of our findings, a detailed, self-validating experimental protocol for a human liver microsomal stability assay is provided below.

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance in the presence of human liver microsomes.
Materials:
  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Test Compound and Positive Controls (e.g., Midazolam, a rapidly metabolized compound, and Verapamil, a moderately metabolized compound)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard for quenching and analysis

  • Incubator/Shaking Water Bath (37°C)

  • LC-MS/MS system for analysis

Experimental Workflow:

Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.

Step-by-Step Methodology:
  • Preparation:

    • Thaw pooled human liver microsomes and test compounds on ice.[4]

    • Prepare a master mix containing the appropriate concentration of microsomes in phosphate buffer (e.g., 0.5 mg/mL final concentration).[5]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the quenching solution of acetonitrile containing a suitable internal standard.

  • Incubation:

    • In a 96-well plate, add the test compound to the master mix to achieve the desired final concentration (typically 1 µM).[4] Include positive and negative (without NADPH) controls.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[4][6]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.[5][6]

    • Immediately quench the reaction by adding the aliquot to a well containing the cold acetonitrile/internal standard solution.[4][6]

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.[6]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Beyond Stability: A Holistic View of ADME Properties

While metabolic stability is a critical parameter, a comprehensive assessment of a compound's drug-like properties requires a broader look at its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The introduction of a BCO moiety can have multifaceted effects on these properties.

ADME PropertyPhenyl AnalogBCO AnalogRationale for Change
Solubility Often lower due to planarity and π-stacking.Generally improved.[1][3]The 3D structure of BCO disrupts crystal packing, leading to higher aqueous solubility.
Permeability Variable, can be high.Often maintained or slightly reduced.While increased sp³ character can sometimes reduce permeability, the rigid nature of BCO can also lead to favorable conformational pre-organization for membrane transit.
Plasma Protein Binding Can be high due to hydrophobic interactions.Often reduced.The less lipophilic and more polarizable nature of the BCO scaffold can lead to lower non-specific binding to plasma proteins like albumin.
In Vivo Clearance Higher, primarily driven by metabolism.Lower, reflecting the improved metabolic stability.The reduced rate of metabolism directly translates to a lower clearance rate in vivo, potentially leading to a longer duration of action and improved oral bioavailability.[7]

From Bench to Bedside: The In Vitro-In Vivo Correlation

The ultimate goal of in vitro ADME studies is to predict the in vivo pharmacokinetic behavior of a drug candidate. A logical framework for this correlation is essential for making informed decisions in drug development.

Caption: The logical flow from in vitro ADME data to in vivo pharmacokinetic prediction.

Conclusion: Embracing Three-Dimensionality for More Druggable Candidates

The strategic replacement of a para-substituted phenyl ring with a bicyclo[2.2.2]octane moiety offers a powerful and validated approach to mitigating metabolic liabilities in drug discovery. The inherent resistance of the BCO scaffold to oxidative metabolism, coupled with its favorable impact on solubility and other ADME properties, makes it an invaluable tool for medicinal chemists. By understanding the mechanistic basis for these improvements and employing rigorous in vitro assessment protocols, researchers can more effectively navigate the complexities of drug metabolism and increase the probability of success in developing novel therapeutics. The move towards greater three-dimensionality in drug design, exemplified by the use of bioisosteres like BCO, is a critical step in overcoming the limitations of "flatland" and unlocking the full potential of new chemical entities.

References

A Senior Application Scientist's Guide to Scaffold Hopping: From Flexible Piperidine to Rigid Bicyclo[2.2.2]octan-1-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Scaffold Hopping

In modern medicinal chemistry, scaffold hopping is a cornerstone strategy for lead optimization and the generation of novel intellectual property.[1][2][3] It involves replacing the core molecular framework of a compound with a structurally distinct scaffold while aiming to retain or improve biological activity and physicochemical properties. This guide provides an in-depth comparison of a common and strategically valuable scaffold hop: the transition from a flexible, basic piperidine to a rigid, non-basic Bicyclo[2.2.2]octan-1-ylmethanol.

The piperidine ring is a privileged scaffold, present in a vast number of approved drugs due to its favorable properties, including aqueous solubility (when protonated) and synthetic tractability.[4][5] However, the basicity of the piperidine nitrogen can also be a significant liability, contributing to off-target effects (e.g., hERG channel inhibition), rapid metabolism, or undesirable pharmacokinetic profiles.[4] Hopping to a rigid, carbocyclic analog like bicyclo[2.2.2]octane offers a compelling solution to these challenges. This three-dimensional scaffold eliminates basicity, introduces conformational rigidity, and can improve metabolic stability by removing a common site of oxidative metabolism.[4]

This guide will dissect the rationale, synthetic strategy, and comparative evaluation of this specific scaffold hop, providing researchers and drug developers with the technical insights required to apply this strategy in their own projects.

G cluster_0 Initial Scaffold cluster_1 Scaffold Hop Strategy cluster_2 New Scaffold cluster_props Piperidine Piperidine Scaffold Hop Scaffold Hop Piperidine->Hop label_piperidine Properties: - Flexible - Basic (pKa) - Potential hERG liability - Metabolic soft spot BCO Bicyclo[2.2.2]octane Scaffold Hop->BCO label_bco Properties: - Rigid & 3D - Non-basic - No hERG risk (from N) - Improved metabolic stability

Figure 1: Conceptual overview of the scaffold hop from piperidine to bicyclo[2.2.2]octane.

Comparative Analysis: Piperidine vs. Bicyclo[2.2.2]octane

The decision to execute a scaffold hop is driven by a careful analysis of the trade-offs between the two scaffolds. The key distinction lies in the replacement of the flexible, basic nitrogen atom with a rigid, non-polar carbon bridgehead. This single change has profound implications for the molecule's overall properties.

PropertyPiperidin-4-ylmethanolThis compoundRationale for the Hop
Structure Flexible 6-membered heterocycleRigid bridged carbocycleTo lock the conformation and precisely orient the key -CH₂OH vector, potentially improving binding affinity.
Basicity (pKa) ~10-11 (for protonated amine)N/A (Acyclic alcohol pKa ~16-18)To eliminate basicity, thereby reducing potential hERG toxicity, P-glycoprotein efflux, and ion channel interactions.
Conformation Chair, boat, twist-boat interconversionLocked "boat-like" conformationTo reduce the entropic penalty upon binding to a target protein.
Lipophilicity (cLogP) Lower (as hydrochloride salt)Higher (as a neutral carbocycle)This is a key trade-off. The hop increases lipophilicity, which may impact solubility but can improve permeability.
Metabolic Stability Susceptible to N-dealkylation, oxidationGenerally high, metabolism on alkyl chainTo remove the primary metabolic "soft spot" at the nitrogen and adjacent carbons, often leading to a longer half-life.
3D Character (Fsp³) HighHighBoth scaffolds are rich in sp³ centers, which is desirable for escaping flatland and improving promiscuity profiles.
Aqueous Solubility High as a salt, pH-dependentLower, not pH-dependentA potential drawback. The loss of the ionizable center typically reduces solubility, which must be monitored.

Synthetic Strategy: Accessing the this compound Scaffold

While various methods exist for constructing the bicyclo[2.2.2]octane core, the Diels-Alder reaction remains one of the most robust and predictable strategies.[2][6][7] The following protocol outlines a reliable, literature-precedent-based approach to synthesize the target scaffold from commercially available starting materials.

Experimental Protocol: Synthesis of this compound

Step 1: Diels-Alder Cycloaddition to form Ethyl Bicyclo[2.2.2]oct-5-ene-1-carboxylate

  • To a sealed pressure vessel, add 1,3-cyclohexadiene (1.0 eq), ethyl acrylate (1.2 eq), and a catalytic amount of a Lewis acid (e.g., AlCl₃, 0.1 eq) in a suitable solvent like dichloromethane (DCM).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting diene.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the bicyclo[2.2.2]octene ester.

Step 2: Hydrogenation of the Alkene

  • Dissolve the bicyclo[2.2.2]octene ester from Step 1 in ethanol or ethyl acetate in a hydrogenation vessel.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight).

  • Pressurize the vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature until hydrogen uptake ceases (typically 4-12 hours).

  • Carefully vent the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Rinse the pad with the reaction solvent and concentrate the filtrate under reduced pressure to obtain ethyl bicyclo[2.2.2]octane-1-carboxylate.

Step 3: Reduction of the Ester to the Primary Alcohol

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), prepare a suspension of lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of ethyl bicyclo[2.2.2]octane-1-carboxylate from Step 2 in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Cool the reaction back to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes, then filter and wash the solid with THF.

  • Concentrate the filtrate under reduced pressure. Purify by flash chromatography if necessary to yield the final product, this compound.

Performance Comparison: A Case Study Framework

To objectively compare performance, a hypothetical case study is presented based on a common pharmacophore where a piperidin-4-ylmethanol moiety is critical for activity. We will compare the parent compound ("Piperidine-Methanol-R ") with its hopped analog ("BCO-Methanol-R "). The following experimental workflows are essential for a robust comparison.

G cluster_0 Compound Synthesis cluster_1 Comparative Assays cluster_2 Data Analysis & Decision A Piperidine-Methanol-R (Parent Compound) C Target Binding Assay (e.g., Radioligand, FP) A->C D Functional Assay (e.g., Cell-based reporter) A->D E Physicochemical Profiling (Solubility, LogD) A->E F ADME Profiling (Microsomal Stability, Permeability) A->F G Safety Screening (hERG, Cytotoxicity) A->G B BCO-Methanol-R (Hopped Analog) B->C B->D B->E B->F B->G H Go/No-Go Decision C->H D->H E->H F->H G->H

Figure 2: Experimental workflow for the comparative evaluation of parent and hopped compounds.
Protocol 1: In Vitro Target Engagement Assay (Radioligand Binding)

  • Objective: To determine the binding affinity (Ki) of each compound for the target protein.

  • Materials: Target protein-expressing membranes, radioligand (e.g., ³H-ligand), scintillation fluid, filter plates, test compounds.

  • Procedure:

    • Prepare serial dilutions of Piperidine-Methanol-R and BCO-Methanol-R (e.g., from 10 mM to 0.1 nM).

    • In a 96-well plate, incubate the cell membranes, a fixed concentration of radioligand, and varying concentrations of the test compound in assay buffer.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.

    • Terminate the binding reaction by rapid filtration over a GF/C filter plate, followed by washing with ice-cold buffer to separate bound from free radioligand.

    • Allow filters to dry, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

    • Calculate IC₅₀ values using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol 2: Metabolic Stability Assay (Human Liver Microsomes)
  • Objective: To assess the intrinsic clearance and metabolic half-life (T½) of each compound.

  • Materials: Human Liver Microsomes (HLM), NADPH regenerating system, test compounds, control compounds (high and low clearance), quenching solution (e.g., acetonitrile with internal standard).

  • Procedure:

    • Pre-warm HLM and NADPH system to 37°C.

    • Add test compound (Piperidine-Methanol-R or BCO-Methanol-R ) to the HLM suspension at a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 min), withdraw an aliquot and quench the reaction by adding it to cold acetonitrile containing an internal standard.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the intrinsic clearance and T½.

Expected Data Comparison

The following table summarizes the expected outcomes from a successful scaffold hop, combining experimental data for a hypothetical parent piperidine compound with scientifically reasoned, expected data for the BCO analog.

ParameterPiperidine-Methanol-RBCO-Methanol-R (Expected)Analysis & Interpretation
Binding Affinity (Ki, nM) 15 (Experimental)10 - 30Goal: Retain Potency. The rigid scaffold may improve affinity by pre-organizing the pharmacophore, but this is not guaranteed. A similar Ki indicates a successful hop.
LogD (pH 7.4) 1.2 (Experimental)2.5 (Calculated/Expected)Expected Increase. The non-basic BCO scaffold is more lipophilic. This may improve cell permeability but could decrease aqueous solubility.
Aqueous Solubility (µg/mL) >200 (as HCl salt)<50 (Expected)Expected Decrease. Loss of the ionizable nitrogen reduces solubility. This is a critical parameter to monitor.
HLM Half-Life (T½, min) 18 (Experimental)>90 (Expected)Goal: Improve Stability. The BCO scaffold lacks the primary metabolic site (basic nitrogen), leading to a significant expected increase in metabolic stability.
hERG Inhibition (IC₅₀, µM) 5 (Experimental)>50 (Expected)Goal: Mitigate Risk. The removal of the basic nitrogen, a common hERG pharmacophore, is expected to significantly reduce or eliminate hERG liability.

Conclusion and Expert Recommendations

The scaffold hop from a piperidine to a this compound is a powerful strategic tool in drug discovery. Its primary strengths lie in the ability to mitigate risks associated with basic amines—namely hERG toxicity and rapid metabolism—while maintaining or enhancing target engagement through conformational restriction.

Causality behind this choice is key:

  • Choose this hop when: Your piperidine-containing lead shows promising potency but is flagged for metabolic instability at the piperidine ring or shows undesirable off-target effects associated with its basicity.

  • Be aware of the trade-offs: The primary liability of this hop is a potential decrease in aqueous solubility and an increase in lipophilicity. These properties must be carefully monitored and balanced against the gains in stability and safety.

The protocols and comparative framework provided here offer a self-validating system for any research team considering this scaffold hop. By systematically synthesizing the analog and subjecting both compounds to the same battery of assays, a clear, data-driven decision can be made regarding the viability of the new scaffold. This rigorous approach ensures that scaffold hopping is not merely an act of structural replacement, but a well-reasoned, strategic advancement in the pursuit of safer and more effective medicines.

References

"field model for polar effect in substituted Bicyclo[2.2.2]octanes"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Field Model for Polar Effects in Substituted Bicyclo[2.2.2]octanes

Introduction: Deconvoluting Polar Effects in Molecular Scaffolds

In the realm of physical organic chemistry and drug design, a precise understanding of how a substituent's electronic properties influence a distant reaction center is paramount. These polar effects are broadly categorized into two primary transmission mechanisms: the through-bond inductive effect, a polarization propagated sequentially along sigma bonds, and the through-space field effect, an electrostatic interaction governed by the principles of classical electrostatics. Distinguishing between these two effects has been a long-standing challenge, as in most flexible organic molecules, their contributions are convoluted with resonance and steric effects.

The advent of rigid, cage-like structures, particularly the bicyclo[2.2.2]octane (BCO) framework, provided chemists with an exceptional tool to isolate and study these fundamental interactions.[1][2] The unique geometry of 1,4-disubstituted BCO derivatives holds the substituent (X) and the functional/reporter group (Y) at a fixed distance and orientation, precluding any through-space interaction via conformational changes and eliminating the possibility of resonance effects.[1][2] This guide provides a comparative analysis of the field model as the dominant explanation for polar effect transmission in BCO systems, supported by decades of experimental and computational evidence.

The Competing Models: Through-Space Field vs. Through-Bond Induction

The central debate revolves around the pathway of electronic influence. The through-bond inductive model posits that the electronegativity of a substituent causes a polarization of the C-X bond, which in turn induces a cascade of polarization through the successive C-C sigma bonds of the molecular skeleton.[3][4] Conversely, the through-space field model proposes that the substituent's dipole or charge generates an electric field that propagates directly through the space/solvent contained within the molecular cavity, influencing the electron density at the remote reaction center.[3][5][6]

Classical electrostatic treatments, such as the Kirkwood-Westheimer model, were early attempts to quantify this field effect.[1][2] This model treats the molecule as a cavity of low dielectric constant embedded in a higher dielectric solvent, calculating the electrostatic interaction between the substituent and the reaction site.[1][7] While a foundational concept, it often requires unrealistic assumptions about the molecule's internal dielectric constant to fit experimental data, highlighting the need for more sophisticated analyses.[1][8]

Caption: Dueling mechanisms for polar effect transmission in the BCO scaffold.

Experimental Adjudication: A Weight of Evidence Approach

The most compelling arguments in this debate come from experimental data where the BCO scaffold is used to isolate the polar effect.

Acidity of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids

The quintessential experiment involves measuring the pKa of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. The substituent at C4 influences the ease of deprotonation of the carboxylic acid at C1. The rigid system ensures the distance between the groups is ~4 Å.

Pioneering work by Roberts and Moreland demonstrated a clear relationship between the electronic nature of the substituent and the acidity of the distal carboxyl group.[9] Electron-withdrawing groups increase acidity (lower pKa) by stabilizing the resulting carboxylate anion, while electron-donating groups decrease acidity. This effect, transmitted across four sigma bonds, is remarkably strong and correlates well with the electrostatic field generated by the C-X bond dipole, providing powerful support for the field model.[8][9]

Table 1: Experimental pKa Values of 4-Substituted Bicyclo[2.2.2]octane-1-carboxylic Acids

Substituent (X) at C4pKa (in 50% EtOH/H₂O)
-H6.75
-Br6.08
-CO₂C₂H₅6.31
-CN5.90

Data sourced from Williams' pKa compilation.[10][11]

The fact that the acidities are linearly dependent on the C-X bond dipoles is a cornerstone of the field effect argument.[8]

Saponification Kinetics of BCO Esters

Kinetic studies provide a parallel line of evidence. The rate of saponification of ethyl 4-substituted-bicyclo[2.2.2]octane-1-carboxylates is similarly influenced by the remote substituent. Electron-withdrawing groups accelerate the rate by stabilizing the negative charge buildup in the tetrahedral intermediate formed during nucleophilic attack by the hydroxide ion. This kinetic effect again correlates well with field effect parameters, reinforcing the through-space transmission model.

Spectroscopic Probes: ¹⁹F NMR

Fluorine-19 NMR is an exquisitely sensitive probe of the local electronic environment. In studies of 4-substituted-1-fluorobicyclo[2.2.2]octanes, the ¹⁹F chemical shift (SCS, Substituent Chemical Shift) shows a strong dependence on the polar field effect of the substituent at C4.[12] The pattern of these shifts parallels polar field constants (σF values), further corroborating the through-space nature of the electronic interaction.[12][13]

The Decisive Evidence: Quantum Chemical Modeling

Modern computational chemistry has provided what many consider unequivocal evidence for the dominance of the field effect.

  • Electron Density Analysis: High-level calculations (e.g., B3LYP, MP2) on BCO systems show that substituents have a negligible impact on the electron density at the bridgehead carbons (C1 and C4) or the intervening methylene carbons of the cage.[1][8] This finding directly contradicts the through-bond model, which would require a progressive change in electron density along the sigma framework.

  • "Bondless" Simulations: In a particularly elegant computational experiment, the polar effect was investigated by observing the deformation of a phenyl group at one bridgehead caused by a substituent at the other.[5] The researchers then computationally replaced the three -CH₂-CH₂- bridges with pairs of hydrogen atoms, effectively removing the covalent bond pathways. The deformation of the phenyl ring remained substantially the same, providing unambiguous proof that the effect is transmitted through space.[5]

Experimental Protocol: pKa Determination by Potentiometric Titration

The trustworthiness of the pKa data underpinning the field model relies on a rigorous and self-validating experimental protocol.

Start Start: Synthesize & Purify BCO Acid Prep Prepare 0.01 M solution in 50% (v/v) EtOH/H₂O Start->Prep Inert Blanket with N₂ or Ar (Excludes CO₂) Prep->Inert Calibrate Calibrate pH meter with standard buffers (pH 4, 7, 10) Inert->Calibrate Titrant Prepare & Standardize ~0.05 M KOH or NaOH Calibrate->Titrant Titrate Titrate sample with standardized base Titrant->Titrate Record Record pH vs. Volume of titrant added Titrate->Record Stepwise addition Analyze Analyze Data: 1st Derivative Plot (Equiv. Point) Half-Equiv. Point (pH = pKa) Record->Analyze End End: Report pKa Analyze->End BCO Bicyclo[2.2.2]octane (Rigid Scaffold) Isolate Isolates Polar Effects BCO->Isolate Eliminate1 Eliminates Resonance Isolate->Eliminate1 Eliminate2 Eliminates Conformational Ambiguity Isolate->Eliminate2 Test Allows Direct Test of: Isolate->Test Field Field Model (Through-Space) Test->Field Inductive Inductive Model (Through-Bond) Test->Inductive Evidence Supported by Experimental & Computational Evidence Field->Evidence

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Bicyclo[2.2.2]octan-1-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its application in discovery and innovation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural overview for the proper disposal of Bicyclo[2.2.2]octan-1-ylmethanol (CAS No. 2574-42-7), ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in established safety protocols and regulatory standards, providing a framework that is both scientifically sound and operationally clear.

Understanding the Compound: Hazard Profile of this compound

Before initiating any disposal protocol, a thorough understanding of the compound's characteristics is paramount. This compound is a solid organic compound with the molecular formula C9H16O. According to safety data, it is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This toxicological profile firmly places this compound in the category of a hazardous substance, mandating that its disposal be handled not as routine refuse, but as regulated chemical waste. The United States Environmental Protection Agency (EPA) outlines a comprehensive framework for hazardous waste management under the Resource Conservation and Recovery Act (RCRA), which governs the "cradle-to-grave" management of such materials.[1][2]

Core Principle: Segregation and Professional Disposal

The cardinal rule for the disposal of this compound, and indeed most laboratory chemicals, is to never dispose of it down the drain or in standard solid waste containers.[3][4] Such actions can lead to unforeseen chemical reactions in plumbing, environmental contamination, and place waste management personnel at risk. The appropriate and required method is to entrust its disposal to a licensed and approved hazardous waste management company.[5][6][7]

Procedural Workflow for Disposal

The following step-by-step protocol is designed to ensure a safe, compliant, and logical process for the disposal of this compound.

Step 1: Personal Protective Equipment (PPE) – The First Line of Defense

Given the irritant nature of this compound, appropriate PPE is non-negotiable. Before handling the waste, ensure you are equipped with:

  • Safety glasses with side-shields or goggles: Conforming to EN166 (EU) or NIOSH (US) standards to protect against accidental eye contact.[7]

  • Chemical-resistant gloves: Inspect gloves for integrity before use.

  • Laboratory coat: To protect from skin contact.

  • Respiratory protection: If there is a risk of generating dust, use a NIOSH-approved respirator.

Step 2: Waste Characterization and Segregation

Properly identifying and segregating chemical waste is a cornerstone of laboratory safety.

  • Pure, Unused this compound: If you are disposing of the original reagent, it should be kept in its original, clearly labeled container.[8]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as absorbent paper, gloves, or weighing boats, are also considered hazardous waste. These should be collected separately from the pure chemical. Solid waste containing ethanol (a similar alcohol) should be disposed of in designated, labeled waste bins away from ignition sources.[3]

  • Solutions: If the this compound is in a solvent, the entire solution is to be treated as hazardous waste. The disposal protocol will be dictated by the hazards of all components of the mixture. Never mix this waste with incompatible materials, such as strong oxidizing agents.

Step 3: Containment and Labeling

Proper containment and labeling are critical for the safe storage and transport of hazardous waste.

  • Waste Container: Use a dedicated, sealable, and chemically compatible container for the collection of this compound waste. Ensure the container is in good condition and free from leaks.

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "2574-42-7"

    • The associated hazards (e.g., "Irritant")

    • The date the waste was first added to the container.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[9] This is a designated location at or near the point of waste generation for the temporary storage of hazardous waste containers.

  • Location: The SAA should be in a well-ventilated area, away from general laboratory traffic and sources of ignition.

  • Secondary Containment: The waste container should be placed within a secondary containment bin to prevent the spread of material in case of a leak.

  • Container Status: Keep the waste container securely closed at all times, except when adding waste.

Step 5: Arranging for Professional Disposal

Once the waste container is full, or in accordance with your institution's policies, it must be transferred to a licensed hazardous waste disposal company.

  • Contact your Environmental Health & Safety (EHS) Office: Your institution's EHS department will have established procedures for the collection and disposal of chemical waste. They will coordinate with a certified waste management vendor.

  • Manifesting: For transportation off-site, a hazardous waste manifest is required. This is a legal document that tracks the waste from its point of generation to its final disposal facility, ensuring a complete and compliant "cradle-to-grave" chain of custody.[10]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the decision-making and procedural flow for the disposal of this compound, the following diagram has been created.

G cluster_prep Phase 1: Preparation & Identification cluster_handling Phase 2: Waste Handling & Containment cluster_storage Phase 3: On-Site Management cluster_disposal Phase 4: Final Disposal A Identify this compound Waste (Pure, Contaminated, or Solution) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Select a Dedicated, Compatible Hazardous Waste Container B->C D Securely Seal and Label Container (Chemical Name, CAS, Hazards, Date) C->D Critical for Safety and Compliance E Segregate from Incompatible Wastes (e.g., Oxidizing Agents) D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Utilize Secondary Containment F->G Spill Prevention H Contact Institutional EHS Office for Waste Pickup G->H When Container is Full or per Institutional Policy I Waste Transferred to a Licensed Hazardous Waste Facility H->I Professional Disposal J Complete Hazardous Waste Manifest for Off-Site Transport I->J Regulatory Requirement

Caption: Disposal Workflow for this compound

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Disposal Method Transfer to a licensed hazardous waste facility.To ensure compliant and safe disposal due to the compound's irritant properties and regulatory status as hazardous waste.
In-Lab Handling Collect in a dedicated, labeled, and sealed container.To prevent accidental exposure, spills, and misidentification of the waste.
PPE Safety goggles, chemical-resistant gloves, lab coat.To protect personnel from skin and eye irritation.
Storage In a designated Satellite Accumulation Area with secondary containment.To ensure safe temporary storage and prevent environmental contamination in case of a leak.
Prohibited Actions Do not dispose of down the drain or in regular trash.To prevent environmental pollution, damage to plumbing, and harm to waste management workers.

By adhering to these scientifically grounded and procedurally robust guidelines, you can ensure that the final step in the lifecycle of this compound is managed with the same level of precision and care as its application in your research. This commitment to responsible chemical stewardship is fundamental to the integrity and safety of the scientific community.

References

Navigating the Safe Handling of Bicyclo[2.2.2]octan-1-ylmethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. Bicyclo[2.2.2]octan-1-ylmethanol, a key building block in medicinal chemistry, requires careful handling to mitigate potential risks. This guide provides a comprehensive, step-by-step framework for the safe use, management, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2][3] The signal word for this chemical is "Warning". While comprehensive toxicological data is not fully available for this specific compound, the known hazards necessitate a cautious and well-defined handling protocol. The primary routes of exposure are inhalation, skin contact, and eye contact.

Core Principles of Safe Handling

The safe handling of this compound is predicated on a multi-layered approach that combines engineering controls, appropriate personal protective equipment (PPE), and stringent operational protocols.

Engineering Controls: Your First Line of Defense

All work with this compound, particularly when handling the solid form or preparing solutions, should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[1][4] An eyewash station and safety shower must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of appropriate PPE is critical to prevent direct contact with the chemical. The following table outlines the minimum required PPE for handling this compound.

Body PartProtectionRationale
Hands Chemical-resistant gloves (e.g., Nitrile)To prevent skin irritation upon contact. Gloves must be inspected before use and disposed of properly after handling.[1][2][6]
Eyes Safety glasses with side-shields or chemical safety gogglesTo protect against splashes and airborne particles that can cause serious eye irritation.[1][2][4]
Body Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory NIOSH-approved respirator with organic vapor cartridgeRequired when engineering controls are insufficient or during spill cleanup to prevent respiratory tract irritation.[6][7]

Step-by-Step Operational Protocol

Adherence to a standardized workflow is essential for minimizing exposure risks. The following protocol outlines the key steps for safely handling this compound from receipt to disposal.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Don_PPE 1. Don Appropriate PPE Verify_Controls 2. Verify Engineering Controls (Fume Hood, Eyewash) Don_PPE->Verify_Controls Weigh_Transfer 3. Weigh and Transfer in Fume Hood Verify_Controls->Weigh_Transfer Solution_Prep 4. Prepare Solutions in Fume Hood Weigh_Transfer->Solution_Prep Clean_Area 5. Decontaminate Work Area Solution_Prep->Clean_Area Doff_PPE 6. Doff and Dispose of PPE Clean_Area->Doff_PPE Wash_Hands 7. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and decisive action is crucial.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5][8][9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][7][8][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4][7][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5][7][9]

Spill Response:

For small spills, carefully sweep up the solid material, taking care to avoid generating dust, and place it in a sealed, labeled container for disposal.[1][4][7] For larger spills, evacuate the area and contact your institution's environmental health and safety department. Do not allow the spilled material to enter drains or waterways.[1][8]

Spill_Response_Workflow Spill_Occurs Spill Occurs Assess_Size Assess Spill Size Spill_Occurs->Assess_Size Small_Spill Small Spill Assess_Size->Small_Spill Small Large_Spill Large Spill Assess_Size->Large_Spill Large Don_PPE Don Appropriate PPE (include respirator) Small_Spill->Don_PPE Evacuate Evacuate Immediate Area Large_Spill->Evacuate Contain_Spill Contain Spill with Inert Material Don_PPE->Contain_Spill Collect_Waste Collect Waste into a Sealed Container Contain_Spill->Collect_Waste Decontaminate Decontaminate Spill Area Collect_Waste->Decontaminate Dispose_Waste Dispose of as Hazardous Waste Decontaminate->Dispose_Waste Notify_EHS Notify Environmental Health & Safety Evacuate->Notify_EHS

Caption: Decision workflow for responding to a this compound spill.

Disposal Plan: Environmental Responsibility

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[10] Dispose of this waste in sealed, properly labeled containers.[1][7] Follow all local, state, and federal regulations for the disposal of chemical waste.[8][11] Contact a licensed professional waste disposal service for final disposal.[1][10]

Conclusion

By integrating these safety protocols into your daily laboratory operations, you can confidently handle this compound while protecting yourself, your colleagues, and the environment. A steadfast commitment to safety is the foundation of innovative and successful research.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.